molecular formula C24H32N4O7 B15584273 VU590

VU590

Numéro de catalogue: B15584273
Poids moléculaire: 488.5 g/mol
Clé InChI: UKMHVECLTZDSBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Potassium channel blocker;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C24H32N4O7

Poids moléculaire

488.5 g/mol

Nom IUPAC

7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane

InChI

InChI=1S/C24H32N4O7/c29-27(30)23-5-1-21(2-6-23)19-25-9-13-33-14-10-26(12-16-35-18-17-34-15-11-25)20-22-3-7-24(8-4-22)28(31)32/h1-8H,9-20H2

Clé InChI

UKMHVECLTZDSBD-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

VU590 target channels and IC50 values

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Small-Molecule Inhibitor VU590: Target Channels and IC50 Values

Introduction

This compound is a significant small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel family.[1][2] Discovered through a high-throughput screening of approximately 225,000 compounds, this compound was the first publicly disclosed submicromolar-affinity inhibitor for the diuretic target Kir1.1, also known as the renal outer medullary K+ (ROMK) channel.[1][3] This compound has served as a valuable pharmacological tool for investigating the physiological roles of its target channels.[1][2][4] This guide provides a comprehensive overview of this compound's target channels, its inhibitory potency, the experimental protocols used for its characterization, and its mechanism of action.

Target Channels and Inhibitory Potency of this compound

This compound primarily targets the Kir1.1 channel with high potency. It also exhibits inhibitory activity against the Kir7.1 channel, albeit with a lower affinity.[1][2][3][5] Notably, this compound shows no significant effects on the related Kir channels Kir2.1 and Kir4.1.[1][3] The inhibitory concentrations (IC50) for its primary targets are summarized in the table below.

Target ChannelCommon NameIC50 Value
Kir1.1 ROMK~0.2 µM (200-290 nM)[1][2][3][5]
Kir7.1 ~8 µM[1][2][3][5]

Experimental Methodologies

The characterization of this compound and the determination of its IC50 values have relied on several key experimental techniques.

High-Throughput Screening (HTS) with Thallium Flux Assays

The initial discovery of this compound was facilitated by a high-throughput screen utilizing a fluorescence-based thallium flux assay.[1] This method is a common strategy for identifying modulators of potassium channels.

  • Principle: Thallium ions (Tl+) can permeate potassium channels in a manner similar to K+ ions. A Tl+-sensitive fluorescent dye is loaded into the cells. When Tl+ enters the cell through the Kir channels, it binds to the dye, causing an increase in fluorescence. Inhibitors of the channel will block the influx of Tl+, resulting in a reduced fluorescent signal.

  • Protocol Outline:

    • Cells stably expressing the target Kir channel (e.g., Kir1.1) are cultured in microplates.

    • The cells are loaded with a Tl+-sensitive fluorescent dye.

    • Test compounds, such as those from a small-molecule library, are added to the wells.

    • A solution containing Tl+ is added to initiate the influx.

    • The change in fluorescence intensity over time is measured using a plate reader.

    • Compounds that significantly reduce the fluorescence signal compared to control wells are identified as potential inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the activity of ion channel inhibitors and was used to validate and precisely quantify the inhibitory effects of this compound.[1][3]

  • Principle: This technique allows for the direct measurement of ionic currents flowing across the cell membrane. A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch within the pipette is ruptured to gain electrical access to the entire cell. The membrane potential is clamped at a specific voltage, and the resulting current is recorded.

  • Protocol Outline for IC50 Determination:

    • Cells expressing the target Kir channel are prepared and placed in a recording chamber.

    • A micropipette filled with an appropriate intracellular solution is used to establish a whole-cell configuration.

    • The membrane potential is held at a set voltage (e.g., -80 mV), and voltage steps are applied to elicit Kir channel currents.[1]

    • A baseline current is recorded in the absence of the inhibitor.

    • Increasing concentrations of this compound are applied to the cell, and the current is recorded at each concentration.

    • The percentage of current inhibition is calculated for each concentration relative to the baseline.

    • A dose-response curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration, and the IC50 value is determined from this curve.

    • At the end of the experiment, a known channel blocker like barium (Ba2+) is often applied to measure and subtract any leak current.[1]

Site-Directed Mutagenesis

To identify the specific binding site of this compound within the channel pore, site-directed mutagenesis coupled with electrophysiological recordings was employed.[1][3]

  • Principle: Specific amino acid residues within the channel protein are altered (mutated). The effect of these mutations on the inhibitory activity of this compound is then assessed. A significant change in potency suggests that the mutated residue is critical for the drug-channel interaction.

  • Protocol Outline:

    • The gene encoding the Kir channel is mutated to change a specific amino acid residue (e.g., asparagine 171 in Kir1.1).[1]

    • The mutated channel is expressed in a suitable cell line.

    • Whole-cell patch-clamp electrophysiology is performed on cells expressing the mutant channel to determine the IC50 of this compound.

    • The IC50 value for the mutant channel is compared to that of the wild-type channel to assess the importance of the mutated residue for this compound binding.

Visualizations

Experimental Workflow for IC50 Determination of this compound

G cluster_prep Cell Preparation cluster_electro Patch-Clamp Electrophysiology cluster_analysis Data Analysis prep1 Transfect cells with Kir channel DNA prep2 Culture transfected cells prep1->prep2 el1 Establish whole-cell configuration prep2->el1 el2 Record baseline Kir current el1->el2 el3 Apply increasing [this compound] el2->el3 el4 Record current at each concentration el3->el4 an1 Calculate % inhibition el4->an1 an2 Plot dose-response curve an1->an2 an3 Determine IC50 value an2->an3

Caption: Workflow for determining the IC50 of this compound using patch-clamp electrophysiology.

This compound Target and Selectivity Profile

G cluster_targets Target Channels cluster_non_targets Non-Target Channels This compound This compound Kir1_1 Kir1.1 (ROMK) IC50: ~0.2 µM This compound->Kir1_1 High Potency Kir7_1 Kir7.1 IC50: ~8 µM This compound->Kir7_1 Lower Potency Kir2_1 Kir2.1 This compound->Kir2_1 No significant effect Kir4_1 Kir4.1 This compound->Kir4_1 No significant effect

References

The Role of VU590 in Elucidating Kir7.1 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VU590, a small-molecule inhibitor, and its critical role as a pharmacological tool in the study of the inwardly rectifying potassium channel Kir7.1. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes complex processes to facilitate a deeper understanding of Kir7.1 channel physiology and pharmacology.

Introduction to this compound as a Kir7.1 Modulator

This compound was the first publicly disclosed small-molecule inhibitor of the Kir7.1 channel.[1] While it was initially identified as a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1, its activity against Kir7.1 has enabled significant advancements in understanding the physiological roles of this once-pharmacologically-isolated channel.[2][3][4] this compound exhibits moderate selectivity, with a higher affinity for Kir1.1 than for Kir7.1, and it has been shown to have no effect on other related Kir channels such as Kir2.1 and Kir4.1.[2][4] Its use has been instrumental in exploring the function of Kir7.1 in diverse physiological contexts, including myometrial contractility, melanocortin signaling in the brain, retinal electrophysiology, and oligodendrocyte integrity.[3][5]

Quantitative Data Summary

The inhibitory activity of this compound on Kir7.1 and other Kir channels has been quantified across various studies. The following table summarizes the key potency data, providing a comparative overview.

Channel/MutantIC50 (μM)Cell TypeCommentsReference
Kir7.1 (wild-type) ~8HEK293First reported small-molecule inhibitor of Kir7.1.[2][3][6]
Kir1.1 (ROMK) 0.2 - 0.29HEK293 / C1 cellsSignificantly more potent on Kir1.1 than Kir7.1.[3][4][6]
Kir2.1 No effect-Demonstrates selectivity over some Kir subfamilies.[2][4]
Kir4.1 No effect-Demonstrates selectivity over some Kir subfamilies.[2][4]
Kir7.1 E149D Significantly increased sensitivityHEK293Mutation enhances this compound block, suggesting this residue is part of the binding site.[2]
Kir7.1 E149Q Dramatically decreased sensitivityHEK293Mutation abrogates this compound block.[2]
Kir7.1 A150S Abrogated sensitivityHEK293Mutation abrogates this compound block, indicating proximity to the binding site.[2]
Kir7.1 T153C Significantly increased sensitivityHEK293Mutation enhances this compound block, suggesting T153 acts as a barrier to the binding site.[2]

Mechanism of Action: Pore Blockade

This compound functions as an intracellular pore blocker of the Kir7.1 channel.[2][7] The inhibition is both voltage- and K+-dependent, which is characteristic of pore blockers that access their binding site from the cytoplasmic side of the channel.[2][3] Molecular modeling and site-directed mutagenesis studies have identified key amino acid residues within the transmembrane pore that are critical for this compound's inhibitory activity. Specifically, residues E149 and A150 are essential for the optimal block of the channel, while T153 appears to create an energetic barrier to the deeper binding site.[2]

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Kir7_1 Kir7.1 Channel (Pore Region) BindingSite Binding Site (E149, A150) T153 T153 Residue (Energetic Barrier) K_out K+ K_out->Kir7_1 K+ influx This compound This compound This compound->BindingSite Blocks Pore K_in K+ K_in->Kir7_1 K+ efflux

This compound Mechanism of Action on Kir7.1

Experimental Protocols

The following are generalized yet detailed protocols for studying the effect of this compound on Kir7.1 channels, synthesized from methodologies reported in the literature.

Cell Culture and Transfection

This protocol is suitable for heterologous expression of Kir7.1 in mammalian cell lines like HEK293T or CHO cells.

  • Cell Maintenance: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Transfection: The day before transfection, plate the cells onto 35 mm culture dishes or glass coverslips at a density that will result in 60-70% confluency on the day of transfection.[8]

  • Transfection:

    • Prepare a plasmid DNA construct encoding the human or rodent Kir7.1 sequence. A co-transfection with a fluorescent reporter plasmid (e.g., GFP) is recommended to identify successfully transfected cells.

    • Use a suitable transfection reagent (e.g., Lipofectamine 2000 or similar) according to the manufacturer's instructions.

    • Incubate the cells with the transfection mixture for 4-6 hours before replacing the medium with fresh, pre-warmed culture medium.

  • Post-Transfection Incubation: Allow the cells to express the Kir7.1 channels for 24-48 hours before proceeding with electrophysiological recordings.[8][9]

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the steps for recording Kir7.1 currents and assessing their inhibition by this compound.

  • Solution Preparation:

    • Extracellular (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH. In some experiments, a lower external K+ concentration (e.g., 5 mM) is used, with NaCl added to maintain osmolarity.[1]

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO). The final DMSO concentration in the bath solution should be kept below 0.1% (v/v).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Procedure:

    • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the extracellular solution.

    • Identify transfected cells (e.g., by GFP fluorescence).

    • Establish a giga-ohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV or 0 mV.[10][11]

  • Voltage Protocol and Data Acquisition:

    • Apply voltage ramps (e.g., from -120 mV to +60 mV) or voltage steps (e.g., from -150 mV to +50 mV in 20 mV increments) to elicit Kir7.1 currents.[5][10]

    • Record the baseline current in the absence of the inhibitor.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound and record the inhibited current until a steady-state block is achieved.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

    • At the end of each experiment, apply a saturating concentration of a non-specific Kir channel blocker, such as Ba2+ (e.g., 2 mM), to measure and subtract any leak currents.[5]

  • Data Analysis:

    • Measure the current amplitude at a specific negative potential (e.g., -120 mV) before and after this compound application.

    • Calculate the percentage of inhibition for each this compound concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for investigating the effects of this compound on Kir7.1 channels.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HEK293T) Transfection Transfection with Kir7.1 Plasmid CellCulture->Transfection PatchClamp Whole-Cell Patch-Clamp Transfection->PatchClamp Baseline Record Baseline Kir7.1 Current PatchClamp->Baseline VU590_app Apply this compound (various concentrations) Baseline->VU590_app Inhibited Record Inhibited Current VU590_app->Inhibited LeakSub Leak Subtraction (using Ba2+) Inhibited->LeakSub CalcInhib Calculate % Inhibition LeakSub->CalcInhib DoseResponse Generate Dose-Response Curve CalcInhib->DoseResponse IC50 Determine IC50 DoseResponse->IC50

Experimental Workflow for Kir7.1 Inhibition Studies

Conclusion

This compound, despite its moderate selectivity, has proven to be an invaluable tool for the functional characterization of the Kir7.1 channel. Its ability to inhibit Kir7.1 has allowed researchers to probe the channel's role in various physiological processes, from uterine contractility to neuronal excitability and oligodendrocyte survival. The detailed understanding of its mechanism of action, coupled with established experimental protocols, provides a solid foundation for future investigations into Kir7.1 physiology and its potential as a therapeutic target. Further development of more selective Kir7.1 inhibitors will undoubtedly build upon the foundational knowledge gained through the use of this compound.

References

Investigating Myometrial Contractility with VU590: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dysfunctional myometrial contractility is a central factor in major obstetric complications, including preterm labor and postpartum hemorrhage. The inwardly rectifying potassium (K+) channel KIR7.1 has emerged as a critical regulator of uterine excitability. VU590, a selective blocker of KIR7.1, provides a powerful pharmacological tool to investigate the role of this channel in modulating myometrial function. This technical guide offers an in-depth overview of the use of this compound in myometrial contractility research, consolidating key quantitative data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Introduction: The Role of KIR7.1 in Uterine Quiescence and Contractility

The myometrium, the smooth muscle layer of the uterus, undergoes profound physiological changes throughout pregnancy, transitioning from a state of relative quiescence to one of powerful, coordinated contractions during labor.[1] Ion channels are fundamental to regulating the membrane potential of myometrial cells and, consequently, their excitability and contractility.[2][3]

Among these, the inwardly rectifying potassium channel KIR7.1 plays a crucial role in maintaining the hyperpolarized (less excitable) state of uterine myocytes, thereby promoting uterine quiescence during gestation.[1][4] A decrease in KIR7.1 expression is associated with the onset of labor.[1] By blocking KIR7.1, this compound induces membrane depolarization, leading to an influx of calcium ions and subsequent muscle contraction. This makes this compound an invaluable tool for studying the mechanisms that govern the transition from uterine quiescence to active labor and for exploring potential therapeutic strategies for conditions like atonic postpartum hemorrhage.[1][5]

Mechanism of Action of this compound

This compound acts as a selective antagonist of the KIR7.1 channel. Its mechanism of action in the myometrium can be summarized as follows:

  • Binding and Blockade: this compound binds to the KIR7.1 channel, inhibiting the outward flow of potassium ions.[1][4]

  • Membrane Depolarization: The reduction in potassium efflux leads to a depolarization of the myometrial cell membrane, shifting the resting membrane potential to a more positive value.[4]

  • Activation of Voltage-Gated Calcium Channels: This depolarization activates voltage-gated L-type calcium channels.

  • Calcium Influx: The opening of these channels results in an influx of extracellular calcium into the cell.

  • Initiation of Contraction: The rise in intracellular calcium concentration triggers the cascade of events leading to the interaction of actin and myosin filaments, resulting in smooth muscle contraction.[2][6]

The following diagram illustrates the signaling pathway of this compound-induced myometrial contraction.

VU590_Mechanism cluster_membrane Myometrial Cell Membrane KIR71 KIR7.1 Channel K_out K+ Efflux KIR71->K_out Mediates VGCC Voltage-Gated Ca2+ Channel Ca_in Ca2+ Influx VGCC->Ca_in Mediates This compound This compound This compound->KIR71 Blocks Depolarization Membrane Depolarization K_out->Depolarization Inhibition leads to Depolarization->VGCC Activates Contraction Myometrial Contraction Ca_in->Contraction Initiates

Caption: Signaling pathway of this compound-induced myometrial contraction.

Quantitative Data on this compound's Effects

The effects of this compound on myometrial contractility have been quantified in several studies. The tables below summarize key findings from research on human and murine myometrium.

Table 1: Effect of this compound on Spontaneous Myometrial Contractions
SpeciesTissue ConditionThis compound ConcentrationObserved EffectReference
HumanPregnant20 µmol/LSignificant increase in mean contractile force and frequency.[5][5]
MouseGestational Day 15 (GD15)10 µmol/LInduces sustained plateau potential and long-lasting contractions.[4][4]
MouseGestational Day 18 (GD18)Dose-dependent increase in contractile force.[4][4]
Table 2: Effect of this compound in Combination with Uterotonics
SpeciesUterotonicThis compound ConcentrationObserved EffectReference
HumanOxytocin (B344502) (EC50)20 µmol/LImmediate decrease in the amplitude of oxytocin-induced contractions, with a monoexponential decay over time.[5][5]
HumanCarboprost (EC50)20 µmol/LImmediate decrease in the amplitude of carboprost-induced contractions, with a monoexponential decay over time.[5][5]
HumanErgometrine (EC50)20 µmol/LDelayed reduction in amplitude and an increase in the frequency of ergometrine-induced contractions.[5][5]
MouseOxytocin (1 nM)10 µmol/LSignificantly increased activity integral compared to oxytocin alone on both GD15 and GD18.[4][4]
Table 3: Dose-Dependent Effects of this compound on Human Myometrium
This compound ConcentrationFold-Change in Activity Integral (mean ± SD)Effect on Contraction DurationReference
1 µmol/L~10Significant increase[4]
10 µmol/L~30Significant increase[4]
30 µmol/L~40Significant increase[4]

Experimental Protocols

The following are detailed methodologies for key experiments investigating the effects of this compound on myometrial contractility.

In Vitro Isometric Tension Recording of Myometrial Strips

This protocol is fundamental for assessing the contractile response of myometrial tissue to pharmacological agents like this compound.

Objective: To measure the effect of this compound on the force, frequency, and duration of spontaneous and agonist-induced contractions of myometrial tissue.

Materials:

  • Myometrial biopsies from human or animal subjects.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • This compound stock solution (e.g., in DMSO).

  • Uterotonic agents (e.g., oxytocin, carboprost).

  • Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Obtain myometrial tissue and immediately place it in ice-cold Krebs-Henseleit solution.

    • Dissect the tissue to isolate longitudinal myometrial strips (e.g., approximately 2 x 2 x 10 mm).

  • Mounting:

    • Mount the myometrial strips in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

  • Data Recording:

    • Record baseline spontaneous contractile activity for a stable period (e.g., 30 minutes).

    • Add this compound to the organ bath at the desired final concentration. To study dose-response effects, add this compound in a cumulative manner.

    • To investigate interactions with uterotonics, first induce stable contractions with an agonist (e.g., oxytocin) and then add this compound.

    • Record the contractile activity for the duration of the experiment.

  • Data Analysis:

    • Measure the amplitude (force), frequency, and duration of contractions.

    • Calculate the motility index (amplitude × frequency) or the area under the curve to quantify overall contractile activity.

    • Compare the parameters before and after the addition of this compound and/or other agents.

The following diagram outlines the experimental workflow for isometric tension recording.

Isometric_Tension_Workflow Tissue Myometrial Biopsy Dissection Dissect Myometrial Strips Tissue->Dissection Mounting Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) Dissection->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Baseline Record Baseline Spontaneous Contractions (30 min) Equilibration->Baseline Treatment Add this compound and/or Uterotonics Baseline->Treatment Recording Record Contractile Activity Treatment->Recording Analysis Data Analysis (Force, Frequency, Duration, Motility Index) Recording->Analysis

Caption: Workflow for isometric tension recording of myometrial strips.
Patch-Clamp Electrophysiology of Isolated Myometrial Cells

This technique allows for the direct measurement of ion channel activity and membrane potential in single myometrial cells.

Objective: To characterize the effect of this compound on KIR7.1 currents and the resting membrane potential of myometrial cells.

Materials:

  • Myometrial tissue.

  • Enzymatic digestion solution (e.g., containing collagenase and trypsin inhibitor).

  • Cell culture medium.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for patch pipettes.

  • Intracellular (pipette) and extracellular (bath) solutions.

  • This compound stock solution.

Procedure:

  • Cell Isolation:

    • Mince myometrial tissue and incubate in an enzymatic digestion solution to dissociate individual smooth muscle cells.

    • Gently triturate the tissue to aid dissociation.

    • Plate the isolated cells on glass coverslips and allow them to adhere.

  • Patch-Clamp Recording:

    • Place a coverslip with adherent cells in a recording chamber on the microscope stage and perfuse with extracellular solution.

    • Fabricate patch pipettes from borosilicate glass capillaries and fill with intracellular solution.

    • Under visual guidance, approach a single myocyte with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Voltage-clamp mode: Hold the cell at a specific membrane potential and apply voltage steps to elicit ion channel currents. Record the inwardly rectifying K+ current before and after application of this compound to the bath solution to confirm KIR7.1 blockade.

    • Current-clamp mode: Record the resting membrane potential of the cell. Perfuse with this compound and record any changes in membrane potential (depolarization).

  • Data Analysis:

    • In voltage-clamp, subtract the current recorded in the presence of this compound from the control current to isolate the this compound-sensitive (KIR7.1) current. Plot current-voltage (I-V) relationships.

    • In current-clamp, measure the change in resting membrane potential upon this compound application.

Conclusion

This compound is a specific and potent tool for elucidating the role of the KIR7.1 channel in the regulation of myometrial contractility. By selectively blocking this channel, researchers can effectively model the physiological shift towards a more excitable and contractile uterine state. The data and protocols presented in this guide provide a solid foundation for scientists and drug development professionals to design and execute robust experiments aimed at understanding the intricate mechanisms of uterine function and dysfunction. Further investigation using this compound and its analogues may pave the way for novel therapeutic interventions for managing complications of pregnancy and labor.

References

VU590 as a Pore Blocker of Kir Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining cellular excitability and potassium homeostasis across various physiological systems. Their dysfunction is implicated in a range of pathologies, making them attractive therapeutic targets. VU590 was the first publicly disclosed small-molecule inhibitor of the Kir1.1 (ROMK) channel, a key player in renal salt transport and a potential diuretic target.[1][2] This technical guide provides an in-depth overview of this compound's mechanism as a pore blocker of Kir channels, detailing its quantitative effects, the experimental protocols used for its characterization, and the molecular determinants of its activity.

Mechanism of Action: Pore Blockade

This compound acts as an intracellular pore blocker of Kir channels.[3] Evidence for this mechanism is multifaceted and includes:

  • Voltage- and Potassium-Dependence: The blocking effect of this compound is dependent on both the membrane voltage and the extracellular potassium concentration. This suggests that the binding site is located within the ion conduction pathway of the channel pore.[1][2]

  • Intracellular Access: The slow onset of block and incomplete washout suggest that this compound first needs to cross the cell membrane to access its binding site from the intracellular side.[3]

  • "Knock-off" Phenomenon: The displacement of this compound from the pore by inwardly directed potassium ions further supports its localization within the conduction pathway.[3]

Quantitative Data Presentation

The inhibitory effects of this compound on various Kir channels and the impact of specific mutations are summarized below.

Table 1: this compound IC50 Values for Wild-Type Kir Channels
Kir ChannelIC50Assay MethodReference
Kir1.1 (ROMK)~300 nMThallium Flux Assay[3]
Kir1.1 (ROMK)290 nMWhole-cell Patch Clamp[4]
Kir1.1 (ROMK)240 nMThallium Flux Assay[5]
Kir1.1 (ROMK)204 nM (95% CI: 175–239 nM)Whole-cell Patch Clamp[1]
Kir7.1~8 µMThallium Flux Assay[3]
Kir7.1~8 µMWhole-cell Patch Clamp[1][2]
Kir2.1No effect at 10 µMWhole-cell Patch Clamp[3]
Kir4.1No effect at 10 µMWhole-cell Patch Clamp[3]
Table 2: Effect of Kir1.1 Mutations on this compound Potency
Kir1.1 MutantIC50Fold Change vs. WTReference
N171D15.3 µM (95% CI: 12.3–18.8 µM)~75-fold increase[1]
N171E>70-fold reduction in sensitivity>70-fold increase[2]
N171QTwo-fold loss in sensitivity2-fold increase[2]
K80M176 nM (95% CI: 156–200 nM)No significant change[1]
Table 3: Effect of Kir7.1 Mutations on this compound Potency
Kir7.1 MutantEffect on this compound BlockReference
E149QDramatic loss of sensitivity[2]
A150SAbrogation of sensitivity[2]
T153CSignificant increase in block[2]
T153VIncreased sensitivity[1]
T153SIncreased sensitivity[1]

Experimental Protocols

The characterization of this compound as a Kir channel blocker has relied on two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.

Thallium Flux Assay

This assay is a fluorescence-based method used for high-throughput screening of Kir channel modulators.[6] It relies on the principle that thallium (Tl⁺), a potassium ion congener, can permeate Kir channels and be detected by a Tl⁺-sensitive fluorescent dye inside the cells.

Materials:

  • HEK-293 cells stably expressing the Kir channel of interest (e.g., under a tetracycline-inducible promoter).

  • 384-well black, clear-bottom tissue culture plates.

  • FluoZin-2 AM ester (or other Tl⁺-sensitive dyes like FluxOR or BTC).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3).

  • Stimulus Buffer containing Tl₂SO₄.

  • Fluorescent plate reader with automated liquid handling.

Protocol:

  • Cell Plating: Plate HEK-293 cells expressing the target Kir channel into 384-well plates at a density of approximately 20,000 cells per well and culture overnight. If using an inducible system, add the inducing agent (e.g., tetracycline) to one set of wells.

  • Dye Loading: Prepare a loading solution containing the Tl⁺-sensitive dye (e.g., 2 µM FluoZin-2 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in Assay Buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for approximately 1 hour at room temperature.

  • Washing: Remove the dye-loading solution and wash the cells with Assay Buffer to remove extracellular dye.

  • Compound Incubation: Add Assay Buffer containing the test compound (e.g., this compound at various concentrations) or vehicle control to the wells. Incubate for a predetermined period (e.g., 20 minutes) to allow the compound to interact with the channels.

  • Thallium Flux Measurement: Place the plate in a fluorescent plate reader. Establish a baseline fluorescence reading. Add the Tl⁺-containing Stimulus Buffer to initiate thallium influx through the open Kir channels.

  • Data Acquisition and Analysis: Monitor the change in fluorescence over time. The rate of fluorescence increase is proportional to the activity of the Kir channels. Inhibitors like this compound will reduce the rate of fluorescence increase. Calculate IC50 values by fitting the concentration-response data to the Hill equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents flowing through the channels in the membrane of a single cell, providing detailed information about channel gating, conductance, and pharmacology.

Materials:

  • HEK-293 cells transiently or stably expressing the Kir channel of interest.

  • Patch-clamp rig including an inverted microscope, micromanipulators, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Extracellular (Bath) Solution (in mM): e.g., 135 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4.

  • Intracellular (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.

  • This compound stock solution.

Protocol:

  • Cell Preparation: Plate cells onto glass coverslips suitable for microscopy.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Patching: Under the microscope, approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps or ramps to elicit Kir channel currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing this compound at the desired concentration. Record the current inhibition.

  • Data Analysis: Measure the current amplitude before and after drug application. Determine the percentage of block at different concentrations to generate a dose-response curve and calculate the IC50. Analyze the voltage-dependence of the block by measuring inhibition at various membrane potentials.

Site-Directed Mutagenesis

This technique is used to introduce specific changes to the DNA sequence of the Kir channel gene, resulting in altered amino acid residues in the channel protein. This is crucial for identifying the binding site of this compound.

General Protocol (using a commercial kit like QuikChange):

  • Primer Design: Design mutagenic primers containing the desired nucleotide change. The primers should be complementary to the template plasmid DNA.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid containing the wild-type Kir channel cDNA, and the mutagenic primers. This will generate copies of the plasmid containing the desired mutation.

  • Template Digestion: Digest the parental, methylated template DNA using the DpnI restriction enzyme, which specifically targets methylated DNA. This leaves the newly synthesized, unmethylated (mutant) DNA intact.

  • Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA from the bacterial colonies and verify the presence of the desired mutation by DNA sequencing.

  • Functional Expression: Transfect the verified mutant Kir channel DNA into a suitable cell line (e.g., HEK-293) for functional characterization using patch-clamp electrophysiology or thallium flux assays.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

VU590_Mechanism_of_Action This compound Mechanism of Action on Kir Channels cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VU590_ext This compound VU590_int This compound VU590_ext->VU590_int Membrane Permeation Kir_Channel Kir Channel Block Pore Blockade Kir_Channel->Block VU590_int->Kir_Channel Binds to Pore K_ion_out K+ Ion (Outward) K_ion_out->Block Inhibition K_ion_in K+ Ion (Inward) K_ion_in->Kir_Channel Permeation

Caption: Mechanism of this compound as an intracellular pore blocker of Kir channels.

Experimental_Workflow_this compound Experimental Workflow for this compound Characterization cluster_HTS High-Throughput Screening cluster_Electrophys Electrophysiology cluster_Mutagenesis Molecular Biology HTS Thallium Flux Assay (FluoZin-2) IC50_HTS Initial IC50 Determination HTS->IC50_HTS Patch_Clamp Whole-Cell Patch Clamp IC50_HTS->Patch_Clamp Candidate Validation Detailed_IC50 Precise IC50 & Kinetics Patch_Clamp->Detailed_IC50 Voltage_Dep Voltage-Dependence Patch_Clamp->Voltage_Dep SDM Site-Directed Mutagenesis Binding_Site Binding Site Identification SDM->Binding_Site Binding_Site->Patch_Clamp Functional Testing of Mutants

Caption: Workflow for characterizing this compound's effects on Kir channels.

VU590_Binding_Determinants Molecular Determinants of this compound Binding cluster_Kir11 Kir1.1 cluster_Kir71 Kir7.1 This compound This compound N171 N171 (Asparagine) Crucial for high affinity This compound->N171 E149_A150 E149 (Glutamate) A150 (Alanine) Binding site residues This compound->E149_A150 High_Affinity High Affinity Block (IC50 ~0.3 µM) N171->High_Affinity Low_Affinity Lower Affinity Block (IC50 ~8 µM) E149_A150->Low_Affinity T153 T153 (Threonine) Pore Polar Barrier T153->Low_Affinity Reduces affinity

Caption: Key residues determining this compound affinity in Kir1.1 and Kir7.1.

References

The Discovery and Development of VU590: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU590 is a pioneering small-molecule inhibitor of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). Its discovery marked a significant advancement in the pharmacological toolkit for studying the physiological roles of Kir1.1 and exploring its potential as a therapeutic target. This technical guide provides an in-depth overview of the discovery, development, and molecular pharmacology of this compound, intended for researchers, scientists, and drug development professionals.

Discovery

This compound was identified through a high-throughput screen of approximately 225,000 compounds from the NIH Molecular Libraries Small-Molecule Repository. The primary screen utilized a fluorescence-based thallium flux assay to identify modulators of Kir1.1 channel activity. This compound, chemically known as 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane, emerged as a potent inhibitor of Kir1.1.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized using electrophysiological and cell-based assays. The following tables summarize the key quantitative data.

TargetIC50 (µM)AssayReference
Kir1.1 (ROMK)0.2 - 0.294Thallium Flux Assay, Electrophysiology[1][2][3][4]
Kir7.1~8Electrophysiology[1][2][3]
Kir2.1No significant effectElectrophysiology[1][5]
Kir4.1No significant effectElectrophysiology[1][5]

Table 1: Inhibitory Potency of this compound against Kir Channels

MutantFold Change in IC50 vs. Wild-Type Kir1.1Reference
N171D>75-fold increase[1]
N171E>75-fold increase[1]

Table 2: Effect of Kir1.1 Pore Mutations on this compound Potency

Experimental Protocols

The discovery and characterization of this compound relied on two key experimental techniques: the thallium flux assay and whole-cell patch-clamp electrophysiology.

Thallium Flux Assay

This high-throughput screening assay is based on the principle that Kir channels are permeable to thallium ions (Tl+).

Principle: Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye. The addition of Tl+ to the extracellular solution leads to its influx through open Kir channels, causing an increase in intracellular fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescence signal.

Detailed Protocol (based on Lewis et al., 2009):

  • Cell Culture: HEK-293 cells stably expressing Kir1.1 are plated in 384-well microplates.

  • Dye Loading: Cells are loaded with a thallium-sensitive dye (e.g., FluxOR™) in a chloride-free buffer for approximately 1 hour at room temperature.

  • Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

  • Stimulation and Detection: A stimulus solution containing Tl+ is added to the wells. The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The initial rate of fluorescence increase is proportional to the Tl+ influx rate. The IC50 values are calculated from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is the gold standard for characterizing the electrophysiological effects of channel modulators.

Principle: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. This "whole-cell" configuration allows for the control of the membrane potential (voltage-clamp) and the recording of the resulting ionic currents.

Detailed Protocol (based on Kharade et al., 2017):

  • Cell Preparation: HEK-293 cells transiently or stably expressing the Kir channel of interest are grown on glass coverslips.

  • Solutions:

    • External (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with KOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is filled with the internal solution and brought into contact with a cell.

    • A gigaseal (>1 GΩ) is formed by applying gentle suction.

    • The membrane is ruptured by applying a brief pulse of suction to achieve the whole-cell configuration.

  • Voltage Protocol:

    • The membrane potential is held at a holding potential (e.g., -80 mV).

    • Voltage steps or ramps are applied to elicit channel currents. For Kir channels, a ramp protocol from -120 mV to +60 mV is often used to observe inward rectification.

  • Drug Application: this compound is dissolved in the external solution and perfused onto the cell. The effect on the channel current is recorded.

  • Data Analysis: The magnitude of the current inhibition at a specific voltage is measured to determine the percentage of block and to construct concentration-response curves for IC50 calculation.

Visualizations

Signaling Pathway: Mechanism of this compound Action

cluster_channel Kir1.1 Channel Pore Pore N171 N171 (Key Residue) K_efflux K+ Efflux Pore->K_efflux Allows This compound This compound This compound->Pore Binds to pore Block Channel Block This compound->Block Induces Block->K_efflux Inhibits

Caption: Mechanism of this compound inhibition of the Kir1.1 channel.

Experimental Workflow: Whole-Cell Patch-Clamp

Cell_Culture Cell Culture (HEK-293 with Kir1.1) Gigaseal Gigaseal Formation Cell_Culture->Gigaseal Pipette_Prep Pipette Preparation (Internal Solution) Pipette_Prep->Gigaseal Whole_Cell Whole-Cell Configuration Gigaseal->Whole_Cell Baseline_Rec Baseline Current Recording Whole_Cell->Baseline_Rec Drug_App This compound Application Baseline_Rec->Drug_App Post_Drug_Rec Post-Drug Current Recording Drug_App->Post_Drug_Rec Data_Analysis Data Analysis (IC50 Calculation) Post_Drug_Rec->Data_Analysis

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Logical Relationship: Development of Selective Inhibitors

HTS High-Throughput Screen This compound This compound (Potent, Moderately Selective) HTS->this compound Off_Target Off-Target Activity (Kir7.1) This compound->Off_Target SAR Structure-Activity Relationship Studies Off_Target->SAR VU591 VU591 (Potent and Selective) SAR->VU591

Caption: Logical progression from this compound to the selective inhibitor VU591.

Mechanism of Action

This compound acts as a pore blocker of the Kir1.1 channel.[1] Studies have shown that its binding site is located within the ion conduction pathway of the channel.[1] The block is voltage- and K+-dependent, which is characteristic of open-channel blockers.[1] Mutagenesis studies have identified asparagine 171 (N171) as a critical residue for high-affinity block of Kir1.1 by this compound.[1] Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate, dramatically reduces the inhibitory potency of this compound.[1]

Interestingly, the mechanism of block for Kir7.1 is different. While this compound also blocks the pore of Kir7.1, a negatively charged residue at the equivalent position to N171 in Kir1.1 enhances the block by this compound, indicating a distinct binding mode.[1]

Development of Selective Analogs

A significant limitation of this compound as a pharmacological tool for studying Kir1.1 is its off-target inhibition of Kir7.1.[5] This is particularly problematic in tissues where both channels are co-expressed, such as the kidney.[5] To address this, structure-activity relationship (SAR) studies were undertaken, leading to the development of VU591.[5] VU591 is a structurally related compound that retains high potency for Kir1.1 but is highly selective over Kir7.1 and a broad panel of other ion channels and receptors.[5] The development of VU591 has provided a more precise tool for dissecting the physiological and pathophysiological roles of Kir1.1.[5]

Conclusion

This compound was a landmark discovery in the field of Kir channel pharmacology. While its moderate selectivity has been a limitation for certain applications, its discovery paved the way for the development of highly selective Kir1.1 inhibitors like VU591. The detailed characterization of this compound's mechanism of action has provided valuable insights into the molecular determinants of ligand-channel interactions. This technical guide serves as a comprehensive resource for researchers utilizing this compound and its analogs to further our understanding of Kir channel biology and its therapeutic potential.

References

In-Depth Technical Guide to VU590: A Potent Inhibitor of Inwardly Rectifying Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU590 is a potent small-molecule inhibitor of the inwardly rectifying potassium (Kir) channels, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK) and Kir7.1. Its discovery has provided a valuable pharmacological tool for elucidating the physiological roles of these channels and has opened avenues for the development of novel therapeutics, particularly in the area of diuretics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and experimental characterization of this compound. Detailed experimental protocols for its electrophysiological assessment and a summary of its known effects on key signaling pathways are presented to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane, is a synthetic compound belonging to the diazacrown ether family. Its chemical structure is characterized by a central 15-membered trioxa-diazacyclopentadecane ring substituted with two 4-nitrobenzyl groups on the nitrogen atoms.

Chemical Structure:

this compound Chemical Structure

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 7,13-bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane[1]
Molecular Formula C₂₄H₃₂N₄O₇[1]
Molecular Weight 488.54 g/mol [1]
CAS Number 313505-85-0 (free base)[2]
SMILES O=--INVALID-LINK--[O-])cc3)CCOCC2)cc1">N+[O-][1]

Biological Properties and Mechanism of Action

This compound is a potent and selective inhibitor of specific inwardly rectifying potassium channels. Its primary targets are Kir1.1 (ROMK) and, to a lesser extent, Kir7.1. It exhibits minimal to no activity against other Kir channels such as Kir2.1 and Kir4.1.[3][4][5]

Table 2: Biological Activity of this compound

TargetIC₅₀Assay ConditionsReference
Kir1.1 (ROMK) ~0.2 - 0.29 µMWhole-cell patch clamp[3][5]
Kir7.1 ~8 µMWhole-cell patch clamp[3][5]
Kir2.1 No significant inhibitionWhole-cell patch clamp[3]
Kir4.1 No significant inhibitionWhole-cell patch clamp[3]

The inhibitory action of this compound is voltage- and potassium-dependent, consistent with a mechanism of open-channel block.[3] It is believed to act as an intracellular pore blocker, accessing its binding site from the cytoplasmic side of the channel.[4] For Kir1.1, the asparagine residue at position 171 (N171) has been identified as a critical determinant for high-affinity binding of this compound.[6]

Experimental Protocols

The primary method for characterizing the inhibitory activity of this compound on Kir channels is whole-cell patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology for Kir Channel Inhibition

This protocol outlines the general steps for assessing the effect of this compound on Kir channels expressed heterologously in a mammalian cell line (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing the Kir channel of interest (e.g., Kir1.1, Kir7.1).

  • Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotics (if applicable).

  • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

Methodology:

  • Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Current Recording: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir channel currents.

  • Compound Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Data Acquisition: Record the channel currents in the presence of this compound until a steady-state block is achieved.

  • Data Analysis: Measure the current amplitude at a specific voltage (e.g., -100 mV) before and after this compound application. Calculate the percentage of inhibition. To determine the IC₅₀, test a range of this compound concentrations and fit the concentration-response data to the Hill equation.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with Kir Channel Expression Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Fabrication Pipette Fabrication Pipette_Fabrication->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Currents Whole_Cell->Baseline_Recording VU590_Application Apply this compound Baseline_Recording->VU590_Application Record_Block Record Channel Block VU590_Application->Record_Block Measure_Current Measure Current Amplitude Record_Block->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for characterizing this compound's inhibitory effect on Kir channels.

Signaling Pathways

This compound has been instrumental in understanding the role of Kir1.1 and Kir7.1 in various physiological processes.

Renal Epithelial Ion Transport

In the kidney, Kir1.1 (ROMK) plays a crucial role in potassium secretion in the distal nephron. By inhibiting Kir1.1, this compound disrupts this process, which can lead to a diuretic effect.

Renal_Transport cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitial Fluid K_lumen K+ Kir1_1 Kir1.1 (ROMK) K_lumen->Kir1_1 K+ Secretion Na_lumen Na+ ENaC ENaC Na_lumen->ENaC Na+ Reabsorption NaK_ATPase Na+/K+ ATPase Na_interstitium Na+ NaK_ATPase->Na_interstitium 3 Na+ This compound This compound This compound->Kir1_1 Inhibition K_interstitium K+ K_interstitium->NaK_ATPase 2 K+ Melanocortin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds Kir7_1 Kir7.1 MC4R->Kir7_1 Modulates Depolarization Neuronal Depolarization Kir7_1->Depolarization K+ Efflux Inhibition VU590_effect This compound VU590_effect->Kir7_1 Inhibition Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture with Kir Channel Expression Giga_Seal Gigaohm Seal Formation Cell_Culture->Giga_Seal Pipette_Fabrication Pipette Fabrication Pipette_Fabrication->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Record Baseline Currents Whole_Cell->Baseline_Recording VU590_Application Apply this compound Baseline_Recording->VU590_Application Record_Block Record Channel Block VU590_Application->Record_Block Measure_Current Measure Current Amplitude Record_Block->Measure_Current Calculate_Inhibition Calculate % Inhibition Measure_Current->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Renal_Transport cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitial Fluid K_lumen K+ Kir1_1 Kir1.1 (ROMK) K_lumen->Kir1_1 K+ Secretion Na_lumen Na+ ENaC ENaC Na_lumen->ENaC Na+ Reabsorption NaK_ATPase Na+/K+ ATPase Na_interstitium Na+ NaK_ATPase->Na_interstitium 3 Na+ This compound This compound This compound->Kir1_1 Inhibition K_interstitium K+ K_interstitium->NaK_ATPase 2 K+ Melanocortin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R Binds Kir7_1 Kir7.1 MC4R->Kir7_1 Modulates Depolarization Neuronal Depolarization Kir7_1->Depolarization K+ Efflux Inhibition VU590_effect This compound VU590_effect->Kir7_1 Inhibition

References

Methodological & Application

Application Notes and Protocols for KCC2 Patch-Clamp Electrophysiology using a Selective Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The K-Cl cotransporter 2 (KCC2) is a neuron-specific ion transporter critical for maintaining low intracellular chloride concentrations, which is fundamental for the hyperpolarizing action of GABAergic inhibition in the mature central nervous system.[1][2] Dysregulation of KCC2 function is implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and schizophrenia. Pharmacological modulation of KCC2 is therefore a key area of research for developing novel therapeutics.

It is important to note that while the compound VU590 was initially investigated in the context of potassium channels, it is primarily recognized as a potent inhibitor of the renal outer medullary potassium channel (ROMK; Kir1.1) with an IC50 of 290 nM, and it also exhibits inhibitory activity against Kir7.1.[3][4] For specific and potent inhibition of KCC2 in electrophysiological studies, the compound VU0463271 is the established tool compound, exhibiting an IC50 of 61 nM for KCC2 and over 100-fold selectivity against the Na-K-Cl cotransporter 1 (NKCC1).[5][6]

These application notes provide a detailed protocol for utilizing whole-cell patch-clamp electrophysiology to investigate the functional consequences of KCC2 inhibition using VU0463271.

Experimental Protocols

Cell and Slice Preparation

The choice of preparation is dependent on the experimental goals. Commonly used systems include:

  • Cultured Neurons: Primary hippocampal or cortical neuron cultures are widely used for their accessibility and the ability to control the cellular environment.

  • Acute Brain Slices: Hippocampal or cortical slices from rodents are advantageous as they preserve the native synaptic architecture and are suitable for studying network-level phenomena.[5][7][8]

Solutions and Reagents

Accurate and consistent solution preparation is paramount for reproducible results.

Table 1: Composition of Solutions for Patch-Clamp Electrophysiology

SolutionComponentConcentration (mM)
Artificial Cerebrospinal Fluid (aCSF) NaCl126
KCl3.5
CaCl₂2
MgCl₂1.3
NaHCO₃25
NaH₂PO₄1.2
Glucose11
Internal Solution (Whole-Cell) K-gluconate130
KCl10
Mg-ATP2
EGTA1.1
HEPES10
VU0463271 Stock Solution VU046327110
DMSO(as solvent)

Note: The aCSF should be continuously bubbled with 95% O₂ / 5% CO₂. The pH of the internal solution should be adjusted to 7.4 with KOH.

Whole-Cell Patch-Clamp Protocol
  • Preparation: Mount the acute brain slice or cultured neuron preparation in the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • Cell Targeting: Identify and approach a target neuron under visual guidance using a microscope equipped with differential interference contrast (DIC) optics.

  • Seal Formation: Apply gentle positive pressure to the pipette. Upon contacting the cell membrane, release the pressure and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Access: Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Baseline Recording: Allow the cell to stabilize for 5-10 minutes. Record baseline membrane properties and synaptic activity.

  • VU0463271 Application: After establishing a stable baseline, perfuse the chamber with aCSF containing the desired concentration of VU0463271 (typically in the range of 100 nM to 10 µM).[5][7]

  • Data Acquisition: Record changes in the GABAergic reversal potential (EGABA), resting membrane potential, and neuronal firing properties.

  • Washout: To test for reversibility, perfuse the chamber with drug-free aCSF.

Data Presentation

Table 2: Summary of Expected Electrophysiological Effects of VU0463271

ParameterExpected EffectRationale
GABAA Receptor Reversal Potential (EGABA) Depolarizing (positive) shiftInhibition of KCC2-mediated chloride extrusion leads to an increase in intracellular chloride concentration.[7][9]
GABAergic Postsynaptic Potentials (PSPs) Can switch from hyperpolarizing to depolarizingA depolarizing shift in EGABA can render GABAergic transmission excitatory.[7]
Neuronal Excitability IncreasedReduced GABAergic inhibition can lead to hyperexcitability and epileptiform discharges.[5][7][8]
Resting Membrane Potential Slight depolarizationChanges in chloride homeostasis can modestly affect the resting membrane potential.[7]

Mandatory Visualization

Experimental Workflow for KCC2 Inhibition Studies

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_slice Acute Slice Preparation pull_pipette Pull Pipette (3-6 MΩ) prep_slice->pull_pipette prep_solutions Solution Preparation (aCSF, Internal, VU0463271) prep_solutions->pull_pipette giga_seal Form Giga-seal pull_pipette->giga_seal whole_cell Establish Whole-Cell giga_seal->whole_cell baseline Record Baseline whole_cell->baseline drug_app Apply VU0463271 baseline->drug_app washout Washout drug_app->washout analyze_egaba Analyze EGABA Shift drug_app->analyze_egaba analyze_excitability Analyze Neuronal Excitability drug_app->analyze_excitability

Caption: Workflow for investigating KCC2 function using patch-clamp electrophysiology.

Signaling Pathway of KCC2 Inhibition by VU0463271

signaling_pathway VU0463271 VU0463271 KCC2 KCC2 VU0463271->KCC2 Inhibits Cl_in Intracellular [Cl-] KCC2->Cl_in Blocks Cl- extrusion GABA_A GABAA Receptor Cl_in->GABA_A Accumulates E_GABA Depolarizing EGABA GABA_A->E_GABA Leads to Excitability Increased Neuronal Excitability E_GABA->Excitability

Caption: Mechanism of action for VU0463271 in modulating neuronal excitability.

References

Application Notes and Protocols for Thallium Flux Assay with VU590 for Kir Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues, making them attractive therapeutic targets for a range of diseases, including cardiovascular and neurological disorders.[1][2][3] The thallium flux assay is a robust, high-throughput screening (HTS) method used to identify and characterize modulators of Kir channels.[4][5][6] This fluorescence-based assay utilizes the permeability of Kir channels to thallium ions (Tl⁺), a surrogate for potassium ions (K⁺).[5] When Tl⁺ enters a cell through open Kir channels, it binds to a Tl⁺-sensitive fluorescent dye, resulting in an increase in fluorescence that can be measured to determine channel activity.[4][5]

VU590 is a small-molecule inhibitor of Kir channels, demonstrating potency for Kir1.1 (ROMK) and moderate selectivity over other Kir family members.[7][8][9] It acts as a pore blocker, with its binding being both voltage and K⁺-dependent.[9][10][11] These application notes provide a detailed protocol for utilizing a thallium flux assay to investigate the inhibitory effects of this compound on Kir channels.

Signaling Pathway of Kir Channel Inhibition by this compound

This compound is understood to cross the cell membrane and access a binding site within the pore of the Kir channel from the intracellular side.[7] This binding occludes the pore, thereby inhibiting the flow of potassium ions. The block by this compound is dependent on the membrane potential and the concentration of extracellular potassium, which is characteristic of pore-blocking inhibitors.[9]

cluster_membrane Cell Membrane Kir Kir Channel Pore VU590_ext This compound (Extracellular) VU590_int This compound (Intracellular) VU590_ext->VU590_int Membrane Permeation VU590_int->Kir Intracellular Binding Block Pore Blockage VU590_int->Block Occludes Pore K_efflux K+ Efflux Inhibition Block->K_efflux A Plate Cells (HEK293 expressing Kir channel) in 384-well plate B Incubate (24 hours) A->B C Load Cells with Thallium-Sensitive Dye (e.g., FluoZin-2) B->C D Incubate (e.g., 1 hour at 37°C) C->D E Wash Cells to remove extracellular dye D->E F Add this compound (or vehicle control) E->F G Incubate (e.g., 20 minutes) F->G H Measure Baseline Fluorescence in plate reader G->H I Add Thallium-Containing Stimulus Buffer H->I J Measure Kinetic Fluorescence Response I->J K Data Analysis (Calculate initial rate of Tl+ influx) J->K

References

Application Notes and Protocols: Preparation of VU590 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VU590 is a potent and moderately selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1, with an IC50 of approximately 290 nM.[1][2] It also inhibits the inward-rectifier potassium channel Kir7.1 with an IC50 of about 8 μM.[1][3][4] this compound acts as an intracellular pore blocker for the Kir1.1 channel. Due to its inhibitory effects on these key potassium channels, this compound is a valuable pharmacological tool for studying renal function, uterine contractility, and other physiological processes involving Kir1.1 and Kir7.1.[3][5][6] Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, along with relevant technical data and application notes.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Chemical Name 7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane
Target(s) Kir1.1 (ROMK), Kir7.1[1][3][4]
IC50 ~290 nM for Kir1.1 (ROMK)[1][2]
~8 µM for Kir7.1[1][2][3][4]
Solubility in DMSO 50 mg/mL (102.35 mM)[2][7][8]
Storage of Stock Solution -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[2]

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 60°C

  • Calibrated precision balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-warming the Solvent: Warm the required volume of DMSO to room temperature if stored refrigerated. Using newly opened DMSO is highly recommended as it is hygroscopic and absorbed water can impact solubility.[2][7][8]

  • Weighing this compound: Tare a sterile microcentrifuge tube on a precision balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Adding Solvent: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of this compound.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • To aid dissolution, sonicate the solution in a water bath sonicator for 10-15 minutes.

    • If the compound is not fully dissolved, heat the solution in a water bath at 60°C for 5-10 minutes, with intermittent vortexing.[2][7][8]

  • Visual Inspection: Once cooled to room temperature, visually inspect the solution to ensure there is no visible precipitate. The solution should be clear.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] Ensure the vials are tightly sealed and protected from light.[2]

Protocol 2: Preparation of Working Solutions

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution using the appropriate cell culture medium or experimental buffer to achieve the desired final concentration for your assay.

  • Solvent Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the experimental system. This accounts for any potential effects of the solvent on the experimental outcome.

Visualizations

experimental_workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve this compound (Vortex, Sonicate, Heat to 60°C) add_dmso->dissolve stock_sol 50 mM Stock Solution dissolve->stock_sol aliquot Aliquot into Single-Use Vials stock_sol->aliquot storage Store at -80°C or -20°C (Protect from Light) aliquot->storage thaw Thaw Single Aliquot storage->thaw dilute Prepare Working Dilution in Assay Buffer thaw->dilute experiment Perform Cell-Based Assay (e.g., Patch Clamp) dilute->experiment end End experiment->end

Caption: Workflow for preparing and using this compound stock solutions.

signaling_pathway cluster_membrane Cell Membrane kir1_1 Kir1.1 (ROMK) Channel Pore k_in K+ (Intracellular) k_out K+ (Extracellular) k_out->kir1_1:f0 K+ Influx label_extracellular Extracellular Space label_intracellular Intracellular Space This compound This compound This compound->kir1_1:f1 Blocks Pore

Caption: Mechanism of this compound action on the Kir1.1 potassium channel.

References

Application Notes and Protocols for VU590 In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the optimal working concentration of VU590, a potent inhibitor of the inward-rectifier potassium (Kir) channels Kir1.1 (ROMK) and Kir7.1, in in vitro settings.

Introduction

This compound is a valuable pharmacological tool for studying the physiological roles of Kir1.1 and Kir7.1 channels. It acts as a pore blocker, with its binding site located within the ion conduction pathway, and its inhibitory activity is dependent on voltage and potassium concentration.[1][2][3] Accurate determination of its effective concentration is crucial for meaningful experimental outcomes. This document outlines two primary in vitro methods for characterizing the inhibitory activity of this compound: the Thallium Flux Assay and Whole-Cell Patch Clamp Electrophysiology.

Mechanism of Action: Kir Channel Pore Blockade

This compound inhibits Kir channels by physically obstructing the flow of ions through the channel pore. This blockade is voltage-dependent, suggesting the binding site is within the transmembrane electric field. The affinity of this compound is also influenced by the extracellular potassium concentration, a characteristic feature of pore blockers.

cluster_membrane Cell Membrane cluster_pore Channel Pore Kir_channel Kir Channel K_ion_out K+ Ion Kir_channel->K_ion_out Blocked_pore Blocked Pore Intracellular Intracellular K_ion_in K+ Ion K_ion_in->Kir_channel This compound This compound This compound->Kir_channel Binds within the pore No_K_flow No K+ Efflux Blocked_pore->No_K_flow Extracellular Extracellular

This compound directly blocks the Kir channel pore, preventing potassium ion efflux.

Quantitative Data Summary

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against its primary targets.

TargetAssay TypeCell LineIC50 (µM)Reference(s)
Kir1.1 (ROMK)Thallium FluxHEK293~0.2 - 0.294[1]
Kir7.1Thallium FluxHEK293~8[1]
Kir1.1 (ROMK)Patch ClampHEK293~0.2[1][2]
Kir7.1Patch ClampHEK293~8[1][2]

Experimental Protocols

Thallium Flux Assay

This high-throughput assay provides a functional measurement of Kir channel activity by detecting the influx of thallium (Tl+), a surrogate for K+, through the channel pore using a Tl+-sensitive fluorescent dye.

A Plate cells expressing Kir1.1 or Kir7.1 B Incubate overnight A->B C Load cells with Tl+-sensitive dye solution B->C D Incubate for 1 hour at room temperature C->D E Add this compound at various concentrations D->E F Incubate for 30 minutes E->F G Add Tl+ and K+ stimulus buffer F->G H Measure fluorescence signal immediately G->H I Analyze data to determine IC50 H->I

Workflow for the Thallium Flux Assay.

Materials:

  • HEK293 cells stably expressing the Kir channel of interest (e.g., Kir1.1 or Kir7.1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • FLIPR Potassium Assay Kit (or equivalent) containing:

    • Tl+-sensitive dye (e.g., FluxOR™)

    • Masking dye

    • Chloride-free buffer

    • Potassium sulfate (B86663) (K2SO4) solution

    • Thallium sulfate (Tl2SO4) solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed HEK293 cells expressing the target Kir channel into poly-D-lysine coated microplates at a density of 20,000-40,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 humidified incubator.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions (e.g., FLIPR Potassium Assay Kit). This typically involves diluting the Tl+-sensitive dye and a masking agent in an assay buffer.

    • Remove the cell culture medium from the wells.

    • Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye-loading solution to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light.[4]

  • Compound Addition:

    • Prepare a dilution series of this compound in the appropriate assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

    • Add the diluted this compound solutions to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

    • Incubate the plate for 30 minutes at room temperature.[4]

  • Stimulation and Measurement:

    • Prepare the stimulus buffer containing Tl2SO4 and K2SO4 in a chloride-free buffer. The final concentration of Tl+ is typically in the low millimolar range (e.g., 0.5-3 mM) and K+ can range from 5-30 mM.[5]

    • Place the cell plate into the fluorescence plate reader.

    • Set the instrument to record a baseline fluorescence reading.

    • Program the instrument to add the stimulus buffer to all wells simultaneously.

    • Immediately begin recording the fluorescence signal at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[6][7]

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx and thus Kir channel activity.

    • Normalize the fluorescence signal to the baseline reading.

    • Plot the normalized fluorescence (or rate of influx) against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the ionic currents flowing through the Kir channels in the membrane of a single cell, providing high-resolution data on channel inhibition.

Materials:

  • HEK293 cells expressing the target Kir channel

  • Glass coverslips

  • Patch clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries

  • Perfusion system

  • This compound stock solution

Solutions:

  • Extracellular (Bath) Solution:

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH

  • Intracellular (Pipette) Solution:

    • 115 mM K-Gluconate

    • 4 mM NaCl

    • 0.3 mM GTP-NaCl

    • 2 mM ATP-Mg

    • 40 mM HEPES

    • Adjust pH to 7.2 with KOH[8]

Protocol:

  • Cell Preparation:

    • Plate cells on glass coverslips 24-48 hours before the experiment.

    • Place a coverslip in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

    • Fill the pipette with the intracellular solution and mount it on the micromanipulator.

  • Gigaohm Seal Formation:

    • Under visual guidance, carefully approach a single cell with the pipette tip while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of gentle suction to rupture the cell membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Current Recording:

    • Switch the amplifier to voltage-clamp mode.

    • Apply a voltage protocol to elicit Kir channel currents. A typical protocol involves holding the membrane potential at -80 mV and applying voltage steps or ramps (e.g., from -120 mV to +60 mV) to record both inward and outward currents.[9]

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and exert its effect, continually recording the current.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -110 mV for inward current) before and after this compound application.

    • Calculate the percentage of current inhibition for each this compound concentration.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50.

Conclusion

The optimal working concentration of this compound is target and assay-dependent. For Kir1.1, concentrations in the range of 0.1 to 1 µM are typically effective for significant inhibition, while for Kir7.1, a higher concentration range of 1 to 20 µM is generally required. It is recommended to perform a full dose-response analysis using one of the detailed protocols above to determine the precise optimal concentration for your specific experimental conditions.

References

Application Notes and Protocols for Electroretinography (ERG) Studies Using VU590

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 is a small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel Kir7.1.[1][2] In the retina, Kir7.1 channels are predominantly expressed on the apical membrane of the retinal pigment epithelium (RPE) and play a crucial role in maintaining potassium ion homeostasis in the subretinal space.[3][4][5] This potassium buffering is vital for the proper function of photoreceptors and the generation of the electroretinogram (ERG), a diagnostic tool used to measure the electrical activity of the retina in response to a light stimulus.[6][7]

These application notes provide a comprehensive overview of the use of this compound in ERG studies to probe the function of Kir7.1 in the retina. Detailed protocols for both in vivo and ex vivo ERG experiments are provided, along with expected outcomes and data interpretation.

Mechanism of Action of this compound in the Retina

The ERG waveform is composed of several key components: the a-wave, originating from photoreceptors; the b-wave, reflecting the activity of ON-bipolar cells; and the c-wave, which is generated by the RPE.[6][8] The function of all these cell types is directly or indirectly dependent on the ionic environment of the subretinal space, which is regulated by the RPE.

The Kir7.1 channel, located on the apical processes of the RPE, is essential for regulating potassium ion movement between the RPE and the subretinal space.[3][4][5] By inhibiting Kir7.1, this compound disrupts this potassium buffering capacity. This disruption in potassium homeostasis is thought to be the primary mechanism by which this compound alters the ERG waveform, leading to a reduction in the amplitudes of the a-, b-, and c-waves.[9]

Retinal Signaling Pathway and the Role of Kir7.1

The following diagram illustrates the retinal signaling pathway that generates the ERG and the point of intervention for this compound.

cluster_retina Retinal Layers Light Light Stimulus PR Photoreceptors (Rods & Cones) Light->PR Hyperpolarization BC ON-Bipolar Cells PR->BC Glutamate Release↓ SRS Subretinal Space (K+ Homeostasis) PR->SRS K+ Efflux↓ a_wave a-wave PR->a_wave Generates b_wave b-wave BC->b_wave Generates RPE Retinal Pigment Epithelium (RPE) RPE->SRS K+ Buffering c_wave c-wave RPE->c_wave Kir71 Kir7.1 Channel Kir71->RPE Located in Apical Membrane SRS->RPE This compound This compound This compound->Kir71 Inhibits

Caption: Retinal signaling pathway and this compound's point of action.

Quantitative Data on the Effects of this compound on ERG

The following table summarizes the quantitative effects of a single intravitreal injection of this compound on the scotopic ERG a-, b-, and c-wave amplitudes in mice.

ERG WaveConcentration of this compoundRoute of AdministrationAnimal ModelPercent Reduction in Amplitude (Mean ± SEM)Reference
a-wave50 µM (2 µl)IntravitrealMouse35% ± 4%[9]
b-wave50 µM (2 µl)IntravitrealMouse52% ± 7%[9]
c-wave50 µM (2 µl)IntravitrealMouse34% ± 4%[9]

Note: Currently, there is a lack of published dose-response studies for this compound in ERG recordings. The data presented is based on a single concentration.

Experimental Protocols

In Vivo Electroretinography Protocol for Mice

This protocol is adapted from standard procedures for murine ERG recording and the specific study utilizing this compound.[9][10][11]

1. Animal Preparation:

  • Use adult C57BL/6J mice.

  • Dark-adapt the mice overnight (at least 12 hours) before the experiment. All subsequent procedures until recording should be performed under dim red light.

  • Anesthetize the mouse with an intraperitoneal injection of a ketamine/xylazine mixture (e.g., 100 mg/kg ketamine and 10 mg/kg xylazine). Confirm deep anesthesia by the absence of a pedal withdrawal reflex.

  • Place the anesthetized mouse on a heating pad to maintain body temperature at 37°C.

  • Dilate the pupils with a drop of 1% tropicamide (B1683271) and 2.5% phenylephrine.

  • Apply a drop of a lubricating gel (e.g., methylcellulose) to the cornea to maintain hydration and ensure good electrical contact with the recording electrode.

2. Intravitreal Injection of this compound:

  • Prepare a 50 µM solution of this compound in a suitable vehicle (e.g., saline).

  • Using a 33-gauge needle attached to a microsyringe, carefully perform an intravitreal injection of 2 µl of the this compound solution into one eye.

  • Inject an equal volume of the vehicle (e.g., saline) into the contralateral eye to serve as a control.

  • Allow for a 3-hour post-injection period for the drug to take effect, during which the animal should remain in the dark.[9]

3. ERG Recording:

  • Place a corneal electrode (e.g., a DTL fiber or a gold loop) on the surface of the cornea.

  • Place reference and ground electrodes subcutaneously in the head region and the tail, respectively.

  • Position the mouse within a Ganzfeld dome for uniform retinal illumination.

  • Scotopic ERG:

    • Present a series of white light flashes of increasing intensity (e.g., 0.1, 1, and 10 cd·s/m²).

    • Average multiple responses (e.g., 5-10 flashes) at each intensity level to improve the signal-to-noise ratio.

  • Photopic ERG (Optional):

    • Light-adapt the mouse for 10 minutes to a background illumination of 30 cd/m².

    • Record responses to a series of white light flashes presented against the light-adapted background.

4. Data Analysis:

  • Measure the amplitude of the a-wave from the baseline to the trough of the negative deflection.

  • Measure the amplitude of the b-wave from the trough of the a-wave to the peak of the positive deflection.

  • Measure the amplitude of the c-wave from the baseline to the peak of the slow positive wave.

  • Compare the amplitudes of the a-, b-, and c-waves between the this compound-injected and control eyes.

cluster_prep Animal Preparation cluster_injection Intravitreal Injection cluster_recording ERG Recording cluster_analysis Data Analysis DarkAdapt Overnight Dark Adaptation Anesthetize Anesthesia DarkAdapt->Anesthetize PupilDilation Pupil Dilation Anesthetize->PupilDilation Preparethis compound Prepare 50 µM this compound PupilDilation->Preparethis compound Injectthis compound Inject 2 µl this compound (Treated Eye) Preparethis compound->Injectthis compound InjectVehicle Inject 2 µl Vehicle (Control Eye) Preparethis compound->InjectVehicle PostInjection 3-hour Dark Incubation Injectthis compound->PostInjection InjectVehicle->PostInjection PlaceElectrodes Place Electrodes PostInjection->PlaceElectrodes ScotopicERG Scotopic ERG (Increasing Flash Intensities) PlaceElectrodes->ScotopicERG PhotopicERG Optional: Photopic ERG ScotopicERG->PhotopicERG MeasureAmplitudes Measure a-, b-, c-wave Amplitudes PhotopicERG->MeasureAmplitudes CompareEyes Compare this compound vs. Control Eye MeasureAmplitudes->CompareEyes

Caption: Workflow for in vivo ERG studies with this compound.

Ex Vivo Electroretinography Protocol

Ex vivo ERG offers a higher signal-to-noise ratio and is ideal for pharmacological studies as the drug can be directly applied to the isolated retina.[4][12][13][14][15]

1. Retina Dissection and Mounting:

  • Euthanize a dark-adapted mouse and enucleate the eyes under dim red light.

  • In a petri dish containing oxygenated Ames' medium, make a circumferential incision below the ora serrata to remove the anterior segment and lens.

  • Carefully separate the retina from the RPE and eyecup.

  • Mount a piece of the isolated retina, photoreceptor side up, onto the recording chamber of an ex vivo ERG system.

2. Perfusion and Drug Application:

  • Continuously perfuse the retina with heated (37°C) and oxygenated Ames' medium.

  • Record baseline ERG responses to a range of flash intensities.

  • To apply this compound, switch to a perfusion solution containing the desired concentration of this compound (e.g., 50 µM).

  • Allow sufficient time for the drug to equilibrate and take effect, monitoring the ERG response periodically.

  • To isolate specific components of the ERG, other pharmacological agents can be added to the perfusion medium (e.g., L-AP4 to block the b-wave and isolate the photoreceptor response).[13]

3. ERG Recording and Analysis:

  • The recording and analysis procedures are similar to the in vivo protocol. The absence of the RPE in the ex vivo preparation will result in the absence of a c-wave.

cluster_dissection Retina Dissection cluster_perfusion Perfusion & Drug Application cluster_recording ERG Recording & Analysis Euthanize Euthanize Dark- Adapted Mouse Enucleate Enucleate Eyes Euthanize->Enucleate IsolateRetina Isolate Retina in Ames' Medium Enucleate->IsolateRetina MountRetina Mount Retina in Recording Chamber IsolateRetina->MountRetina BaselineERG Record Baseline ERG (Ames' Medium) MountRetina->BaselineERG Applythis compound Perfusion with this compound BaselineERG->Applythis compound Equilibrate Allow for Equilibration Applythis compound->Equilibrate RecordERG Record ERG Responses Equilibrate->RecordERG AnalyzeAmplitudes Analyze a- and b-wave Amplitudes RecordERG->AnalyzeAmplitudes CompareConditions Compare Baseline vs. This compound AnalyzeAmplitudes->CompareConditions

Caption: Workflow for ex vivo ERG studies with this compound.

Selectivity of this compound

This compound is a potent inhibitor of Kir7.1, but it also shows activity against Kir1.1 (also known as ROMK).[2][7][16] While Kir7.1 is highly expressed in the RPE, transcripts for Kir1.1 have also been detected, although at much lower levels.[17] Western blot analysis, however, did not detect Kir1.1 protein in the human RPE.[17] The primary contribution to the observed ERG effects of this compound is therefore attributed to the inhibition of Kir7.1. For studies requiring higher selectivity for Kir1.1, the compound VU591 may be considered, as it shows significantly reduced activity at Kir7.1.[7]

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of Kir7.1 in retinal function using electroretinography. By inhibiting Kir7.1 in the RPE, this compound disrupts potassium homeostasis in the subretinal space, leading to predictable reductions in the a-, b-, and c-waves of the ERG. The protocols provided herein offer a framework for conducting both in vivo and ex vivo ERG studies with this compound, enabling researchers to further elucidate the critical role of Kir7.1 in retinal physiology and disease.

References

In Vivo Application of VU590 in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU590 is a small molecule inhibitor of the inward rectifier potassium (Kir) channels, demonstrating potent inhibition of Kir1.1 (also known as ROMK - renal outer medullary potassium channel) and moderate inhibition of Kir7.1.[1][2][3][4] This dual activity profile presents both opportunities and challenges for its application in in vivo animal models. While its effects on Kir1.1 suggest potential as a novel diuretic, the concurrent inhibition of Kir7.1 complicates the interpretation of systemic studies and has led to the development of more selective Kir1.1 inhibitors like VU591 for such applications.[1][2][5]

Despite these limitations, this compound has been utilized as a valuable pharmacological tool to investigate the physiological roles of Kir7.1 in specific tissues where its expression is predominant or its function can be isolated.[1][3] This document provides detailed application notes and protocols for the in vivo use of this compound, drawing from available literature and providing representative methodologies for researchers.

Data Presentation

Quantitative Inhibitory Activity of this compound
Target ChannelIC₅₀ (μM)SpeciesAssay ConditionsReference
Kir1.1 (ROMK) 0.2 - 0.29Rat, HumanThallium flux assay, Electrophysiology[1][2][4]
Kir7.1 ~8.0HumanThallium flux assay, Electrophysiology[1][3][4]
Kir2.1 No significant effectHumanElectrophysiology[1]
Kir4.1 No significant effectHumanElectrophysiology[1]

Note: IC₅₀ values can vary depending on the specific experimental conditions, including the expression system and assay methodology.

Signaling Pathways and Mechanism of Action

This compound acts as a pore blocker for both Kir1.1 and Kir7.1 channels.[3] The binding site is located within the ion conduction pathway, and its inhibitory action is voltage- and K⁺-dependent.[3] The molecular interactions, however, differ between the two channels.

  • In Kir1.1 , the asparagine residue at position 171 (N171) is crucial for high-affinity binding.[1]

  • In Kir7.1 , this compound interacts with different residues within the pore, and a negatively charged residue at the equivalent position to N171 in Kir1.1 actually enhances the block.[3]

The following diagram illustrates the mechanism of this compound as a pore blocker.

VU590_Mechanism Mechanism of this compound Action cluster_channel Kir Channel Pore Pore Ion Conduction Pathway BindingSite This compound Binding Site This compound This compound This compound->BindingSite Binds within pore Potassium K+ Ion Potassium->Pore Normal K+ flux

This compound acts by physically occluding the ion conduction pathway of Kir channels.

The differential roles of Kir1.1 and Kir7.1 in various tissues are key to understanding the potential in vivo effects of this compound.

Signaling_Pathways Signaling Pathways Targeted by this compound cluster_kidney Kidney (Thick Ascending Limb & Collecting Duct) cluster_other Other Tissues Kir1_1 Kir1.1 (ROMK) NaK2Cl Na-K-2Cl Cotransporter Kir1_1->NaK2Cl Provides K+ for ENaC Epithelial Na+ Channel (ENaC) Kir1_1->ENaC Maintains driving force for K_Secretion K+ Secretion Kir1_1->K_Secretion NaCl_Reabsorption NaCl Reabsorption NaK2Cl->NaCl_Reabsorption Na_Reabsorption Na+ Reabsorption ENaC->Na_Reabsorption Kir7_1 Kir7.1 Uterus Uterine Contractility Kir7_1->Uterus Regulates Brain Melanocortin Signaling (Energy Homeostasis) Kir7_1->Brain Regulates RPE Retinal Pigment Epithelium (Retinal Function) Kir7_1->RPE Maintains This compound This compound This compound->Kir1_1 Inhibits This compound->Kir7_1 Inhibits

This compound inhibits both Kir1.1 in the kidney and Kir7.1 in various other tissues.

Experimental Protocols

Due to the off-target effects of this compound on Kir7.1, its systemic in vivo application is limited, and detailed protocols are scarce. The most documented in vivo application is the localized administration via intravitreal injection to study the role of Kir7.1 in retinal function.

Protocol 1: Intravitreal Injection of this compound in Mice for Retinal Function Analysis

This protocol is a representative methodology based on standard intravitreal injection procedures in mice.

Objective: To investigate the role of Kir7.1 in the retina by locally administering this compound and assessing its effect on the electroretinogram (ERG).

Materials:

  • This compound dihydrochloride

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Topical proparacaine (B1679620) hydrochloride ophthalmic solution

  • 33-gauge Hamilton syringe with a beveled needle

  • Dissecting microscope

  • Goniometer lens (optional, for visualization)

  • Electroretinography (ERG) system

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

    • Place the mouse on a warming pad to maintain body temperature.

    • Apply a drop of topical proparacaine hydrochloride to the cornea of the eye to be injected for local anesthesia.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentration in sterile PBS. The final concentration of DMSO should be minimized (typically <1%) to avoid vehicle-related toxicity.

    • A final concentration of 50 µM has been previously used, but dose-response studies are recommended.

    • Filter the final solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Intravitreal Injection:

    • Under a dissecting microscope, gently proptose the eye.

    • Using a 33-gauge Hamilton syringe, carefully draw up the desired volume of this compound solution (typically 1-2 µL for a mouse eye).

    • Puncture the sclera at the limbus (the border of the cornea and sclera) at a 45-degree angle, with the bevel of the needle facing up.

    • Slowly inject the solution into the vitreous cavity, being careful to avoid the lens and retina.

    • Slowly withdraw the needle.

    • Apply a small amount of antibiotic ointment to the injection site to prevent infection.

  • Post-Injection Monitoring and Analysis:

    • Monitor the animal until it has fully recovered from anesthesia.

    • At the desired time point post-injection (e.g., 3 hours), perform ERG recordings to assess retinal function. Dark-adapt the mice prior to scotopic ERG recordings as required.

    • The contralateral eye can be injected with the vehicle as a control.

Expected Outcome: Inhibition of Kir7.1 in the retinal pigment epithelium is expected to alter the c-wave of the ERG, providing insights into the role of this channel in retinal physiology.

Experimental Workflow for Intravitreal Injection Study

Intravitreal_Workflow start Start prep_animal Anesthetize and Prepare Mouse start->prep_animal injection Perform Intravitreal Injection (1-2 µL) prep_animal->injection prep_this compound Prepare this compound Injection Solution prep_this compound->injection recovery Monitor Animal Recovery injection->recovery erg Perform Electroretinography (ERG) Analysis recovery->erg data_analysis Analyze and Compare ERG Waveforms erg->data_analysis end End data_analysis->end

Workflow for studying retinal function using intravitreal this compound injection.

Considerations for Other In Vivo Applications

Systemic administration of this compound (e.g., via intraperitoneal or intravenous injection) is challenging due to its dual activity. Any observed phenotype would be a composite of Kir1.1 and Kir7.1 inhibition, making it difficult to attribute the effects to a single target.

Should a researcher decide to proceed with systemic administration, the following should be considered:

  • Pharmacokinetics and Toxicology: There is a lack of published data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of this compound in animal models. Preliminary studies to determine the maximum tolerated dose (MTD) and pharmacokinetic profile would be essential.

  • Animal Model Selection: The choice of animal model should be guided by the relative expression levels of Kir1.1 and Kir7.1 in the target organ system.

  • Control Experiments: Due to the dual inhibitory profile, experiments using more selective inhibitors (e.g., VU591 for Kir1.1) or genetic models (e.g., Kir7.1 knockout mice) would be crucial for interpreting the results obtained with this compound.

Conclusion

This compound is a potent dual inhibitor of Kir1.1 and Kir7.1 channels. While its in vivo application is constrained by this lack of selectivity, it remains a useful tool for investigating the function of Kir7.1 in tissues where its role is prominent and can be assessed through localized administration, such as the eye. For systemic studies targeting Kir1.1, the more selective inhibitor VU591 is recommended. Researchers using this compound in vivo should be aware of its pharmacological profile and incorporate appropriate controls to ensure the accurate interpretation of their findings.

References

Application Notes and Protocols for VU590 in Kir Channel Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and use of VU590, a well-characterized inhibitor of specific inwardly rectifying potassium (Kir) channels. This document includes detailed protocols for key experimental techniques, quantitative data for this compound's activity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small-molecule inhibitor notable for its potent and moderately selective inhibition of the renal outer medullary potassium (ROMK) channel, Kir1.1.[1] It was one of the first publicly disclosed inhibitors for this channel.[2][3][4] this compound also demonstrates inhibitory activity against Kir7.1, making it a valuable pharmacological tool for studying the physiological roles of both these channels.[2][3][4] However, it shows no significant effect on Kir2.1 and Kir4.1 channels.[2][4] Mechanistically, this compound acts as a pore blocker, with its binding being both voltage- and K+-dependent, suggesting an intracellular binding site within the ion conduction pathway.[2][3][4]

Quantitative Data: this compound Inhibition of Kir Channels

The following table summarizes the inhibitory potency of this compound against various Kir channel subtypes as determined by thallium flux assays and electrophysiology.

Kir Channel SubtypeReported IC50MethodComments
Kir1.1 (ROMK) ~0.2 µM[2][3], 290 nM[1]Electrophysiology, Thallium Flux AssayPotent inhibitor.
Kir7.1 ~8 µM[1][2][3]Electrophysiology, Thallium Flux AssayModerate inhibitor.
Kir2.1 No significant effect at 10 µM[5]ElectrophysiologyConsidered inactive.
Kir4.1 No significant effect at 10 µM[5]ElectrophysiologyConsidered inactive.

Experimental Protocols

Detailed methodologies for key experiments in the characterization of this compound are provided below. These protocols are based on commonly employed techniques in Kir channel research.

Protocol 1: Cell Culture and Transfection for Kir Channel Expression

This protocol describes the maintenance of Human Embryonic Kidney 293 (HEK293) cells and their transient transfection for the expression of Kir channels, a common prerequisite for in vitro assays.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Sodium Pyruvate, and Penicillin/Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Plasmid DNA encoding the Kir channel of interest

  • Transfection reagent (e.g., Lipofectamine)

  • Serum-free medium (e.g., Opti-MEM)

  • 24-well plates or cell culture flasks

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.

  • Transfection (24-well plate format):

    • One day prior to transfection, seed 10,000-15,000 HEK293 cells per well in a 24-well plate containing 0.5 mL of complete growth medium.[6]

    • On the day of transfection, wash the cells with PBS and replace the medium with 0.5 mL of fresh, pre-warmed growth medium.[6]

    • Prepare transfection complexes by mixing serum-free medium, the appropriate amount of plasmid DNA, and the transfection reagent according to the manufacturer's instructions.

    • Incubate the complexes at room temperature for 15-30 minutes.[6]

    • Add the transfection complexes to the cells in a drop-wise manner.[6]

    • Incubate the cells for 24-48 hours before proceeding with subsequent experiments to allow for sufficient channel expression.

Protocol 2: Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay is a common method for high-throughput screening (HTS) of ion channel modulators. It measures the influx of thallium (Tl+), a surrogate for K+, into cells expressing the Kir channel of interest.

Materials:

  • HEK293 cells expressing the target Kir channel in a 384-well plate

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2 or FluxOR™)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • This compound stock solution in DMSO

  • Thallium Stimulus Buffer (containing Tl2SO4)

  • Fluorescence plate reader with an integrated liquid handler

Procedure:

  • Cell Plating: Plate HEK293 cells expressing the Kir channel of interest in a 384-well plate at a density of approximately 20,000 cells per well and incubate overnight.[7]

  • Dye Loading:

    • Prepare a dye-loading solution containing a thallium-sensitive fluorescent dye (e.g., 2 µM FluoZin-2 with 20% pluronic acid in assay buffer).[7]

    • Remove the culture medium from the cells and add the dye-loading solution to each well.[7]

    • Incubate the plate at room temperature for 60-90 minutes.[7]

    • Wash the cells with assay buffer to remove extracellular dye.

  • Compound Incubation:

    • Add assay buffer containing various concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 20 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Use the integrated liquid handler to add the Thallium Stimulus Buffer to each well.

    • Immediately begin recording the change in fluorescence over time (typically for 60-180 seconds).[8]

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the percent inhibition for each this compound concentration relative to the vehicle control to determine the IC50 value.

Protocol 3: Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel currents and provides detailed information about the mechanism of channel block.

Materials:

  • HEK293 cells expressing the target Kir channel on glass coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular (Bath) Solution: 135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM glucose, 10 mM HEPES (pH 7.4).

  • Intracellular (Pipette) Solution: 135 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Na2ATP (pH 7.2).

  • This compound stock solution

Procedure:

  • Preparation:

    • Place a coverslip with transfected cells in the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the extracellular solution.

    • Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Giga-seal Formation:

    • Approach a single, healthy-looking cell with the patch pipette.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration:

    • Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • Voltage-Clamp Recording:

    • Clamp the cell membrane potential at a holding potential (e.g., -80 mV).

    • Apply a voltage protocol (e.g., voltage steps or ramps) to elicit Kir channel currents. A common protocol for Kir channels involves stepping from a holding potential to various test potentials (e.g., from -120 mV to +60 mV).

    • Record the baseline currents.

  • This compound Application:

    • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow sufficient time for the drug to equilibrate and the current inhibition to reach a steady state.

    • Record the currents in the presence of this compound using the same voltage protocol.

  • Data Analysis:

    • Measure the current amplitudes before and after this compound application.

    • Calculate the percentage of current inhibition.

    • Construct a dose-response curve from data obtained at various this compound concentrations to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to this compound and Kir channel research.

Thallium_Flux_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_cells Plate Kir-expressing HEK293 cells in 384-well plate dye_load Load cells with Thallium-sensitive fluorescent dye plate_cells->dye_load wash_cells Wash to remove extracellular dye dye_load->wash_cells add_this compound Add this compound or vehicle (DMSO) wash_cells->add_this compound incubate Incubate for 20 minutes add_this compound->incubate read_baseline Read baseline fluorescence incubate->read_baseline add_tl Add Thallium Stimulus Buffer read_baseline->add_tl read_flux Record fluorescence change over time add_tl->read_flux calc_inhibition Calculate % Inhibition read_flux->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for the Thallium Flux Assay.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prep_cells Prepare transfected cells on coverslip giga_seal Form Giga-seal (>1 GΩ) prep_cells->giga_seal pull_pipette Pull glass pipette (3-5 MΩ resistance) fill_pipette Fill pipette with intracellular solution pull_pipette->fill_pipette fill_pipette->giga_seal whole_cell Rupture membrane for whole-cell access giga_seal->whole_cell record_base Record baseline Kir currents whole_cell->record_base perfuse_this compound Perfuse with This compound solution record_base->perfuse_this compound record_inhibition Record inhibited Kir currents perfuse_this compound->record_inhibition analyze_currents Measure current amplitude change record_inhibition->analyze_currents calc_ic50 Calculate IC50 analyze_currents->calc_ic50

Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Uterine_Contractility_Pathway kir71 Kir7.1 Channel k_efflux K+ Efflux kir71->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization quiescence Uterine Quiescence hyperpolarization->quiescence contraction Uterine Contraction This compound This compound This compound->kir71 Inhibition

Caption: Role of Kir7.1 in Uterine Contractility.

Melanocortin_Signaling_Pathway cluster_neuron Hypothalamic Neuron mc4r Melanocortin-4 Receptor (MC4R) kir71 Kir7.1 Channel mc4r->kir71 Inhibits (G-protein independent) depolarization Neuronal Depolarization kir71->depolarization Reduced K+ efflux leads to action_potential Increased Action Potential Firing depolarization->action_potential anorexia Anorexic Effects action_potential->anorexia alpha_msh α-MSH alpha_msh->mc4r Activates

Caption: MC4R G-protein independent signaling via Kir7.1.

References

Troubleshooting & Optimization

VU590 Technical Support Center: Troubleshooting Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of VU590. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data to facilitate the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving this compound powder. What is the recommended solvent and procedure?

A1: this compound is known to have solubility challenges. The recommended solvent for preparing stock solutions is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] Water and aqueous buffers are not suitable for initial solubilization. To aid dissolution, gentle warming to 60°C and sonication are recommended.[1] It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of this compound.[1]

Q2: My this compound solution appears to have precipitated after dilution in my aqueous experimental buffer. How can I prevent this?

A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. To mitigate this, it is recommended to perform a stepwise dilution.[3] When preparing your working solution, add the DMSO stock solution dropwise into your aqueous buffer (e.g., PBS or cell culture medium) while gently vortexing.[2] Furthermore, ensure the final concentration of DMSO in your working solution is kept low, preferably below 0.5%, to avoid both precipitation and potential solvent-induced cellular toxicity.[3]

Q3: I see different forms of this compound available (e.g., free base and dihydrochloride (B599025) salt). Do they have different solubilities?

Q4: How should I store my this compound stock solution to maintain its stability?

A4: Once prepared, this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For long-term storage, it is recommended to store the aliquots at -80°C, where they can be stable for up to 6 months.[1] For shorter-term storage, -20°C is acceptable for up to 1 month.[1] Always protect the solutions from light.[1]

Quantitative Data Summary

ParameterValueSolvent/Conditions
This compound Solubility 50 mg/mL (102.35 mM)DMSO (with sonication and warming to 60°C)[1]
This compound Dihydrochloride Solubility 10 mM - 100 mMDMSO
This compound IC50 (Kir1.1/ROMK) ~290 nMVaries by experimental conditions
This compound IC50 (Kir7.1) ~8 µMVaries by experimental conditions
Stock Solution Storage (Long-term) -80°C for up to 6 monthsIn anhydrous DMSO, protected from light[1]
Stock Solution Storage (Short-term) -20°C for up to 1 monthIn anhydrous DMSO, protected from light[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO), high purity

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Sonicator

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 10 mM stock solution, you will need approximately 4.89 mg of this compound per 1 mL of DMSO (Molecular Weight: 488.53 g/mol ).

  • Transfer the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Gently vortex the tube to initially mix the powder and solvent.

  • Place the tube in a 60°C water bath or heat block for 5-10 minutes to facilitate dissolution.

  • Following heating, place the tube in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes or plates

  • Vortex mixer

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform a serial or stepwise dilution of the stock solution into your aqueous buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the aqueous buffer.

  • When diluting, add the this compound DMSO solution dropwise to the aqueous buffer while gently vortexing to ensure rapid mixing and minimize precipitation.

  • Ensure the final concentration of DMSO in the working solution is below 0.5% to avoid solvent-induced artifacts in your assay. Prepare a vehicle control with the same final concentration of DMSO.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions of this compound for extended periods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways involving the primary targets of this compound, Kir1.1 (ROMK) and Kir7.1, as well as a general experimental workflow for using this compound.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation VU590_powder This compound Powder Heat_Sonication Heat (60°C) & Sonicate VU590_powder->Heat_Sonication Anhydrous_DMSO Anhydrous DMSO Anhydrous_DMSO->Heat_Sonication Stock_Solution 10 mM Stock Solution in DMSO Heat_Sonication->Stock_Solution Storage Aliquot & Store (-80°C) Stock_Solution->Storage Thawed_Stock Thawed Stock Solution Storage->Thawed_Stock Stepwise_Dilution Stepwise Dilution (Vortexing) Thawed_Stock->Stepwise_Dilution Aqueous_Buffer Aqueous Buffer (e.g., Media, PBS) Aqueous_Buffer->Stepwise_Dilution Working_Solution Final Working Solution (DMSO < 0.5%) Stepwise_Dilution->Working_Solution Cell_Assay Apply to Cell-Based Assay Working_Solution->Cell_Assay

Figure 1. Experimental workflow for preparing this compound stock and working solutions.

cluster_regulation Regulation of Kir1.1 (ROMK) Activity PKA PKA Kir1_1 Kir1.1 (ROMK) Channel PKA->Kir1_1 PKC PKC PKC->Kir1_1 WNK_kinases WNK Kinases WNK_kinases->Kir1_1 Klotho Klotho Klotho->Kir1_1 K_efflux K+ Efflux Kir1_1->K_efflux This compound This compound This compound->Kir1_1 Inhibition

Figure 2. Simplified signaling pathway showing the regulation of Kir1.1 (ROMK) and its inhibition by this compound.

cluster_regulation Regulation of Kir7.1 Activity PIP2 PIP2 Kir7_1 Kir7.1 Channel PIP2->Kir7_1 GPCRs GPCRs (e.g., MC4R, OxtR) GPCRs->Kir7_1 Progesterone Progesterone Progesterone->Kir7_1 K_influx K+ Influx Kir7_1->K_influx This compound This compound This compound->Kir7_1 Inhibition

Figure 3. Simplified signaling pathway illustrating the regulation of Kir7.1 and its inhibition by this compound.

References

Technical Support Center: Optimizing VU590 Concentration for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of VU590 in electrophysiology experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during electrophysiology experiments using this compound.

Issue Possible Cause Recommended Solution
No or weak inhibition of Kir1.1 (ROMK) or Kir7.1 currents Incorrect this compound Concentration: The concentration may be too low to elicit a significant block.Perform a concentration-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. A good starting range is 0.1 µM to 10 µM.[1][2][3]
This compound Degradation: Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.Ensure the stock solution is stored at -20°C or -80°C and protected from light.[4] Prepare fresh stock solutions if degradation is suspected.
Low Channel Expression: The target Kir channel expression in the cell model may be insufficient.Verify channel expression using molecular biology techniques such as RT-PCR or immunocytochemistry.
Voltage-Dependence of Block: The blocking effect of this compound is voltage-dependent.[1][3]Ensure your voltage protocol is appropriate to observe the block. The binding site is within the pore, and the block is influenced by the membrane potential.[1][2][3]
Inconsistent or variable results between experiments Inconsistent this compound Concentration: Inaccurate dilutions or errors in stock solution preparation.Prepare fresh dilutions for each experiment from a validated stock solution. Use precise pipetting techniques.
Variability in Cell Health or Expression: Differences in cell culture conditions, passage number, or health can affect channel expression and function.Maintain consistent cell culture practices. Use cells within a specific passage number range. Monitor cell health regularly.
Fluctuations in Experimental Conditions: Changes in temperature, perfusion rate, or recording solutions can impact results.Maintain stable experimental conditions. Ensure consistent temperature and perfusion speed. Prepare fresh recording solutions for each experiment.
Evidence of off-target effects or cellular toxicity High this compound Concentration: Excessive concentrations can lead to non-specific effects on other ion channels or cellular processes.Use the lowest effective concentration determined from your concentration-response curve.
Solvent (DMSO) Concentration: High concentrations of the vehicle (DMSO) can have independent effects on cell health and ion channel function.Keep the final DMSO concentration in the recording solution at or below 0.1%. Always include a vehicle control in your experiments.[5]
Contamination of Solutions: Impurities in stock or recording solutions can cause unexpected cellular responses.Use high-purity reagents and sterile techniques for solution preparation. Filter all solutions before use.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a small-molecule inhibitor of the inward rectifier potassium (Kir) channels.[1] It primarily targets Kir1.1 (also known as ROMK) and, to a lesser extent, Kir7.1.[1][2][3] Its mechanism of action involves blocking the channel's pore, a process that is dependent on both voltage and the concentration of extracellular potassium.[1][3]

2. What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound varies between its primary targets:

  • Kir1.1 (ROMK): Approximately 0.2 µM to 0.29 µM.[1][2][4][6]

  • Kir7.1: Approximately 8 µM.[1][2][3][7]

3. How should I prepare and store a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in a high-quality solvent like dimethyl sulfoxide (B87167) (DMSO).[5] To minimize degradation, store the stock solution in small aliquots at -20°C or -80°C and protect it from light.[4] Avoid repeated freeze-thaw cycles.

4. What is a good starting concentration for my electrophysiology experiments?

A good starting point for determining the optimal concentration of this compound is to perform a concentration-response curve. Based on the known IC50 values, a range of 0.1 µM to 10 µM should be adequate to observe effects on Kir1.1 and Kir7.1 channels.

5. Are there known off-target effects of this compound?

This compound has been shown to have no apparent effects on the related Kir channels Kir2.1 and Kir4.1.[1][2] However, as with any pharmacological agent, using the lowest effective concentration is crucial to minimize the potential for off-target effects. Always include appropriate controls in your experiments to validate the specificity of the observed effects.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protective tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[4]

Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound Application
  • Cell Preparation: Plate cells expressing the target Kir channel (e.g., Kir1.1 or Kir7.1) onto glass coverslips suitable for patch-clamp recording. Allow cells to adhere and recover before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 MgATP. Adjust pH to 7.2 with KOH.

    • Prepare fresh working solutions of this compound by diluting the stock solution in the external solution to the desired final concentrations. Ensure the final DMSO concentration is ≤0.1%.

  • Recording Setup:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Data Acquisition:

    • Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Record baseline current activity for a stable period (2-5 minutes) in the control external solution.

    • Apply the this compound-containing external solution by switching the perfusion inlet.

    • Record the current until a steady-state block is achieved.

    • To determine the concentration-response relationship, apply increasing concentrations of this compound sequentially, with washout periods in between if necessary.

    • At the end of the experiment, apply a known channel blocker (e.g., BaCl2) to confirm the recorded current is from the target Kir channel.[1]

Data Presentation

Table 1: this compound Inhibitory Potency (IC50)

Channel SubtypeReported IC50 (µM)Reference
Kir1.1 (ROMK)~0.2 - 0.29[1][2][4][6]
Kir7.1~8[1][2][3][7]
Kir2.1No apparent effect[1][2]
Kir4.1No apparent effect[1][2]

Visualizations

VU590_Mechanism_of_Action Kir_channel Kir Channel (Kir1.1 or Kir7.1) Pore Extracellular Space Intracellular Space K_ion_out K+ Ion Kir_channel:p->K_ion_out K+ Efflux Block Blockage of K+ Efflux This compound This compound This compound->Kir_channel:m Binds within the pore K_ion_in K+ Ion K_ion_in->Kir_channel:p K+ Influx (Inward Rectification) Electrophysiology_Workflow arrow arrow A Prepare Cells and Solutions B Establish Whole-Cell Configuration A->B C Record Baseline Current B->C D Apply Control (Vehicle) C->D E Apply this compound (Test Concentration) D->E F Record Inhibited Current E->F G Washout (Optional) F->G H Apply Positive Control (e.g., BaCl2) G->H I Analyze Data (Concentration-Response) H->I Concentration_Response_Logic Start Start Experiment Decision Is inhibition observed? Start->Decision Increase_Conc Increase this compound Concentration Decision->Increase_Conc No / Weak Decrease_Conc Decrease this compound Concentration Decision->Decrease_Conc Yes (potential off-target) Optimal_Conc Optimal Concentration Identified Decision->Optimal_Conc Yes (Clear, dose-dependent) Increase_Conc->Decision Troubleshoot Troubleshoot Experiment (see guide) Increase_Conc->Troubleshoot Still no effect at high conc. Decrease_Conc->Decision

References

minimizing VU590 off-target effects on other Kir channels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU590. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot potential issues related to its off-target effects on inwardly rectifying potassium (Kir) channels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a small-molecule inhibitor of the inwardly rectifying potassium (Kir) channel, Kir1.1 (also known as ROMK - Renal Outer Medullary K+ channel).[1][2][3] It was one of the first publicly disclosed submicromolar inhibitors for this channel and is often used as a chemical probe to study the physiological roles of Kir1.1.[1][3]

Q2: What are the known off-target effects of this compound on other Kir channels?

A2: The primary off-target effect of this compound is the inhibition of the Kir7.1 channel.[1][2][4] While it is potent for Kir1.1, it inhibits Kir7.1 at low micromolar concentrations.[1][2][5] Studies have shown that this compound has no apparent effect on Kir2.1 and Kir4.1 channels.[1][2]

Q3: Why is it critical to consider the off-target effects of this compound on Kir7.1?

A3: Minimizing or accounting for off-target effects on Kir7.1 is crucial for data interpretation because Kir1.1 and Kir7.1 are co-expressed in some tissues, such as the nephron of the kidney.[4] Therefore, an observed physiological effect in a system expressing both channels could be due to the inhibition of Kir1.1, Kir7.1, or a combination of both. This makes this compound a non-ideal probe for selectively studying Kir1.1 function in these specific tissues.[4]

Q4: At what concentrations does this compound inhibit its primary target and known off-targets?

A4: The inhibitory potency (IC50) of this compound varies significantly between Kir1.1 and Kir7.1, which allows for a concentration-dependent window of selectivity. The table below summarizes the reported IC50 values.

Kir ChannelThis compound IC50Selectivity vs. Kir1.1
Kir1.1 (ROMK) ~0.2 - 0.29 µM-
Kir7.1 ~8 µM~27-40 fold
Kir2.1 No apparent effect>>
Kir4.1 No apparent effect>>

Data compiled from multiple sources.[1][2][3][5]

Q5: Are there more selective small-molecule alternatives to this compound for inhibiting Kir1.1?

A5: Yes. Due to the off-target activity of this compound on Kir7.1, more selective inhibitors have been developed.[2][4] VU591 is a structurally related inhibitor that is as potent as this compound for Kir1.1 but does not inhibit Kir7.1, making it a more suitable tool for selectively probing Kir1.1 function.[2][4]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using this compound.

Problem: An observed biological effect could be mediated by either Kir1.1 or Kir7.1.

You are using this compound to inhibit Kir1.1 in a system where Kir7.1 is also expressed, and you need to determine which channel is responsible for your results.

Solution Pathway

A multi-step approach is recommended to dissect the on-target versus off-target effects of this compound.

cluster_0 Troubleshooting Workflow cluster_1 Interpretation start Uncertain Effect Observed with this compound step1 Step 1: Optimize Concentration Use lowest effective this compound concentration (e.g., 0.3 - 1 µM) to favor Kir1.1 inhibition. start->step1 step2 Step 2: Use Selective Control Compare with VU591 (Kir1.1 selective). Does VU591 replicate the effect? step1->step2 step3 Step 3: Genetic Validation Use siRNA or knockout models for Kir1.1 and/or Kir7.1. step2->step3 If effect is ambiguous yes_effect Effect likely Kir1.1-mediated step2->yes_effect Yes no_effect Effect likely Kir7.1-mediated or other off-target step2->no_effect No step4 Step 4: Mutational Analysis Use cells with this compound-insensitive Kir1.1 mutant (e.g., N171D). step3->step4 For definitive confirmation

Workflow for differentiating on-target vs. off-target effects.
Detailed Troubleshooting Steps

  • Concentration Optimization:

    • Rationale: Leverage the ~30-fold selectivity of this compound for Kir1.1 over Kir7.1. By using this compound at a concentration that is effective for Kir1.1 but well below the IC50 for Kir7.1 (e.g., ≤ 1 µM), you can minimize off-target inhibition.

    • Action: Perform a dose-response curve in your experimental system to identify the lowest concentration of this compound that produces the desired on-target effect.

  • Employ a Selective Control Compound:

    • Rationale: VU591 is a potent Kir1.1 inhibitor with no reported activity against Kir7.1.[4] It serves as an excellent control to confirm that the observed effect is specific to Kir1.1 inhibition.

    • Action: Repeat the experiment using VU591 at a concentration equipotent to the this compound concentration used. If VU591 produces the same effect as this compound, the effect is highly likely to be mediated by Kir1.1. If VU591 has no effect, the effect observed with this compound is likely due to Kir7.1 inhibition or another unknown off-target.

  • Genetic Validation:

    • Rationale: The most definitive way to confirm the molecular target is to remove it from the system.

    • Action: Use techniques like siRNA or CRISPR to knock down or knock out the expression of Kir1.1 (KCNJ1) or Kir7.1 (KCNJ13). If the effect of this compound is lost upon Kir1.1 knockdown but persists with Kir7.1 knockdown, the target is confirmed as Kir1.1.

  • Site-Directed Mutagenesis:

    • Rationale: The binding of this compound to Kir1.1 is critically dependent on a specific amino acid residue (Asparagine 171, N171) in the channel's pore.[1] Mutating this residue (e.g., to Aspartate, N171D) dramatically reduces the sensitivity of Kir1.1 to this compound.[1]

    • Action: If working with a heterologous expression system, test the effect of this compound on cells expressing a this compound-insensitive mutant of Kir1.1. The absence of an effect in these cells would confirm that the action of this compound is on-target.

cluster_0 This compound Binding Site Model channel Extracellular Selectivity Filter Central Cavity Cytoplasmic Entrance This compound This compound This compound->channel:p3 Binds within pore residue N171 Residue (Critical for high-affinity block in Kir1.1) residue->channel:p3 Lines pore

This compound acts as a pore blocker in Kir channels.

Experimental Protocols

Protocol: Assessing Kir Channel Inhibition via Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general method for evaluating the inhibitory effect of this compound on a specific Kir channel expressed in a mammalian cell line (e.g., HEK-293).

1. Cell Preparation:

  • Culture HEK-293 cells transiently or stably expressing the Kir channel of interest.

  • For experiments, plate cells on poly-L-lysine-coated glass coverslips and allow them to recover for at least 1-2 hours before use.

2. Solutions:

  • Internal Pipette Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.3 with KOH.

  • External Bath Solution (in mM): 140 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with KOH. (Note: Extracellular K+ concentration can be varied to study voltage- and K+-dependence of the block).

3. Electrophysiological Recording:

  • Pull borosilicate glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a single, isolated cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit Kir currents.

  • Establish a stable baseline recording of the currents in the external bath solution.

4. Compound Application:

  • Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentrations in the external bath solution immediately before use. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Perfuse the cell with the this compound-containing solution until a steady-state level of inhibition is reached.

  • To determine the IC50, apply several different concentrations of this compound to different cells and record the percentage of current inhibition at each concentration.

5. Data Analysis:

  • Measure the amplitude of the inward current (e.g., at -120 mV) before (I_control) and after (I_this compound) compound application.

  • Calculate the percentage of inhibition: % Inhibition = (1 - (I_this compound / I_control)) * 100.

  • Fit the concentration-response data to a Hill equation to determine the IC50 value.

  • At the end of each experiment, apply a known non-selective Kir channel blocker, such as Barium Chloride (BaCl2, 2 mM), to measure and subtract any remaining leak current.[1]

References

VU590 stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of VU590 in experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channels. It is a potent and moderately selective inhibitor of ROMK (Kir1.1) with an IC₅₀ of approximately 0.2-0.29 μM.[1][2] It also inhibits Kir7.1 with an IC₅₀ of around 8 μM.[2][3]

Q2: What is the recommended solvent for dissolving this compound?

A2: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is sparingly soluble in aqueous buffers. For experimental use, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous experimental buffer.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, this compound should be stored as a solid or in a DMSO stock solution. The recommended storage conditions are summarized in the table below. To avoid repeated freeze-thaw cycles, it is best to aliquot the DMSO stock solution into single-use vials.

Q4: Is there any known stability data for this compound in aqueous solutions?

A4: Currently, there is no publicly available quantitative data on the half-life or degradation kinetics of this compound in aqueous solutions at various pH and temperature conditions. Due to its hydrophobic nature, precipitation is a more immediate concern than chemical degradation in aqueous buffers. It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment and use them promptly. For long-term experiments, a stability assessment is recommended.

Q5: What are the typical working concentrations for this compound in cell-based assays?

A5: The optimal working concentration of this compound depends on the specific cell type and experimental design. For patch-clamp electrophysiology experiments, concentrations around 30 μM have been used to inhibit Kir7.1.[1] For targeting Kir1.1, which has a much lower IC₅₀, concentrations in the sub-micromolar to low micromolar range would be appropriate. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific system.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

ParameterSolvent & ConditionsRecommendations & Remarks
Solubility DMSOSoluble. Prepare stock solutions in the mM range.
Aqueous BuffersSparingly soluble. Dilute from a DMSO stock.
Storage (Solid) -20°CRecommended for long-term storage.
Storage (DMSO Stock) -20°CUp to 1 month.[2]
-80°CUp to 6 months.[2]

Troubleshooting Guides

Issue: Precipitation of this compound upon dilution into aqueous buffer.

This is a common issue for hydrophobic compounds like this compound. The following troubleshooting workflow can help you address this problem.

start Precipitation Observed step1 Decrease Final Concentration start->step1 step2 Optimize Dilution Method step1->step2 If precipitation persists end_solution Solution Achieved step1->end_solution If successful step3 Modify Buffer Composition step2->step3 If precipitation persists step2->end_solution If successful step4 Pre-warm the Aqueous Buffer step3->step4 If precipitation persists step3->end_solution If successful step5 Use a Carrier Protein step4->step5 If precipitation persists step4->end_solution If successful step5->end_solution If successful

Caption: Troubleshooting workflow for this compound precipitation.

  • Step 1: Decrease Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the aqueous buffer. Try reducing the final concentration of this compound in your experiment.

  • Step 2: Optimize Dilution Method:

    • Increase the dilution factor: Prepare a more dilute intermediate stock solution in DMSO before the final dilution into the aqueous buffer.

    • Use rapid mixing: Add the this compound stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Step 3: Modify Buffer Composition:

    • Adjust pH: The solubility of some compounds can be pH-dependent. If your experimental system allows, test a range of pH values for your buffer.

    • Add a small percentage of organic solvent: A final concentration of DMSO below 0.5% (v/v) is generally well-tolerated by most cell lines and can help maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Step 4: Pre-warm the Aqueous Buffer: Gently warming the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock can sometimes improve solubility.

  • Step 5: Use a Carrier Protein: For in vitro assays, including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in the buffer can help to keep hydrophobic compounds in solution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing this compound solutions for in vitro experiments.

  • Prepare a 10 mM DMSO Stock Solution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.

    • Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and water absorption by DMSO.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

  • Preparation of Aqueous Working Solution:

    • On the day of the experiment, thaw an aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions of the stock solution in your aqueous experimental buffer (e.g., cell culture medium, physiological buffer) to achieve the desired final concentration.

    • Add the this compound stock or intermediate dilutions dropwise to the pre-warmed aqueous buffer while gently vortexing to ensure rapid and uniform mixing.

    • Visually inspect the final working solution for any signs of precipitation before use.

Protocol 2: General Procedure for Assessing the Aqueous Stability of this compound by HPLC

As there is no published stability data, this protocol provides a framework for researchers to assess the stability of this compound in their specific aqueous buffer.

prep Prepare this compound in Aqueous Buffer incubate Incubate at Desired Conditions (e.g., 37°C, pH 7.4) prep->incubate sample Collect Aliquots at Time Points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample hplc Analyze by HPLC sample->hplc data Quantify this compound Concentration hplc->data plot Plot Concentration vs. Time data->plot half_life Calculate Half-life (t½) plot->half_life

Caption: Experimental workflow for assessing this compound stability.

  • Solution Preparation: Prepare a solution of this compound in the aqueous buffer of interest (e.g., PBS, cell culture medium) at the desired final concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.1%).

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution. The "time 0" sample should be collected immediately after preparation.

  • Sample Quenching and Storage: Immediately quench any potential degradation by adding an equal volume of a strong organic solvent like acetonitrile (B52724) or methanol. Store the samples at -80°C until HPLC analysis.

  • HPLC Analysis:

    • Instrumentation: A standard HPLC system with a UV detector is suitable.

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used. The gradient should be optimized to achieve good separation of this compound from any potential degradation products.

    • Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance maximum.

  • Data Analysis:

    • Create a standard curve using freshly prepared this compound solutions of known concentrations.

    • Quantify the concentration of this compound in each time-point sample by comparing its peak area to the standard curve.

    • Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • The degradation rate constant (k) can be determined from the slope of the line (slope = -k).

    • The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Signaling Pathways

This compound inhibits the inwardly rectifying potassium channels Kir1.1 and Kir7.1. These channels play crucial roles in maintaining cellular membrane potential and potassium homeostasis in various tissues.

cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) K_efflux K+ Efflux Kir1_1->K_efflux Kir7_1 Kir7.1 Kir7_1->K_efflux This compound This compound This compound->Kir1_1 Inhibits This compound->Kir7_1 Inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Downstream Downstream Cellular Processes (e.g., Ion Transport, Cell Excitability) Hyperpolarization->Downstream

Caption: Simplified signaling pathway of Kir1.1 and Kir7.1 inhibition by this compound.

  • Kir1.1 (ROMK): Primarily expressed in the kidney, Kir1.1 is a key player in potassium secretion and salt reabsorption. Its activity is crucial for maintaining electrolyte and fluid balance.

  • Kir7.1: Found in various tissues including the brain, uterus, and retinal pigment epithelium, Kir7.1 contributes to setting the resting membrane potential and regulating cellular excitability.[1]

  • Mechanism of Action of this compound: this compound acts as a pore blocker for both Kir1.1 and Kir7.1, physically obstructing the flow of potassium ions through the channel.[1] This inhibition of potassium efflux leads to membrane depolarization, which in turn affects various downstream cellular processes that are dependent on the cell's electrical potential.

References

troubleshooting inconsistent VU590 results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving inconsistencies and challenges encountered during experiments with the Kir1.1 (ROMK) and Kir7.1 inhibitor, VU590.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small-molecule inhibitor of the inward rectifier potassium (Kir) channel, Kir1.1 (also known as the renal outer medullary potassium channel, ROMK).[1][2][3] It also inhibits Kir7.1 at higher concentrations.[1][2][3] It is often used as a tool compound to study the physiological roles of these channels.[2]

Q2: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary slightly depending on the experimental conditions. Reported values are summarized in the table below.

TargetReported IC50
Kir1.1 (ROMK)~0.2 - 0.29 µM
Kir7.1~8 µM

Data compiled from multiple sources.[1][3]

Q3: How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are critical for obtaining consistent results.

ParameterRecommendation
Solvent High-purity, anhydrous Dimethyl Sulfoxide (B87167) (DMSO)
Stock Concentration 10-50 mM
Preparation Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
Storage Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-20°C: Up to 1 month (protect from light)
-80°C: Up to 6 months (protect from light)

Information based on manufacturer recommendations and best practices.[1]

Q4: What is the mechanism of action of this compound?

This compound acts as a pore blocker of the Kir1.1 and Kir7.1 channels.[2][4] Its binding is located within the ion conduction pathway and is dependent on voltage and the extracellular potassium concentration.[2]

Troubleshooting Inconsistent this compound Results

This section addresses common problems encountered during experiments with this compound and provides systematic approaches to identify and resolve them.

Problem 1: Weaker than expected or no inhibitory effect of this compound.

Possible Causes and Solutions:

  • Degraded this compound:

    • Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and protected from light.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Prepare a fresh stock solution from a new batch of the compound if degradation is suspected.

  • Precipitation of this compound in Aqueous Buffer:

    • Solution: this compound, like many small molecules, has limited aqueous solubility. Visually inspect your final experimental solution for any signs of precipitation. To minimize this, first, perform serial dilutions of your DMSO stock in DMSO, and then add the final, most diluted DMSO solution to your aqueous buffer. Ensure rapid and thorough mixing.[5]

  • Incorrect Final Concentration:

    • Solution: Double-check all dilution calculations. Prepare fresh dilutions for each experiment to avoid errors from evaporation or degradation in diluted aqueous solutions.

  • Low Channel Expression:

    • Solution: In heterologous expression systems, ensure robust and stable expression of the Kir1.1 or Kir7.1 channel. Verify channel expression levels using appropriate techniques (e.g., Western blot, functional assays with a known activator/blocker).

  • Experimental Conditions Affecting Potency:

    • Solution: The inhibitory effect of this compound is voltage- and K+-dependent.[2] Ensure that the membrane potential and extracellular potassium concentration in your assay are consistent with conditions under which the reported IC50 values were determined.

Problem 2: High variability in results between experiments (inconsistent IC50 values).

Possible Causes and Solutions:

  • Inconsistent this compound Preparation:

    • Solution: Strictly adhere to the recommended stock solution preparation and storage protocols.[1] Always use freshly prepared dilutions from a properly stored stock for each experiment.

  • Variable DMSO Concentration:

    • Solution: Maintain a consistent and low final concentration of DMSO in all experimental wells/chambers (ideally <0.5%). High concentrations of DMSO can have direct effects on ion channels and cell membranes.[6][7]

  • Cell Health and Passage Number:

    • Solution: Use cells at a consistent and optimal passage number. Ensure cells are healthy and have formed a confluent monolayer (for cell-based assays) before starting the experiment. Poor cell health can lead to altered ion channel expression and function.

  • Assay Drift:

    • Solution: Minor day-to-day variations in reagent preparation, temperature, or incubation times can lead to shifts in IC50 values. Always include a positive control (e.g., a known inhibitor like barium) and a negative control (vehicle) on every plate to monitor assay performance and allow for normalization.

Problem 3: Suspected Off-Target Effects.

Possible Causes and Solutions:

  • Known Off-Target Activity:

    • Solution: While this compound is relatively selective for Kir1.1 and Kir7.1 over Kir2.1 and Kir4.1, it may have effects on other ion channels or receptors, especially at higher concentrations.[2] For example, a related compound, VU591, was tested against a panel of over 65 other potential off-targets.[2] If you suspect off-target effects, consider using a structurally unrelated inhibitor of Kir1.1 or Kir7.1 to confirm that the observed phenotype is due to inhibition of the target channel.

  • Non-Specific Effects:

    • Solution: At high concentrations, many small molecules can exhibit non-specific effects. Determine a full dose-response curve to ensure you are working within a specific inhibitory range. If possible, perform a counterscreen with a cell line that does not express the target channel to identify non-specific effects.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the inhibitory effect of this compound on Kir1.1 or Kir7.1 channels expressed in a mammalian cell line (e.g., HEK293).

Solutions:

  • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2. Adjust pH to 7.3 with KOH.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2. Adjust pH to 7.4 with NaOH.

  • This compound Working Solution: Prepare fresh dilutions of your this compound DMSO stock in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.

Procedure:

  • Prepare cells expressing the Kir channel of interest on coverslips.

  • Transfer a coverslip to the recording chamber and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass with a resistance of 4-8 MΩ when filled with the internal solution.

  • Approach a cell with the patch pipette while applying positive pressure.

  • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of voltage steps to elicit Kir currents.

  • Establish a stable baseline recording of the Kir currents in the external solution.

  • Perfuse the cell with the this compound working solution and record the currents until a steady-state block is achieved.

  • To determine the IC50, apply multiple concentrations of this compound and measure the percentage of current inhibition at each concentration.

  • At the end of the experiment, apply a known Kir channel blocker (e.g., 1 mM BaCl2) to confirm the identity of the recorded currents.

Thallium Flux Assay

This high-throughput screening-compatible assay measures Kir channel activity by detecting the influx of thallium (Tl+), a surrogate for K+.

Materials:

  • Cells stably expressing the Kir channel of interest.

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

  • Stimulus Buffer (Assay Buffer containing Tl2SO4).

  • This compound working solutions prepared in Assay Buffer.

Procedure:

  • Plate cells in a 96- or 384-well clear-bottom black plate and culture overnight.

  • Remove the culture medium and load the cells with the thallium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with Assay Buffer.

  • Add the this compound working solutions or vehicle control to the wells and incubate for the desired pre-incubation time (e.g., 10-30 minutes).

  • Place the plate in a fluorescence plate reader.

  • Record a baseline fluorescence signal.

  • Add the Stimulus Buffer to all wells simultaneously using an automated liquid handler.

  • Immediately begin recording the fluorescence intensity kinetically for 2-5 minutes.

  • Analyze the data by calculating the rate of fluorescence increase (slope) for each well.

  • Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50.

Visual Guides

VU590_Signaling_Pathway cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) Channel K_in K+ (intracellular) Kir1_1->K_in K_out K+ (extracellular) K_out->Kir1_1 Inward K+ Flux Membrane_Potential Membrane Potential Stabilization K_in->Membrane_Potential Contributes to This compound This compound This compound->Kir1_1 Blocks Pore

This compound inhibits the Kir1.1 channel, blocking K+ influx.

Troubleshooting_Workflow cluster_reagents Reagent Checks cluster_protocol Protocol Checks cluster_cells Cellular Checks start Inconsistent this compound Results check_reagents Verify Reagent Integrity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol check_cells Assess Cell Health & Expression start->check_cells fresh_stock Prepare Fresh this compound Stock check_reagents->fresh_stock fresh_dilutions Use Fresh Working Dilutions check_reagents->fresh_dilutions check_dmso Verify DMSO Quality & Concentration check_reagents->check_dmso verify_calcs Double-Check Calculations check_protocol->verify_calcs consistent_conditions Ensure Consistent Assay Conditions (Temp, Time, Voltage, K+) check_protocol->consistent_conditions controls Include Positive & Negative Controls check_protocol->controls passage_number Use Consistent Passage Number check_cells->passage_number viability Check Cell Viability check_cells->viability expression Confirm Target Expression check_cells->expression fresh_stock->check_protocol fresh_dilutions->check_protocol check_dmso->check_protocol consistent_conditions->check_cells controls->check_cells resolve Consistent Results passage_number->resolve viability->resolve expression->resolve verify_calcalcs verify_calcalcs verify_calcalcs->check_cells

A workflow for troubleshooting inconsistent this compound results.

Relationship between problems, causes, and solutions.

References

Technical Support Center: Addressing VU590 Cytotoxicity in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with VU590 cytotoxicity in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channels. It is a potent and moderately selective inhibitor of Kir1.1 (also known as ROMK, Renal Outer Medullary Potassium channel) with a half-maximal inhibitory concentration (IC50) of approximately 0.2-0.3 µM.[1][2][3][4] It also inhibits Kir7.1 with an IC50 of around 8 µM.[1][2][3][4][5]

Q2: Is this compound known to be cytotoxic?

Q3: At what concentrations should I test this compound in my cell viability assay?

The concentration range for this compound should be chosen based on its IC50 values for the target channels and the specific goals of your experiment.

  • For targeting Kir1.1: A concentration range of 0.1 µM to 10 µM is a reasonable starting point to observe on-target effects.

  • For targeting Kir7.1: Higher concentrations, in the range of 1 µM to 50 µM, will likely be necessary.

It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Can this compound interfere with the reagents used in common cell viability assays?

Direct interference of this compound with common viability assay reagents (e.g., MTT, resazurin, or luciferase substrates) has not been widely reported. However, it is a possibility for any small molecule. To rule out interference, it is recommended to run a cell-free control where this compound is added to the assay medium and reagents without cells to check for any direct chemical reactions that might alter the readout.[7]

Troubleshooting Guide for Unexpected Cytotoxicity

Unexpected or inconsistent results in cell viability assays with this compound can arise from several factors. This guide provides a structured approach to troubleshooting these issues.

Table 1: Troubleshooting Common Issues in this compound Cell Viability Assays
Issue Potential Cause Recommended Action
Higher than expected cytotoxicity at low concentrations Off-target effects: this compound may be inhibiting other essential cellular targets, such as kinases, at concentrations close to its IC50 for Kir1.1.[8][9][10]1. Perform a literature search for known off-target effects of this compound or structurally similar compounds. 2. Use a structurally different inhibitor for the same target to see if the phenotype is replicated.[10] 3. Consider a kinome scan or other off-target profiling service.
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to the inhibition of Kir1.1 or Kir7.1.1. Test this compound on a different cell line that is known to be less sensitive or does not express the target channel. 2. Confirm the expression of Kir1.1 and Kir7.1 in your cell line using techniques like qRT-PCR or Western blotting.
Compound instability or degradation: The compound may be degrading into a more toxic substance under your experimental conditions.[11]1. Prepare fresh stock solutions of this compound for each experiment. 2. Protect stock solutions from light and store them at the recommended temperature (-20°C or -80°C).[5]
Inconsistent results between experiments Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses.[11]1. Use cells within a consistent and low passage number range. 2. Ensure consistent cell seeding density and confluency at the time of treatment. 3. Use the same batch of media and supplements for all related experiments.
Solvent effects: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.[11]1. Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[11] 2. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in all experiments.
No observed cytotoxicity at high concentrations Low expression of target channels: The cell line may not express Kir1.1 or Kir7.1 at sufficient levels for their inhibition to cause a cytotoxic effect.1. Verify target expression using qRT-PCR or Western blotting.
Cellular compensation mechanisms: Cells may activate compensatory pathways to overcome the effects of Kir channel inhibition.1. Consider longer incubation times to observe potential delayed cytotoxic effects. 2. Investigate the activation of relevant signaling pathways.
Assay interference: The compound may be interfering with the assay readout in a way that masks cytotoxicity.1. Use an orthogonal cell viability assay that relies on a different principle (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release).

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (DMSO only).

  • Incubation: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This is a homogeneous assay that quantifies ATP, an indicator of metabolically active cells.

Materials:

  • Cells of interest

  • Opaque-walled 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent and low. Include a vehicle control.

  • Incubation: Add 100 µL of the medium containing this compound to the wells and incubate for the desired duration.

  • Assay Execution:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

Signaling Pathways and Visualization

Inhibition of Kir1.1 and Kir7.1 can potentially impact cell viability by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

  • PI3K/Akt Pathway: Inward rectifier potassium channels can be modulated by the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[12] Inhibition of Kir channels could potentially disrupt this pathway, leading to decreased cell viability.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade that controls cell growth, differentiation, and survival.[13] Some studies have shown that the Ras-MAPK pathway can modulate the activity of inward rectifier potassium channels.[14]

Diagram 1: General Experimental Workflow for Assessing this compound Cytotoxicity

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture CellSeeding Cell Seeding in 96-well Plate CellCulture->CellSeeding VU590_Prep This compound Preparation Treatment Treatment with this compound (Dose-Response) VU590_Prep->Treatment CellSeeding->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay DataAcquisition Data Acquisition (Absorbance/Luminescence) ViabilityAssay->DataAcquisition Analysis Data Analysis & IC50 Calculation DataAcquisition->Analysis

Caption: Workflow for assessing this compound cytotoxicity.

Diagram 2: Troubleshooting Logic for Unexpected Cytotoxicity

troubleshooting_logic Start Unexpected Cytotoxicity Observed CheckControls Verify Vehicle & Untreated Controls Start->CheckControls InvestigateOffTarget Investigate Off-Target Effects CheckControls->InvestigateOffTarget Controls OK HighBackground High Background/Solvent Toxicity CheckControls->HighBackground Controls Abnormal RuleOutInterference Rule Out Assay Interference InvestigateOffTarget->RuleOutInterference No Known Off-Targets OffTargetConfirmed Potential Off-Target Effect InvestigateOffTarget->OffTargetConfirmed Known Off-Targets AssessCulture Assess Cell Culture Conditions RuleOutInterference->AssessCulture No Interference InterferenceConfirmed Assay Interference Likely RuleOutInterference->InterferenceConfirmed Interference Detected CultureIssue Inconsistent Culture Conditions AssessCulture->CultureIssue Culture Inconsistent OnTargetEffect Likely On-Target Cytotoxicity AssessCulture->OnTargetEffect Culture Consistent

Caption: Decision tree for troubleshooting this compound cytotoxicity.

Diagram 3: Potential Signaling Pathways Affected by this compound

signaling_pathways cluster_kir Kir Channels cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes This compound This compound Kir1_1 Kir1.1 This compound->Kir1_1 Inhibition Kir7_1 Kir7.1 This compound->Kir7_1 Inhibition PI3K_Akt PI3K/Akt Pathway Kir1_1->PI3K_Akt Modulation MAPK_ERK MAPK/ERK Pathway Kir7_1->MAPK_ERK Modulation Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis MAPK_ERK->Survival MAPK_ERK->Proliferation MAPK_ERK->Apoptosis

Caption: Potential signaling pathways affected by this compound.

References

VU590 washout experiment protocol to test reversibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting VU590 washout experiments to assess the reversibility of its inhibitory effects on Kir1.1 and Kir7.1 channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a this compound washout experiment?

A1: The primary application is to determine the reversibility of the inhibitory action of this compound on inwardly rectifying potassium (Kir) channels, specifically Kir1.1 (ROMK) and Kir7.1. This is crucial for understanding the compound's mechanism of action and its potential as a pharmacological tool or therapeutic agent. A reversible inhibitor's effect will diminish and eventually disappear after the compound is removed from the experimental system, while an irreversible inhibitor will continue to exert its effect.

Q2: What experimental technique is typically used for a this compound washout experiment?

A2: Whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of ion channel modulators like this compound.[1][2][3][4][5] This technique allows for the precise control of the cell's membrane potential and the recording of ionic currents through the channels in real-time, both during this compound application and during its washout.

Q3: What are the known targets of this compound?

A3: this compound is an inhibitor of the inwardly rectifying potassium (Kir) channels. Its primary target is Kir1.1 (also known as ROMK), with a reported IC50 of approximately 0.2 µM. It also inhibits Kir7.1, though with a lower potency (IC50 ~8 µM).[6]

Q4: How is the reversibility of this compound quantified?

A4: Reversibility is quantified by measuring the recovery of the Kir channel current after this compound has been washed out of the experimental chamber. The percentage of current recovery is calculated by comparing the current amplitude after washout to the current amplitude before this compound application (control) and the current amplitude during maximal inhibition by this compound.

Experimental Protocol: this compound Washout Using Whole-Cell Patch Clamp

This protocol outlines the key steps for assessing the reversibility of this compound block on Kir1.1 or Kir7.1 channels expressed in a suitable cell line (e.g., HEK293 cells).

I. Cell Preparation and Solutions
  • Cell Culture: Culture cells stably or transiently expressing the Kir channel of interest (Kir1.1 or Kir7.1) under standard conditions.

  • Solutions:

    • External (Bath) Solution: Should be prepared to maintain cell health and appropriate ionic gradients. A typical composition is (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution: Designed to mimic the intracellular environment. A typical composition is (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.[1][3]

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and store at -20°C.

    • Working Solutions: On the day of the experiment, dilute the this compound stock solution in the external solution to the desired final concentrations (e.g., a concentration that produces ~80-90% block).

II. Electrophysiological Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential where Kir channel activity can be reliably measured (e.g., -80 mV).

    • Apply a voltage protocol (e.g., voltage ramps or steps) to elicit Kir currents.

    • Record baseline currents in the drug-free external solution.

III. This compound Application and Washout
  • Baseline Recording: Perfuse the recording chamber with the drug-free external solution and record stable baseline Kir currents for at least 2-3 minutes.

  • This compound Application: Switch the perfusion to the external solution containing this compound at the desired concentration. Continue recording until the inhibitory effect reaches a steady state (i.e., the current amplitude no longer decreases).

  • Washout: Switch the perfusion back to the drug-free external solution. The flow rate of the perfusion system should be sufficient to ensure a complete exchange of the solution in the recording chamber within a reasonable time (e.g., 1-2 minutes).

  • Recovery Recording: Continue to record the current during the washout phase until the current amplitude recovers to a stable level or for a predefined period (e.g., 5-10 minutes).

IV. Data Analysis
  • Measure Current Amplitudes: Measure the peak or steady-state current amplitude at a specific voltage from the baseline, this compound application, and washout phases.

  • Calculate Percentage of Inhibition:

    • % Inhibition = (1 - (I_this compound / I_Baseline)) * 100

    • Where I_this compound is the current in the presence of this compound and I_Baseline is the baseline current.

  • Calculate Percentage of Recovery:

    • % Recovery = ((I_Washout - I_this compound) / (I_Baseline - I_this compound)) * 100

    • Where I_Washout is the current after washout.

Data Presentation

ParameterKir1.1Kir7.1Reference
IC50 ~0.2 µM~8 µM[6]
Expected Reversibility HighHighInferred from mechanism
Time to Max Inhibition Dependent on concentration and perfusion rateDependent on concentration and perfusion rate
Time to Max Recovery Dependent on washout efficiencyDependent on washout efficiency
Residual Block (%) Expected to be low for a reversible blockerExpected to be low for a reversible blocker

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak inhibition by this compound - Incorrect this compound concentration.- this compound degradation.- Low expression of the target channel.- Verify the dilution calculations and prepare fresh working solutions.- Use a fresh aliquot of this compound stock.- Confirm channel expression using a positive control or another validation method.
Slow or incomplete washout - Inefficient perfusion system.- "Sticky" compound properties.- Dead space in the recording chamber.- Increase the perfusion flow rate.- Ensure the perfusion outlet is positioned to effectively remove the solution.- Use a recording chamber with a small volume.
Current rundown during recording - Cell health is deteriorating.- Instability of the patch seal.- Use healthy, well-maintained cells.- Ensure the internal solution is properly prepared and filtered.- Monitor the seal resistance throughout the experiment.
High electrical noise - Improper grounding.- External electrical interference.- Check all grounding connections of the patch-clamp setup.- Turn off any unnecessary nearby electrical equipment.

Visualizations

VU590_Washout_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells Expressing Kir1.1 or Kir7.1 establish_wc Establish Whole-Cell Configuration prep_cells->establish_wc prep_solutions Prepare External, Internal, and this compound Solutions prep_solutions->establish_wc baseline Record Baseline Current establish_wc->baseline apply_this compound Apply this compound baseline->apply_this compound washout Washout with Drug-Free Solution apply_this compound->washout record_recovery Record Current Recovery washout->record_recovery analyze_data Analyze Current Amplitudes record_recovery->analyze_data calculate_recovery Calculate % Recovery analyze_data->calculate_recovery

Caption: Experimental workflow for a this compound washout experiment.

Kir_Channel_Signaling cluster_kir11 Kir1.1 (ROMK) Signaling cluster_kir71 Kir7.1 Signaling Kir11 Kir1.1 Channel (Tetramer) K_secretion K+ Secretion (Kidney) Kir11->K_secretion mediates PKA PKA PKA->Kir11 phosphorylates PKC PKC PKC->Kir11 phosphorylates (inhibits) SGK1 SGK1 SGK1->Kir11 phosphorylates (S44) & promotes surface expression PIP2_1 PIP2 PIP2_1->Kir11 is required for activity Aldosterone Aldosterone Aldosterone->SGK1 induces VU590_1 This compound VU590_1->Kir11 inhibits Kir71 Kir7.1 Channel (Tetramer) Ion_homeostasis Ion Homeostasis (e.g., RPE) Kir71->Ion_homeostasis maintains PIP2_2 PIP2 PIP2_2->Kir71 is required for activity Progesterone Progesterone Progesterone->Kir71 stimulates VU590_2 This compound VU590_2->Kir71 inhibits

Caption: Simplified signaling pathways for Kir1.1 and Kir7.1 channels.

References

ensuring complete VU590 dissolution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU590. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of this compound for accurate and reproducible experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.

Troubleshooting Guide: this compound Dissolution Issues

Problem: Precipitate forms when diluting DMSO stock solution into aqueous buffer.

This is a common issue known as solvent-shifting precipitation, which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into a solvent in which it has poor solubility (like an aqueous buffer).

Troubleshooting Workflow:

G start Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock stock_issue Stock solution is cloudy or has precipitate. check_stock->stock_issue No stock_ok Stock solution is clear. check_stock->stock_ok Yes redissolve_stock Warm the stock solution at 37-60°C. Use ultrasonication. Ensure DMSO is high-purity and anhydrous. stock_issue->redissolve_stock redissolve_stock->check_stock check_dilution How was the dilution performed? stock_ok->check_dilution dilution_issue Rapidly added stock to buffer. check_dilution->dilution_issue Rapid dilution_ok Dilution was performed slowly with vortexing. check_dilution->dilution_ok Slow slow_dilution Add stock solution dropwise to the vortexing buffer. Increase the volume of the aqueous buffer. dilution_issue->slow_dilution solution_clear Solution is clear slow_dilution->solution_clear check_concentration What is the final concentration of this compound and DMSO? dilution_ok->check_concentration concentration_issue Final this compound concentration is too high. Final DMSO concentration is too low. check_concentration->concentration_issue Issue concentration_ok Concentrations are within recommended limits. check_concentration->concentration_ok OK adjust_concentration Decrease the final this compound concentration. Increase the final DMSO concentration (typically <0.5% for cell-based assays). concentration_issue->adjust_concentration adjust_concentration->solution_clear check_buffer Check buffer composition and pH. concentration_ok->check_buffer buffer_issue Buffer components (e.g., high salt) may reduce solubility. check_buffer->buffer_issue Issue check_buffer->solution_clear OK optimize_buffer Test different buffer formulations. Adjust pH if this compound solubility is pH-dependent. buffer_issue->optimize_buffer optimize_buffer->solution_clear

Caption: Troubleshooting workflow for this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: While the absolute maximum solubility is high, a stock solution of up to 30 mM in DMSO is commonly used for experimental purposes.[1]

Q3: My this compound powder won't dissolve completely in DMSO at room temperature. What should I do?

A3: Gentle warming of the solution in a water bath (37-60°C) and/or ultrasonication can aid in the complete dissolution of this compound in DMSO. Ensure the vial is tightly capped to prevent water absorption by the DMSO.[3][4]

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Avoid repeated freeze-thaw cycles.[2]

Q5: What is the maximum final concentration of DMSO that can be used in cell-based assays?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be less than 0.5%.[2] Some sources suggest keeping it below 0.1%.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q6: Can I prepare a stock solution of this compound in an aqueous buffer?

A6: It is not recommended to prepare a primary stock solution of this compound in an aqueous buffer due to its low water solubility. A high-concentration stock should be prepared in DMSO and then diluted to the final working concentration in your experimental buffer.

Quantitative Data Summary

ParameterValueTarget/Condition
IC₅₀ ~204 - 294 nMKir1.1 (ROMK)[1][3][5]
IC₅₀ ~8 µMKir7.1[1][3][5]
Solubility in DMSO ≥ 30 mM-
Stock Solution Storage -20°C (1 month), -80°C (6 months)In DMSO[3]
Final DMSO Concentration < 0.5% (recommended < 0.1%)In cell-based assays[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required amount of this compound powder and DMSO to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 488.53 g/mol )

  • Carefully weigh the this compound powder and place it into a sterile vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes or place it in an ultrasonic bath for 5 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium or desired aqueous buffer

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired final concentration in your total experimental volume. Ensure the final DMSO concentration will be below 0.5%.

  • In a sterile tube, add the required volume of pre-warmed cell culture medium or buffer.

  • While vortexing the medium/buffer at a moderate speed, add the calculated volume of the this compound stock solution dropwise.

  • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

  • Visually inspect the working solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Kir1.1 (ROMK) Signaling Pathway

G cluster_membrane Apical Membrane ROMK Kir1.1 (ROMK) Channel K_out K+ (Lumen) ROMK->K_out K_in K+ (Intracellular) K_in->ROMK Efflux This compound This compound This compound->ROMK Blocks Pore

Caption: Simplified diagram of this compound inhibiting potassium efflux through the Kir1.1 (ROMK) channel.

Experimental Workflow for Testing this compound Activity

G start Start prep_stock Prepare 10 mM This compound Stock in DMSO start->prep_stock culture_cells Culture HEK293 cells expressing Kir1.1 start->culture_cells prep_working Prepare this compound Working Solution in Assay Buffer prep_stock->prep_working treat_cells Treat cells with This compound working solution culture_cells->treat_cells prep_working->treat_cells measure_activity Measure Kir1.1 channel activity (e.g., patch-clamp, thallium flux) treat_cells->measure_activity analyze_data Analyze Data (Calculate IC50) measure_activity->analyze_data end End analyze_data->end

Caption: General experimental workflow for assessing the inhibitory activity of this compound on Kir1.1 channels.

References

Technical Support Center: Managing pH Changes with VU590 Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of VU590 dihydrochloride (B599025) salt in experimental settings. This compound is a potent inhibitor of the inward-rectifier potassium (Kir) channels Kir1.1 (ROMK) and Kir7.1. Due to its formulation as a dihydrochloride salt, careful consideration of pH is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound dihydrochloride and what are its primary targets?

A1: this compound dihydrochloride is the salt form of this compound, a small molecule that potently blocks the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1] It also inhibits Kir7.1, though with a lower potency.[1] These channels play crucial roles in various physiological processes, including renal function and neuronal excitability.[2][3]

Q2: Why is the pH of my experimental solution important when using this compound dihydrochloride?

A2: As a dihydrochloride salt, dissolving this compound in an unbuffered solution will create an acidic environment. The activity of its target channels, Kir1.1 and Kir7.1, is highly sensitive to changes in intracellular pH. Therefore, failing to control for this pH shift can lead to experimental artifacts and misinterpretation of your data.

Q3: How does pH affect the activity of Kir1.1 and Kir7.1 channels?

A3:

  • Kir1.1 (ROMK): The activity of Kir1.1 channels is inhibited by intracellular acidification. The channel has a pKa of approximately 6.7-6.8, meaning that even small drops in pH below physiological levels can significantly reduce channel function.

  • Kir7.1: This channel exhibits a more complex, biphasic response to intracellular pH. Its activity is maximal around a physiological pH of 7.0 and is inhibited by both further acidification and alkalinization.[4]

Q4: I prepare my this compound dihydrochloride stock in DMSO. Do I still need to be concerned about pH?

A4: Yes. While pure DMSO is aprotic and considered to have a neutral pH, this can be influenced by dissolved substances.[5][6] When you dilute your acidic DMSO stock into an aqueous experimental buffer, the protons from the dihydrochloride salt are released and can lower the pH of your final working solution if the buffer capacity is insufficient.

Q5: How can I prevent pH-related issues in my experiments?

A5: The most effective way to prevent pH-related artifacts is to use a well-buffered physiological solution for your experiments. It is also crucial to verify the pH of your final working solution after adding the this compound dihydrochloride.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected inhibition of Kir1.1 The acidic nature of the this compound dihydrochloride solution is lowering the intracellular pH, causing baseline inhibition of the channel before the addition of the inhibitor. This reduces the apparent potency of this compound.1. Ensure your experimental buffer has sufficient buffering capacity (e.g., 10-20 mM HEPES).2. Prepare your final working solution of this compound in the experimental buffer and adjust the pH back to the desired physiological level (e.g., 7.2-7.4) before applying it to your cells.3. Perform a vehicle control where you add the same volume of vehicle (e.g., DMSO) to the buffer and adjust the pH to match the this compound solution to isolate the effect of the inhibitor from the pH change.
Variable or unexpected effects on Kir7.1 activity Due to the biphasic pH sensitivity of Kir7.1, a small, uncontrolled drop in pH could either slightly increase or decrease channel activity, leading to unpredictable results depending on the starting pH and the magnitude of the pH shift.1. Follow the same pH control measures as for Kir1.1.2. Carefully monitor and maintain the pH of your experimental solutions at the optimal level for Kir7.1 activity (around pH 7.0) to ensure that the observed effects are due to this compound inhibition and not pH modulation.
Precipitation of this compound in aqueous buffer The solubility of this compound may be pH-dependent, and the change in pH upon dilution could be causing it to precipitate.1. Make serial dilutions of your DMSO stock in DMSO first, before making the final dilution into your aqueous buffer.[7]2. When making the final dilution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.3. If precipitation persists, consider using a co-solvent or adjusting the pH of the buffer to a range where the compound is more soluble, while being mindful of the pH sensitivity of your target channels.

Quantitative Data Summary

The following tables summarize the known inhibitory concentrations of this compound and the pH sensitivity of its target channels.

Table 1: this compound Inhibitory Activity

TargetIC50Reference
Kir1.1 (ROMK)~0.2 µM - 290 nM[1]
Kir7.1~8 µM[1]

Table 2: pH Sensitivity of Kir Channels

ChannelEffect of Acidic Intracellular pHOptimal pH RangeReference
Kir1.1 (ROMK) Inhibition (pKa ~6.7-6.8)> 7.0
Kir7.1 Inhibition (biphasic response)~7.0[4]

Experimental Protocols

Protocol 1: Preparation of this compound Dihydrochloride Stock Solution

  • Materials: this compound dihydrochloride salt, high-purity anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of this compound dihydrochloride to equilibrate to room temperature before opening to minimize water absorption, as the compound is hygroscopic.

    • Weigh the desired amount of this compound dihydrochloride in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the salt is completely dissolved. Gentle warming (to no more than 37°C) may be required.

    • Aliquot the stock solution into smaller volumes in tightly sealed, low-retention tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation and pH Adjustment of Working Solutions for Electrophysiology

  • Materials: this compound dihydrochloride DMSO stock solution, sterile filtered and buffered extracellular/intracellular solution (e.g., containing 10-20 mM HEPES), calibrated pH meter with a micro-electrode, 0.1 M NaOH and 0.1 M HCl solutions.

  • Procedure:

    • Thaw an aliquot of the this compound dihydrochloride DMSO stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration.

    • Prepare the final working solution by diluting the DMSO stock (or intermediate dilution) into the buffered experimental solution to the desired final concentration of this compound. The final concentration of DMSO should be kept to a minimum (ideally ≤ 0.1%) to avoid off-target effects.

    • Measure the pH of the final working solution using a calibrated pH meter.

    • If the pH has decreased, carefully add small volumes of 0.1 M NaOH dropwise while gently stirring, until the pH is restored to the desired physiological value (e.g., 7.4).

    • Prepare a vehicle control solution by adding the same final concentration of DMSO to the buffered experimental solution and adjust its pH to match the final this compound working solution.

    • Use the pH-adjusted working and vehicle control solutions for your experiments promptly.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Kir1_1 Kir1.1 (ROMK) Channel K_efflux K+ Efflux Kir1_1->K_efflux Kir7_1 Kir7.1 Channel Kir7_1->K_efflux This compound This compound This compound->Kir1_1 Inhibition This compound->Kir7_1 Inhibition Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Cellular_Function Cellular Function (e.g., Renal Transport, Neuronal Excitability) Membrane_Hyperpolarization->Cellular_Function Intracellular_Acidification Intracellular Acidification (H+) Intracellular_Acidification->Kir1_1 Inhibition Intracellular_Acidification->Kir7_1 Modulation (Inhibition)

Caption: Signaling pathway of Kir1.1 and Kir7.1 channels and points of modulation by this compound and intracellular pH.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock in DMSO Prep_Working Dilute Stock into Buffered Solution Prep_Stock->Prep_Working Measure_pH Measure pH of Working Solution Prep_Working->Measure_pH Prep_Vehicle Prepare pH-matched Vehicle Control Prep_Working->Prep_Vehicle Adjust_pH Adjust pH to Physiological Level Measure_pH->Adjust_pH Apply_this compound Apply this compound Working Solution Adjust_pH->Apply_this compound Apply_Vehicle Apply Vehicle Control Prep_Vehicle->Apply_Vehicle Record_Baseline Record Baseline Channel Activity Apply_Vehicle->Record_Baseline Record_Baseline->Apply_this compound Record_Inhibition Record Channel Inhibition Apply_this compound->Record_Inhibition Analyze_Data Analyze Data and Calculate IC50 Record_Inhibition->Analyze_Data

Caption: Recommended experimental workflow for using this compound dihydrochloride, including critical pH control steps.

Troubleshooting_Workflow action_node action_node Start Inconsistent or Unexpected Results? Check_pH Did you measure and adjust the pH of your final working solution? Start->Check_pH Check_Buffer Is your experimental buffer adequate (e.g., 10-20 mM HEPES)? Check_pH->Check_Buffer Yes Solution1 Adjust pH of working solution and vehicle control. Check_pH->Solution1 No Check_Solubility Did you observe any precipitation? Check_Buffer->Check_Solubility Yes Solution2 Increase buffer capacity. Check_Buffer->Solution2 No Check_Controls Did you run a pH-matched vehicle control? Check_Solubility->Check_Controls No Solution3 Optimize dilution protocol to improve solubility. Check_Solubility->Solution3 Yes Review_Protocol Review Experimental Protocol Check_Controls->Review_Protocol Yes Solution4 Run a pH-matched vehicle control to isolate inhibitor effect. Check_Controls->Solution4 No

Caption: A logical workflow for troubleshooting common issues when working with this compound dihydrochloride.

References

Validation & Comparative

VU590 vs. VU591: A Comparative Guide to Kir1.1 Channel Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the physiological roles of ion channels and for the development of novel therapeutics. This guide provides a detailed comparison of two widely used Kir1.1 (ROMK) channel inhibitors, VU590 and VU591, with a focus on their selectivity profiles, supported by experimental data and methodologies.

This compound was one of the first potent, small-molecule inhibitors of the inward rectifier potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] While a valuable tool, subsequent studies revealed that this compound also exhibits off-target activity, most notably on the Kir7.1 channel.[1][2][3][4] This led to the development of VU591, a structurally related analog designed to offer improved selectivity for Kir1.1, thereby providing a more precise tool for investigating Kir1.1 function.[4][5][6]

Quantitative Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and VU591 against various Kir channels, providing a clear quantitative comparison of their selectivity.

CompoundTarget ChannelIC50Other Kir ChannelsIC50 / ActivityReference
This compound Kir1.1 (ROMK)~0.2 - 0.29 µMKir7.1~8 µM[1][2][3][4]
Kir2.1No apparent effect[1][4]
Kir4.1No apparent effect[1][4]
VU591 Kir1.1 (ROMK)~0.24 - 0.3 µMKir7.1No effect at 10 µM[4][5][7][8][9]
Kir2.1No effect at 10 µM[5][8]
Kir2.3No effect at 10 µM[5][8]
Kir4.1No effect at 10 µM[5][8]
Kir6.2/SUR117 ± 4% inhibition at 10 µM[5]

Experimental Protocols

The selectivity of this compound and VU591 has been primarily determined using two key experimental techniques: fluorescence-based thallium flux assays and patch-clamp electrophysiology.

Fluorescence-Based Thallium Flux Assays

This high-throughput screening method provides an indirect measure of Kir channel activity. Thallium (Tl+) is a surrogate for potassium ions (K+) and can permeate Kir channels.

  • Principle: Cells expressing the Kir channel of interest are loaded with a Tl+-sensitive fluorescent dye. The addition of a Tl+-containing solution leads to Tl+ influx through open channels, causing an increase in fluorescence. Inhibitors of the channel will block this influx, resulting in a reduced fluorescence signal.

  • Typical Protocol:

    • HEK-293 or CHO cells stably expressing the target Kir channel (e.g., Kir1.1, Kir7.1) are plated in 384- or 1536-well plates.[10][11]

    • Cells are loaded with a Tl+-sensitive fluorescent indicator dye.

    • The test compound (this compound or VU591) at various concentrations is added to the wells.

    • A Tl+-containing solution is added to initiate ion flux.

    • The change in fluorescence intensity over time is measured using a plate reader.

    • The IC50 values are calculated from the concentration-response curves.

Patch-Clamp Electrophysiology

This technique provides a direct measurement of ion channel currents and is considered the gold standard for characterizing ion channel modulators.

  • Principle: A glass micropipette with a very small tip is used to form a high-resistance seal with the cell membrane, allowing for the measurement of the ionic current flowing through the channels in that patch of membrane. The whole-cell configuration allows for the measurement of the total current from all channels in the cell.

  • Typical Protocol:

    • HEK-293 or CHO cells expressing the Kir channel of interest are cultured on coverslips.[5]

    • A glass micropipette filled with an appropriate intracellular solution is used to form a gigaseal with the cell membrane.

    • The membrane patch under the pipette tip is ruptured to achieve the whole-cell recording configuration.

    • The cell is voltage-clamped at a specific holding potential, and voltage steps or ramps are applied to elicit Kir channel currents.

    • The baseline current is recorded, and then the test compound is applied to the cell via the extracellular solution.

    • The change in current amplitude in the presence of the compound is measured to determine the degree of inhibition.

    • Dose-response curves are generated to calculate the IC50.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Kir1.1 in renal salt transport and the general workflow for identifying and characterizing Kir channel inhibitors.

Kir1_1_Signaling_Pathway cluster_TAL Thick Ascending Limb Lumen Tubular Lumen NKCC2 NKCC2 Lumen->NKCC2 Na+, K+, 2Cl- Kir1_1 Kir1.1 (ROMK) NKCC2->Kir1_1 K+ recycling NaK_ATPase Na+/K+ ATPase NKCC2->NaK_ATPase Na+ Kir1_1->Lumen K+ secretion Blood Blood NaK_ATPase->Blood Na+

Caption: Role of Kir1.1 in the Thick Ascending Limb of the kidney.

Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Medicinal Chemistry) Hit_ID->Lead_Opt SAR Structure-Activity Relationship (SAR) Lead_Opt->SAR Electrophys Electrophysiology (Patch-Clamp) SAR->Electrophys Selectivity Selectivity Profiling Electrophys->Selectivity In_Vivo In Vivo Studies Selectivity->In_Vivo

Caption: General workflow for Kir channel inhibitor discovery.

Conclusion

Both this compound and VU591 are potent inhibitors of the Kir1.1 channel. However, this compound's utility as a selective probe for Kir1.1 is limited by its off-target inhibition of Kir7.1.[5] VU591, in contrast, demonstrates significantly improved selectivity, showing little to no activity against Kir7.1 and a panel of other Kir channels at concentrations that effectively block Kir1.1.[4][5][8] Therefore, for studies demanding high specificity for the Kir1.1 channel, VU591 is the superior chemical tool. The choice between these compounds should be guided by the specific experimental context and the required degree of selectivity.

References

VU590 versus other Kir1.1 inhibitors like BNBI

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of VU590 and BNBI as Kir1.1 Channel Inhibitors

Introduction to Kir1.1 (ROMK) Inhibitors

The renal outer medullary potassium (Kir1.1 or ROMK) channel is a critical component in renal physiology, playing a key role in salt reabsorption and potassium secretion.[1] Located predominantly in the thick ascending limb (TAL) and collecting duct of the kidney nephron, Kir1.1 facilitates the recycling of K+ ions necessary for the function of the Na-K-2Cl cotransporter (NKCC2).[2] This role has made Kir1.1 a promising therapeutic target for a new class of diuretics aimed at treating hypertension.[1][3][4][5] The development of potent and selective small-molecule inhibitors is crucial for validating this target and advancing new therapies. Among the early discovered inhibitors are this compound and bis-nitro-benzimidazole (BNBI), which, despite structural similarities, exhibit distinct pharmacological profiles.

Comparative Analysis of Inhibitor Performance

This compound was the first publicly disclosed small-molecule inhibitor of Kir1.1 with submicromolar affinity.[6] It emerged from a high-throughput screen of approximately 225,000 compounds.[3] While potent against Kir1.1, its utility as a specific probe is limited by off-target activity against the Kir7.1 channel.[5][7][8][9]

In the same screening campaign, BNBI was identified as another Kir1.1 inhibitor.[2][10] Although significantly less potent than this compound, BNBI demonstrated superior selectivity, showing no inhibitory activity against Kir7.1 at high concentrations.[2][10][9][11][12] This selective profile made BNBI an important chemical scaffold for further drug development, ultimately leading to the creation of VU591, an inhibitor that combines the potency of this compound with the selectivity of BNBI.[2][10][9][13]

Quantitative Data Summary

The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and BNBI against Kir1.1 and other Kir channels.

Table 1: Inhibitor Potency (IC50)

Inhibitor Target Channel IC50 Value Assay Type
This compound Kir1.1 (ROMK) ~0.2 - 0.3 µM Thallium Flux / Electrophysiology
Kir7.1 ~8 µM Thallium Flux / Electrophysiology
BNBI Kir1.1 (ROMK) ~8 µM Thallium Flux / Electrophysiology

| | Kir7.1 | >100 µM | Electrophysiology |

Data compiled from multiple sources.[2][7][8][11][12]

Table 2: Inhibitor Selectivity Profile

Inhibitor Kir1.1 vs Kir7.1 Other Kir Channels (Kir2.1, Kir4.1)
This compound Moderately Selective (~27-40 fold) No significant effect observed[3][2][9][14]

| BNBI | Highly Selective (>12.5 fold) | Not extensively reported, but selective over Kir7.1 |

Mechanism of Action

Both this compound and BNBI are understood to function as pore blockers of the Kir1.1 channel.[2][10] Key findings supporting this mechanism include:

  • Voltage-Dependent Block: The inhibitory action of this compound is dependent on the membrane voltage, which suggests the binding site is located within the ion conduction pathway.[3][6]

  • Potassium-Dependent Block: Inhibition by this compound can be reduced by increasing the extracellular potassium concentration, a phenomenon known as "knock-off," where K+ ions moving into the pore displace the inhibitor molecule.[6][14]

  • Intracellular Access: Evidence suggests that this compound accesses its binding site from the intracellular side of the membrane.[2][14]

  • Key Amino Acid Residue: Mutagenesis studies have identified asparagine 171 (N171) in the pore-lining M2 segment of Kir1.1 as a critical residue for the high-affinity block by this compound and its derivatives.[3][2][6]

Experimental Protocols

The characterization of Kir1.1 inhibitors like this compound and BNBI relies on a combination of high-throughput screening assays and detailed electrophysiological studies.

Fluorescence-Based Thallium (Tl+) Flux Assay

This is the primary method used for high-throughput screening (HTS) to identify potential inhibitors from large chemical libraries.[1][10][4][15]

  • Principle: Kir channels are permeable to thallium (Tl+) ions. A Tl+-sensitive fluorescent dye (e.g., FluoZin-2) is loaded into cells expressing the target Kir channel. When Tl+ enters the cell through the channel, it binds to the dye, causing an increase in fluorescence. Inhibitors are identified by their ability to prevent this fluorescence increase.[14][16]

  • Cell Line: A stable HEK-293 cell line expressing the human Kir1.1 channel is commonly used.[1]

  • Procedure:

    • Cells are plated in 384- or 1536-well microplates and loaded with the fluorescent dye.

    • Test compounds (like this compound or BNBI) are added to the wells.

    • A stimulus solution containing Tl+ is added to initiate ion flux.

    • The change in fluorescence intensity over time is measured using a plate reader.

    • A reduction in the rate of fluorescence increase compared to control wells indicates channel inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a detailed, real-time measurement of ion channel activity and is considered the gold standard for characterizing the mechanism and potency of inhibitors identified in HTS.[9][17][18]

  • Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch under the pipette is then ruptured, allowing direct control of the membrane potential and measurement of the ionic currents flowing through the channels.

  • Cell Line: HEK-293 cells transiently or stably expressing the specific Kir channel subtype (e.g., Kir1.1, Kir7.1) are used.[9][14][16]

  • Solutions:

    • Intracellular Solution (Pipette): Typically contains high KCl (e.g., 135 mM) to mimic the intracellular environment, along with buffers like HEPES and chelators like EGTA.[16]

    • Extracellular Solution (Bath): Contains physiological salts. The K+ concentration can be varied to study its effect on inhibitor potency.

  • Voltage Protocol: To measure Kir channel currents, the membrane potential is held at a specific value (e.g., -75 mV) and then stepped or ramped through a range of voltages (e.g., from -120 mV to +120 mV).[9][17]

  • Procedure:

    • A baseline current is recorded under control conditions.

    • The inhibitor is applied to the cell via the bath solution at increasing concentrations.

    • The reduction in current amplitude at each concentration is measured to generate a dose-response curve, from which the IC50 value is calculated.

    • Automated patch-clamp systems like the IonWorks Quattro or Patchliner are often used to increase throughput for these detailed studies.[9][13][18]

Visualizations

Signaling Pathway and Mechanism of Inhibition

Kir1_1_Signaling cluster_TAL Thick Ascending Limb (TAL) Lumen cluster_Cell Epithelial Cell cluster_Blood Blood NKCC2 Na-K-2Cl Cotransporter K_cell K+ NKCC2->K_cell Na_cell Na+ NKCC2->Na_cell Kir1_1_TAL Kir1.1 (ROMK) K_lumen K+ Kir1_1_TAL->K_lumen K+ Recycling Na_K_ATPase Na/K ATPase (Basolateral) Na_out Na+ Na_K_ATPase->Na_out 3 Na+ out Na_K_ATPase->K_cell K_out K+ K_out->Na_K_ATPase 2 K+ in Na_lumen Na+ Na_lumen->NKCC2 Reabsorption K_lumen->NKCC2 Reabsorption Cl_lumen 2Cl- Cl_lumen->NKCC2 Reabsorption K_cell->Kir1_1_TAL Na_cell->Na_K_ATPase Inhibitor This compound / BNBI Inhibitor->Kir1_1_TAL Block

Caption: Role of Kir1.1 in renal salt reabsorption and its inhibition by this compound/BNBI.

Experimental Workflow for Inhibitor Discovery

Inhibitor_Workflow cluster_Discovery Discovery Phase cluster_Characterization Characterization Phase cluster_Optimization Optimization Phase HTS High-Throughput Screening (~225,000 compounds) Tl+ Flux Assay Hit_ID Hit Identification (e.g., this compound, BNBI) HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Electrophysiology Whole-Cell Patch-Clamp (Mechanism of Action) Dose_Response->Electrophysiology Selectivity Selectivity Profiling (vs. Kir7.1, Kir2.1, etc.) Electrophysiology->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Iterative Process Med_Chem Medicinal Chemistry (e.g., BNBI -> VU591) SAR->Med_Chem Med_Chem->Dose_Response Lead_Opt Lead Optimization Med_Chem->Lead_Opt

Caption: Workflow for the discovery and characterization of Kir1.1 inhibitors.

References

Validating VU590 Kir Channel Blockade: A Comparative Guide with Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inward rectifier potassium (Kir) channel blocker, VU590, with alternative compounds. It delves into the experimental validation of this compound's mechanism of action through site-directed mutagenesis and presents supporting data from key functional assays. The information is intended to assist researchers in selecting the appropriate pharmacological tools for their studies on Kir channel physiology and pathophysiology.

Introduction to this compound and Kir Channels

Inwardly rectifying potassium (Kir) channels are crucial regulators of cellular excitability in a variety of tissues, including the kidneys, heart, and brain.[1][2] Their dysfunction is implicated in numerous diseases, making them attractive therapeutic targets.[1][2] this compound was one of the first publicly disclosed small-molecule inhibitors of the Kir1.1 (ROMK) channel, a key player in renal salt transport and a potential target for novel diuretics.[3][4] this compound exhibits submicromolar potency for Kir1.1 and also inhibits Kir7.1 at low micromolar concentrations.[3][4] Its mode of action is as a pore blocker, with its binding being both voltage- and potassium-dependent.[3][4]

Comparative Analysis of Kir Channel Inhibitors

The development of small-molecule modulators for Kir channels has expanded the toolkit available to researchers. This compound, while a valuable tool, exhibits activity against multiple Kir channels. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other notable Kir channel inhibitors against a panel of Kir channel subtypes, providing a basis for selecting compounds with the desired selectivity profile.

CompoundKir1.1 (ROMK) IC₅₀Kir2.1 IC₅₀Kir2.3 IC₅₀Kir3.1/3.2 IC₅₀Kir4.1 IC₅₀Kir7.1 IC₅₀Primary Assay Method
This compound ~0.2 µM[3][4]No effect at 10 µM[1][5]--No effect at 10 µM[1][5]~8 µM[3][4]Thallium Flux / Electrophysiology
VU591 ~0.24 µM---->30 µMThallium Flux / Electrophysiology
ML133 >300 µM[6]1.8 µM (pH 7.4)[6]Similar to Kir2.1[6]-76 µM[6]33 µM[6]Thallium Flux / Electrophysiology
ML418 >10 µM>10 µM>10 µM>10 µM>10 µM0.31 µMThallium Flux / Electrophysiology
VU573 ~19 µM[7]>30 µM[7]~5 µM[7]~1.9 µM[7]-~1 µM[7]Thallium Flux / Electrophysiology
Nortriptyline ----28 µM-Electrophysiology
Chloroquine -8.7 µM----Electrophysiology

Validating this compound's Mechanism of Action with Mutagenesis

Site-directed mutagenesis has been instrumental in elucidating the molecular basis of this compound's interaction with Kir channels. These studies have pinpointed specific amino acid residues within the channel pore that are critical for high-affinity binding.

Key Residues in Kir1.1

In the Kir1.1 channel, the asparagine residue at position 171 (N171) has been identified as a key determinant of this compound sensitivity.[3] Mutation of this residue to an aspartate (N171D) or glutamate (B1630785) (N171E) dramatically reduces the blocking potency of this compound, indicating a critical role for the specific chemical properties of the asparagine side chain in drug binding.[3][4]

Differential Binding in Kir7.1

Interestingly, the binding mode of this compound in Kir7.1 is different. In Kir7.1, the glutamate (E149) and alanine (B10760859) (A150) residues are essential for optimal block.[1] Furthermore, the threonine residue at position 153 (T153) appears to create an energetic barrier for the access of low-affinity ligands to the deeper binding site.[1]

The following diagram illustrates the logical workflow for validating the this compound binding site in Kir1.1 using mutagenesis.

This compound Binding Site Validation in Kir1.1 cluster_hypothesis Hypothesis cluster_methods Methodology cluster_results Expected Results cluster_conclusion Conclusion Hypothesis This compound binds to a specific site within the Kir1.1 pore Mutagenesis Site-Directed Mutagenesis of pore-lining residues (e.g., N171) Hypothesis->Mutagenesis Test with Expression Expression of Wild-Type (WT) and Mutant Channels in HEK293 cells Mutagenesis->Expression Electrophysiology Whole-Cell Patch-Clamp Electrophysiology Expression->Electrophysiology WT_Block WT Kir1.1 shows high-affinity block by this compound Electrophysiology->WT_Block Mutant_NoBlock Mutant Kir1.1 (e.g., N171D) shows significantly reduced or no block by this compound Electrophysiology->Mutant_NoBlock Conclusion N171 is a critical residue for high-affinity this compound block of Kir1.1 WT_Block->Conclusion Mutant_NoBlock->Conclusion Supports

Caption: Workflow for validating the this compound binding site in Kir1.1.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of the key techniques used to characterize this compound and other Kir channel inhibitors.

Site-Directed Mutagenesis

This technique is used to introduce specific changes to the DNA sequence of the Kir channel gene, resulting in a modified protein with altered amino acid residues.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the Kir channel cDNA with the mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated DNA template with the DpnI restriction enzyme, which specifically targets methylated DNA.

  • Transformation: Transform the newly synthesized, mutated plasmids into competent E. coli cells for amplification.

  • Verification: Isolate the plasmid DNA and verify the desired mutation through DNA sequencing.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the direct measurement of ion channel activity in living cells.

  • Cell Culture: Culture mammalian cells (e.g., HEK293) transiently or stably expressing the Kir channel of interest.

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill them with an intracellular solution mimicking the cell's internal environment.

  • Giga-seal Formation: Carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

  • Data Acquisition: Apply a series of voltage steps or ramps to the cell and record the resulting ionic currents in the absence and presence of the test compound (e.g., this compound). Analyze the data to determine the extent of channel inhibition.

Thallium Flux Assay

This is a fluorescence-based, high-throughput screening method used to identify and characterize ion channel modulators.

  • Cell Plating: Plate cells expressing the Kir channel of interest into 384- or 1536-well microplates.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).

  • Compound Addition: Add the test compounds to the wells.

  • Thallium Stimulation: Add a solution containing thallium (Tl⁺), which is a surrogate for K⁺ and can pass through Kir channels.

  • Fluorescence Measurement: Measure the increase in intracellular fluorescence as Tl⁺ enters the cells through the open Kir channels. Inhibitors of the channel will reduce the rate of fluorescence increase.

The following diagram depicts a simplified signaling pathway involving Kir channels and the effect of this compound.

Simplified Kir Channel Signaling and this compound Blockade cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Kir_Channel Kir Channel (e.g., Kir1.1) K_in K+ (in) Kir_Channel->K_in K+ influx K_out K+ (out) Membrane_Potential Membrane Potential Hyperpolarization K_in->Membrane_Potential Leads to Stimulus Physiological Stimulus (e.g., Hormones, Neurotransmitters) Signaling Intracellular Signaling (e.g., G-proteins, PIP2) Stimulus->Signaling Signaling->Kir_Channel Modulates Cellular_Response Cellular Response (e.g., altered excitability, transport) Membrane_Potential->Cellular_Response This compound This compound This compound->Kir_Channel Blocks

Caption: Kir channel signaling and the inhibitory effect of this compound.

Conclusion

This compound remains a valuable pharmacological tool for studying Kir1.1 and Kir7.1 channels. However, a growing arsenal (B13267) of more selective inhibitors is becoming available, allowing for more precise dissection of the physiological roles of specific Kir channel subtypes. The validation of this compound's blocking mechanism through mutagenesis has not only solidified our understanding of its interaction with Kir channels but has also provided a blueprint for the characterization of future Kir channel modulators. The experimental protocols detailed in this guide provide a foundation for researchers to conduct their own comparative studies and further advance the field of Kir channel pharmacology.

References

A Comparative Guide to the Kir Channel Inhibitor VU590 and its Inactive Analog for Robust Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the study of inwardly rectifying potassium (Kir) channels, the use of specific inhibitors is crucial for elucidating their physiological roles and for the development of novel therapeutics. VU590 has emerged as a potent inhibitor of Kir1.1 (ROMK) and a moderately potent inhibitor of Kir7.1 channels. To ensure the specificity of experimental findings, the use of a structurally similar but biologically inactive analog as a negative control is an essential component of rigorous experimental design. This guide provides a comprehensive comparison of this compound and its inactive analog, featuring key experimental data, detailed protocols, and visual representations of associated signaling pathways.

Executive Summary of Comparative Data

The following table summarizes the inhibitory activity of this compound and its inactive analog against Kir1.1 and Kir7.1 channels. The inactive analog, 2-nitro-VU590, is a regioisomer of this compound where the nitro group on one of the phenyl rings is shifted from the 4-position to the 2-position. This subtle structural modification dramatically reduces its biological activity, making it an ideal negative control. Another analog, 3-nitro-VU590, shows significantly reduced potency against Kir1.1.

CompoundTarget ChannelInhibitory Potency (IC50)Reference
This compound Kir1.1 (ROMK)~0.2 - 0.3 µM[1][2][3][4]
Kir7.1~8 µM[1][2][3][4]
2-nitro-VU590 Kir1.1 & Kir7.1Activity Abolished[1]
3-nitro-VU590 Kir1.147-fold reduction in potency compared to this compound[1]

Experimental Methodologies

The following protocols are representative of the methods used to characterize the activity of this compound and its analogs.

Thallium Flux Assay for Kir Channel Inhibition

This high-throughput assay measures the influx of thallium ions (Tl+), a surrogate for K+, through Kir channels expressed in a stable cell line.

Protocol:

  • Cell Plating: Seed HEK-293 cells stably expressing the Kir channel of interest (e.g., Kir1.1 or Kir7.1) into 384-well microplates at a density of 20,000 to 30,000 cells per well and incubate overnight.

  • Dye Loading: Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3) and then load the cells with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 or Thallos AM) for 60-90 minutes at room temperature.[5]

  • Compound Incubation: After washing to remove extracellular dye, add the test compounds (this compound or its inactive analog) at various concentrations to the wells and incubate for 10-30 minutes.

  • Thallium Stimulation and Signal Detection: Use a fluorescence plate reader to establish a baseline fluorescence reading. Then, add a stimulus buffer containing Tl+ sulfate. The influx of Tl+ through open Kir channels leads to an increase in fluorescence.

  • Data Analysis: The rate of fluorescence increase is proportional to Kir channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in compound-treated wells to that in vehicle-treated (control) wells. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ionic currents flowing through Kir channels in the membrane of a single cell, providing a detailed characterization of channel inhibition.

Protocol:

  • Cell Preparation: Use cells transiently or stably expressing the Kir channel of interest.

  • Pipette and Solutions: Fabricate glass micropipettes with a resistance of 2-5 MΩ. The intracellular (pipette) solution typically contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, adjusted to pH 7.3 with KOH. The extracellular (bath) solution typically contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, adjusted to pH 7.4 with NaOH.

  • Recording: Establish a whole-cell recording configuration. Clamp the cell membrane potential at a holding potential of -80 mV. Elicit Kir currents using voltage steps or ramps. For example, apply voltage steps from -120 mV to +60 mV in 20 mV increments.

  • Compound Application: After obtaining a stable baseline current, perfuse the cells with the extracellular solution containing the test compound (this compound or its inactive analog) at the desired concentration.

  • Data Analysis: Measure the amplitude of the inward Kir current (e.g., at -120 mV) before and after compound application. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the signaling pathways involving Kir1.1 and Kir7.1 and the logical framework for using an inactive analog in control experiments.

Kir1.1 (ROMK) Signaling in the Kidney

Kir1.1 plays a crucial role in potassium recycling in the thick ascending limb (TAL) of the nephron and potassium secretion in the collecting duct. Its activity is regulated by various signaling pathways, including those involving aldosterone (B195564) and with-no-lysine (WNK) kinases.[6]

Kir1_1_Signaling cluster_lumen Apical Lumen cluster_cell Principal Cell NaK2Cl NKCC2 Kir1.1 Kir1.1 (ROMK) Ion_influx NaK2Cl->Ion_influx Na+, K+, 2Cl- Influx ENaC ENaC K_efflux_lumen Kir1.1->K_efflux_lumen K+ Efflux Na_influx ENaC->Na_influx Na+ Influx Aldosterone Aldosterone Mineralocorticoid_Receptor Mineralocorticoid Receptor Aldosterone->Mineralocorticoid_Receptor binds SGK1 SGK1 Mineralocorticoid_Receptor->SGK1 activates WNK4 WNK4 SGK1->WNK4 inhibits WNK4->Kir1.1 inhibits NaK_ATPase Na+/K+ ATPase NaK_ATPase->Kir1.1 maintains K+ gradient K_influx_blood NaK_ATPase->K_influx_blood K+ Influx Na_efflux_blood NaK_ATPase->Na_efflux_blood Na+ Efflux

Caption: Signaling pathway of Kir1.1 in a renal principal cell.

Kir7.1 Signaling in Uterine Myometrium

In uterine smooth muscle cells, Kir7.1 contributes to maintaining a hyperpolarized membrane potential, promoting uterine quiescence during pregnancy. Inhibition of Kir7.1 leads to depolarization and increased contractility.[7][8]

Kir7_1_Uterine_Signaling Kir7.1_active Active Kir7.1 K_efflux K+ Efflux Kir7.1_active->K_efflux Kir7.1_inhibited Inhibited Kir7.1 Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Quiescence Uterine Quiescence Hyperpolarization->Quiescence This compound This compound This compound->Kir7.1_active inhibits Depolarization Membrane Depolarization Kir7.1_inhibited->Depolarization Contraction Uterine Contraction Depolarization->Contraction

Caption: Role of Kir7.1 in regulating uterine contractility.

Kir7.1 and Melanocortin-4 Receptor (MC4R) Signaling

In the hypothalamus, Kir7.1 is a signaling partner for the MC4R, playing a role in the regulation of energy homeostasis.[9][10][11] MC4R activation by α-MSH leads to Kir7.1 inhibition, neuronal depolarization, and a decrease in food intake.

Kir7_1_MC4R_Signaling alpha_MSH α-MSH MC4R MC4R alpha_MSH->MC4R binds Kir7.1 Kir7.1 MC4R->Kir7.1 inhibits (G-protein independent) Depolarization Neuronal Depolarization Kir7.1->Depolarization leads to Appetite_Suppression Decreased Food Intake Depolarization->Appetite_Suppression Experimental_Logic cluster_experiment Experimental Groups cluster_outcome Observed Effect Vehicle Vehicle Control No_Effect No Effect Vehicle->No_Effect establishes baseline This compound This compound (Active Compound) Specific_Effect Specific Kir Inhibition Effect This compound->Specific_Effect causes Inactive_Analog Inactive Analog (e.g., 2-nitro-VU590) Inactive_Analog->No_Effect should cause Non_Specific_Effect Non-Specific/Off-Target Effect Inactive_Analog->Non_Specific_Effect if effect observed, indicates

References

Navigating the Specificity of VU590: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricacies of inwardly rectifying potassium (Kir) channels, the small molecule inhibitor VU590 presents both opportunities and challenges. This guide provides a comprehensive comparison of this compound's specificity across different cell lines, offering supporting experimental data and detailed protocols to aid in experimental design and data interpretation.

This compound is recognized as a potent inhibitor of the renal outer medullary potassium channel, Kir1.1 (ROMK), with a half-maximal inhibitory concentration (IC50) in the sub-micromolar range. However, its utility as a selective pharmacological tool is nuanced by its inhibitory activity against another member of the Kir channel family, Kir7.1. This cross-reactivity is a critical consideration, particularly in tissues where both channels are co-expressed.

Unveiling the Potency and Selectivity of this compound

This compound exhibits differential potency against Kir1.1 and Kir7.1 channels. In heterologous expression systems such as Human Embryonic Kidney (HEK-293) and Chinese Hamster Ovary (CHO) cells, this compound consistently demonstrates high potency for Kir1.1 with a reported IC50 value of approximately 290 nM.[1] In contrast, its inhibitory effect on Kir7.1 is significantly less potent, with an IC50 of around 8 µM.[1][2][3][4] This approximate 28-fold selectivity for Kir1.1 over Kir7.1 is a key characteristic of this compound.

Studies have shown that this compound has minimal or no inhibitory effect on other Kir channel subtypes, including Kir2.1, Kir2.3, and Kir4.1, at concentrations effective for Kir1.1 and Kir7.1 inhibition, suggesting a degree of selectivity within the Kir channel family.[2][3]

ChannelCell LineIC50 / % InhibitionReference
Kir1.1 (ROMK)HEK-293~290 nM[1]
Kir7.1HEK-293~8 µM[1][2][3][4]
Kir2.1HEK-293No significant inhibition[2][3]
Kir2.3HEK-293No significant inhibition
Kir4.1HEK-293No significant inhibition[2][3]

Functional Implications in Native Cell Lines

The physiological consequences of this compound's activity have been explored in various native cell types that endogenously express Kir7.1. These studies provide crucial insights into the functional roles of Kir7.1 and the on-target effects of this compound in a more biologically relevant context.

  • Myometrial Smooth Muscle Cells: In both human and murine uterine smooth muscle cells, this compound has been shown to inhibit Kir7.1 currents, leading to membrane depolarization and increased contractility.[5][6] This suggests a role for Kir7.1 in maintaining uterine quiescence during pregnancy. While specific IC50 values in these native cells are not extensively reported, concentrations of 10-20 µM are typically used to elicit significant functional effects.[7]

  • Oligodendrocytes: In mouse optic nerve oligodendrocytes, this compound has been utilized to demonstrate the functional expression of Kir7.1 channels.[8] Inhibition of Kir7.1 with this compound was shown to compromise oligodendrocyte integrity, highlighting the channel's importance in maintaining glial cell health.[8][9]

  • Retinal Pigment Epithelium (RPE): Kir7.1 is highly expressed in the apical membrane of RPE cells and plays a critical role in potassium homeostasis in the subretinal space.[10][11][12][13] Studies have employed this compound to investigate the function of Kir7.1 in RPE physiology and its involvement in retinal diseases.[14]

Alternative to this compound: The Highly Selective Inhibitor VU591

For researchers seeking to specifically target Kir1.1 without confounding effects on Kir7.1, the compound VU591 offers a compelling alternative. VU591 is a potent inhibitor of Kir1.1 with a similar potency to this compound but exhibits significantly greater selectivity over Kir7.1. At concentrations that effectively block Kir1.1, VU591 shows negligible inhibition of Kir7.1, making it a more suitable tool for dissecting the specific functions of Kir1.1 in tissues where both channels are present.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experimental techniques are provided below.

Electrophysiology: Whole-Cell Patch-Clamp Recording of Kir7.1 Currents

This protocol is adapted for recording Kir7.1 currents in either heterologous expression systems or native cells.

I. Cell Preparation:

  • Culture cells expressing the Kir7.1 channel to 70-80% confluency.

  • For adherent cells, detach using a non-enzymatic cell dissociation solution to preserve membrane proteins. For native tissue, follow established dissociation protocols.

  • Resuspend cells in the extracellular solution and plate them onto glass coverslips.

II. Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

III. Recording Procedure:

  • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a holding potential of -80 mV.

  • To elicit Kir7.1 currents, apply a series of voltage steps from -120 mV to +60 mV in 20 mV increments for 200-500 ms.

  • After obtaining a stable baseline recording, perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Record currents in the presence of this compound to determine the extent of inhibition.

  • Wash out the compound to observe the reversibility of the block.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

I. Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).

  • 96-well cell culture plates.

II. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, remove the culture medium.

  • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • After incubation, add 100-150 µL of the solubilization solution to each well.

  • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.

Cell Proliferation Assessment: BrdU Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

I. Materials:

  • BrdU labeling solution.

  • Fixing/Denaturing solution.

  • Anti-BrdU antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution.

  • 96-well cell culture plates.

II. Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell proliferation rate.[15]

  • Remove the labeling solution and fix the cells by adding the fixing/denaturing solution and incubating for 30 minutes at room temperature.[16]

  • Wash the wells with wash buffer.

  • Add the anti-BrdU primary antibody to each well and incubate for 1 hour at room temperature.[16]

  • Wash the wells and add the HRP-conjugated secondary antibody, incubating for another hour.[16]

  • After a final wash, add the TMB substrate and incubate until a color change is observed.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

Visualizing the Experimental Landscape

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

cluster_workflow Experimental Workflow: Assessing this compound Specificity prep Cell Preparation (HEK-293, Myocytes, etc.) electrophys Electrophysiology (Patch-Clamp) prep->electrophys Functional Inhibition viability Cell Viability Assay (MTT) prep->viability Cytotoxicity Assessment proliferation Cell Proliferation Assay (BrdU) prep->proliferation Anti-proliferative Effects analysis Data Analysis (IC50, % Inhibition) electrophys->analysis viability->analysis proliferation->analysis

Caption: Experimental workflow for evaluating the specificity of this compound.

cluster_pathway Kir7.1 Signaling in Myometrial Cells Kir71 Kir7.1 Channel K_efflux K+ Efflux Kir71->K_efflux opens Depolarization Membrane Depolarization Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Quiescence Uterine Quiescence Hyperpolarization->Quiescence promotes This compound This compound This compound->Kir71 inhibits This compound->Depolarization leads to Contraction Uterine Contraction Depolarization->Contraction induces

Caption: Simplified signaling pathway of Kir7.1 in uterine smooth muscle cells and the effect of this compound.

References

Navigating the Inhibition of Inwardly Rectifying Potassium Channels: A Comparative Analysis of VU590 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dose-response relationship of ion channel inhibitors is paramount for advancing therapeutic strategies. This guide provides a comparative analysis of VU590, a known inhibitor of the inwardly rectifying potassium (Kir) channels Kir1.1 (ROMK) and Kir7.1, with other notable inhibitors. The data presented herein, including dose-response analyses, is supported by detailed experimental protocols to aid in the replication and extension of these findings.

This comparison guide delves into the quantitative analysis of this compound's inhibitory effects and places it in context with alternative compounds targeting the same or similar Kir channels. A comprehensive understanding of these inhibitors' potency and selectivity is crucial for their application as research tools and for the development of novel therapeutics targeting a range of pathologies, including hypertension and certain neurological disorders.

Dose-Response Comparison of Kir Channel Inhibitors

The inhibitory potency of this compound and its alternatives was determined against the inwardly rectifying potassium channels Kir1.1 and Kir7.1. The half-maximal inhibitory concentration (IC50) values, a key parameter in dose-response analysis, are summarized in the table below. While extensive searches were conducted, specific Hill slope values for these interactions were not consistently available in the public literature. The Hill slope provides insights into the cooperativity of binding, and its absence suggests a need for further detailed characterization of these compounds.

InhibitorTargetIC50 (µM)
This compound Kir1.1 (ROMK)~0.2-0.29
Kir7.1~8
VU591 Kir1.1 (ROMK)~0.24
Kir7.1No significant inhibition at 10 µM
VU714 Kir7.1~1.5
ML418 Kir7.1~0.31
Merck Compound A Kir1.1 (ROMK)<0.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the dose-response analysis of this compound and its alternatives. These protocols are based on established high-throughput screening and electrophysiological techniques.

Fluorescence-Based Thallium Flux Assay

This high-throughput assay is a common method for screening and characterizing ion channel modulators. It relies on the principle that thallium (Tl+) ions can permeate potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.

Protocol:

  • Cell Culture and Plating:

    • HEK-293 cells stably expressing the Kir channel of interest (e.g., Kir1.1 or Kir7.1) are cultured in appropriate media.

    • Cells are seeded into 384-well microplates at a density of 20,000 to 40,000 cells per well and incubated overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluoZin-2, AM) for 60-90 minutes at room temperature.

  • Compound Addition:

    • The dye-loading solution is removed, and cells are washed with a dye-free assay buffer.

    • A range of concentrations of the test inhibitor (e.g., this compound) is added to the wells. The plates are incubated for 10-20 minutes to allow for compound binding.

  • Thallium Stimulation and Signal Detection:

    • The microplate is placed in a fluorescence plate reader.

    • A stimulus buffer containing thallium sulfate (B86663) is added to each well to initiate Tl+ influx through the open Kir channels.

    • Fluorescence intensity is measured kinetically over a period of 2-3 minutes.

  • Data Analysis:

    • The initial rate of fluorescence increase is proportional to the Tl+ influx and, therefore, to the activity of the Kir channels.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to control wells (no inhibitor).

    • Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Automated Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channels in the cell membrane. Automated systems allow for higher throughput compared to traditional manual patch-clamp.

Protocol:

  • Cell Preparation:

    • Cells expressing the target Kir channel are harvested and suspended in an extracellular solution.

  • Cell Seeding and Sealing:

    • The cell suspension is introduced into the automated patch-clamp system (e.g., IonWorks, Patchliner).

    • Individual cells are captured over micro-apertures, and a high-resistance "gigaseal" is formed between the cell membrane and the substrate.

  • Whole-Cell Configuration:

    • The membrane patch under the aperture is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular solution and measurement of the total current from the entire cell membrane.

  • Voltage Protocol and Current Recording:

    • A specific voltage protocol is applied to the cell to elicit Kir channel currents. For Kir channels, this typically involves voltage ramps or steps to hyperpolarizing potentials.

    • The resulting ionic currents are recorded before and after the application of the inhibitor.

  • Compound Application and Data Analysis:

    • A range of inhibitor concentrations is applied to the cells.

    • The peak or steady-state current amplitude is measured at each concentration.

    • The percentage of current inhibition is calculated, and dose-response curves are generated to determine the IC50 value, similar to the thallium flux assay analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for its dose-response analysis.

Kir_Inhibition_Pathway cluster_membrane Cell Membrane Kir_channel Kir1.1 / Kir7.1 Channel K_ion_out K+ (extracellular) Kir_channel->K_ion_out K_efflux K+ Efflux K_ion_in K+ (intracellular) K_ion_in->Kir_channel Flow This compound This compound This compound->Kir_channel Inhibition Inhibition Inhibition Membrane_Potential Membrane Hyperpolarization K_efflux->Membrane_Potential Maintains Downstream_Effects Altered Cellular Function (e.g., reduced NaCl reabsorption, altered neuronal excitability) Membrane_Potential->Downstream_Effects Regulates

Caption: Inhibition of Kir1.1/Kir7.1 by this compound.

Dose_Response_Workflow start Start cell_prep Cell Preparation (Kir Channel Expression) start->cell_prep assay_choice Assay Selection cell_prep->assay_choice thallium_assay Thallium Flux Assay assay_choice->thallium_assay High-Throughput patch_clamp Automated Patch-Clamp assay_choice->patch_clamp Gold Standard compound_prep Prepare Serial Dilutions of Inhibitor (e.g., this compound) thallium_assay->compound_prep patch_clamp->compound_prep data_acq Data Acquisition compound_prep->data_acq analysis Dose-Response Curve Analysis data_acq->analysis results Determine IC50 analysis->results

Caption: Workflow for Dose-Response Analysis.

Unveiling the Differential Effects of VU590 on Wild-Type versus Mutant Kir Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecule inhibitors and their target ion channels is paramount. This guide provides a detailed comparison of the effects of VU590, a known inhibitor of inwardly rectifying potassium (Kir) channels, on wild-type Kir1.1 and Kir7.1 channels versus their respective mutants. Experimental data, detailed protocols, and pathway visualizations offer a comprehensive resource for investigating Kir channel pharmacology.

This compound was the first publicly disclosed small-molecule inhibitor of the inward rectifier potassium (Kir) channel, Kir1.1, with a submicromolar affinity.[1][2] It also inhibits Kir7.1, albeit with a lower potency.[1][2][3] The inhibitory action of this compound is both voltage- and K+-dependent, suggesting its binding site lies within the channel pore.[1][2] This guide delves into the molecular determinants of this compound sensitivity and resistance by comparing its effects on wild-type channels with those on channels bearing specific mutations.

Quantitative Comparison of this compound Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on wild-type and various mutant Kir1.1 and Kir7.1 channels. The data, primarily derived from patch-clamp electrophysiology experiments, highlight key residues that govern the drug-channel interaction.

ChannelIC50 (µM)Notes
Wild-Type Kir1.1 ~0.2High-affinity inhibition.[1][2]
Wild-Type Kir7.1 ~8Moderate-affinity inhibition.[1][2][3]
Kir2.1 No apparent effectDemonstrates selectivity of this compound.[1]
Kir4.1 No apparent effectDemonstrates selectivity of this compound.[1]

Table 1: this compound Potency on Wild-Type Kir Channels

Channel MutantFold Change in IC50 vs. Wild-TypeKey Finding
Kir1.1 N171D >75-fold reduction in sensitivityAsparagine at position 171 is critical for high-affinity block in Kir1.1. Substituting it with a negatively charged residue dramatically weakens the block.[1]
Kir1.1 N171E >75-fold reduction in sensitivitySimilar to N171D, this mutation confirms the importance of the neutral polar asparagine at this position for this compound binding in Kir1.1.[1]
Kir1.1 N171Q 2-fold reduction in sensitivityMutation to a structurally similar amino acid has a much smaller effect, suggesting that the specific structure at this position is important.[4]
Kir1.1 N171Y Increased sensitivityThis surprising result indicates that a bulky tyrosine residue at this position can enhance this compound block.[4]
Kir7.1 E149 (equivalent to N171 in Kir1.1) -In contrast to Kir1.1, a negatively charged residue at this position in Kir7.1 is preferred for this compound binding.
Kir7.1 T153C/V/S Increased sensitivityReducing the polarity at position 153 enhances this compound block, suggesting the polar side chain of threonine creates a barrier for low-affinity ligands.[1][2]

Table 2: Impact of Key Mutations on this compound Sensitivity in Kir1.1 and Kir7.1 Channels

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the electrophysiological characterization of this compound's effects.

Cell Culture and Transfection

HEK-293 cells were utilized for the heterologous expression of wild-type and mutant Kir channels.[5] Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Transient transfection of the cells with plasmids encoding the Kir channel subunits was performed using standard lipofection-based methods. Electrophysiological recordings were typically conducted 18-24 hours post-transfection.[1] To enhance the functional expression of some mutant channels, background mutations such as K80M in Kir1.1 or M125R in Kir7.1 were introduced; these background mutations themselves do not affect this compound sensitivity.[1]

Patch-Clamp Electrophysiology

Whole-cell patch-clamp recordings were performed to measure the ionic currents through the Kir channels. The standard experimental setup involved the following:

  • Pipette Solution (Intracellular): Contained (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, adjusted to pH 7.4 with KOH.

  • Bath Solution (Extracellular): Contained (in mM): 140 KCl, 10 HEPES, 1.8 CaCl2, 1 MgCl2, adjusted to pH 7.4 with KOH.

  • Voltage Protocol: Cells were typically held at a holding potential of -60 mV.[6] Current-voltage relationships were generated by applying a series of voltage steps.

  • Drug Application: this compound was acutely applied to the bath solution at various concentrations to determine its inhibitory effect.

  • Data Analysis: The percentage of current inhibition at each this compound concentration was calculated and fitted to a Hill equation to determine the IC50 value. Experiments were often terminated by applying 2 mM Barium Chloride (BaCl2) to measure and subtract any leak current.[1] Cells exhibiting less than 90% block by Ba2+ were excluded from the analysis.[1]

Site-Directed Mutagenesis

Mutations in the Kir1.1 and Kir7.1 channel cDNAs were introduced using PCR-based site-directed mutagenesis kits. The successful introduction of the desired mutations was confirmed by DNA sequencing.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed binding mechanism of this compound and the differential effects observed in wild-type and mutant channels.

VU590_Mechanism cluster_channel Kir Channel Pore (Cytoplasmic View) Pore Central Pore BindingSite This compound Binding Site VU590_ext This compound (Extracellular) VU590_int This compound (Intracellular) VU590_ext->VU590_int Membrane Permeation VU590_int->BindingSite Pore Block

Caption: Proposed mechanism of this compound action, involving membrane permeation and subsequent block of the intracellular pore.

WT_vs_Mutant_Kir1_1 cluster_wt Wild-Type Kir1.1 cluster_mutant Mutant Kir1.1 WT_N171 N171 (Asparagine) Polar, Neutral VU590_WT This compound WT_N171->VU590_WT High-Affinity Binding (IC50 ~0.2 µM) Mut_N171D N171D (Aspartate) Negatively Charged WT_N171->Mut_N171D Site-Directed Mutagenesis VU590_Mut This compound Mut_N171D->VU590_Mut Weakened Binding (>75-fold reduced sensitivity)

Caption: Differential this compound binding in wild-type versus N171D mutant Kir1.1 channels.

WT_vs_Mutant_Kir7_1 cluster_wt_kir71 Wild-Type Kir7.1 cluster_mutant_kir71 Mutant Kir7.1 WT_T153 T153 (Threonine) Polar Side Chain BindingSite_WT Deeper Binding Site (E149, A150) WT_T153->BindingSite_WT Creates Energetic Barrier VU590_WT_Kir71 This compound VU590_WT_Kir71->BindingSite_WT Moderate Affinity Block (IC50 ~8 µM) Mut_T153C T153C (Cysteine) Reduced Polarity BindingSite_Mut Deeper Binding Site (E149, A150) Mut_T153C->BindingSite_Mut Reduced Barrier VU590_Mut_Kir71 This compound VU590_Mut_Kir71->BindingSite_Mut Enhanced Block (Increased Sensitivity)

Caption: Impact of the T153C mutation in Kir7.1 on this compound accessibility to its binding site.

References

Validating Ion Channel Modulators in Primary Cell Cultures: A Comparative Guide to VU590 and KCC2-Targeted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide clarifies the molecular targets of VU590 and presents its efficacy data alongside that of established KCC2 modulators. Detailed experimental protocols and visual workflows are provided to support the replication and extension of these findings.

Understanding the Molecular Target: this compound as a Kir Channel Inhibitor

Contrary to potential misconceptions, this compound is not a modulator of KCC2. Extensive research has characterized this compound as an inhibitor of the inwardly rectifying potassium (Kir) channels, specifically Kir1.1 (also known as ROMK) and Kir7.1.[1][2][3] It was one of the first publicly disclosed small-molecule inhibitors for Kir1.1, with a submicromolar affinity.[2][3] Its inhibitory action on these channels has been explored for potential therapeutic applications, including as a novel diuretic.[1]

Comparative Efficacy of this compound and KCC2 Modulators

The following tables summarize the quantitative data on the efficacy of this compound on its targets, Kir1.1 and Kir7.1, and compares it with known KCC2 modulators. This allows for a clear, side-by-side comparison of their potency and selectivity.

Table 1: Efficacy of this compound on Kir Channels

CompoundTargetIC50Cell Type/AssayReference
This compoundKir1.1 (ROMK)~0.2 µM - 290 nMHigh-throughput screen, Patch-clamp electrophysiology[2][3][4]
This compoundKir7.1~8 µMPatch-clamp electrophysiology[2][3][4]
VU591Kir1.1 (ROMK)240 nMPatch-clamp electrophysiology[1]
VU591Kir7.1No effect up to 100 µMPatch-clamp electrophysiology[1]

Table 2: Efficacy of KCC2 Modulators

CompoundActionEffect on KCC2Experimental ModelReference
VU0240551BlockerAbolished ictal dischargeIn vitro brain slice preparation[5][6]
CLP257EnhancerIncreased ictal discharge durationIn vitro brain slice preparation[5][6]
CLP290EnhancerSuppressed convulsant-induced seizuresIn vivo (mice), Cultured hippocampal neurons[7]
WNK463Indirect PotentiatorIncreased Cl- fluxHEK-293 cells overexpressing KCC2[8]
VU0500469PotentiatorAttenuated seizure-like activityNeuronal-glial co-cultures[8]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in validating these compounds, the following diagrams are provided.

cluster_kir Kir1.1/Kir7.1 Signaling Pathway K_ion K+ Ions Kir_channel Kir1.1 or Kir7.1 Channel K_ion->Kir_channel Influx Membrane_Potential Membrane Potential Regulation Kir_channel->Membrane_Potential This compound This compound This compound->Kir_channel Inhibits

Caption: Signaling pathway of Kir1.1/Kir7.1 inhibition by this compound.

cluster_kcc2 KCC2 Signaling Pathway Cl_ion_in Intracellular Cl- KCC2_transporter KCC2 Transporter Cl_ion_in->KCC2_transporter Efflux Cl_ion_out Extracellular Cl- KCC2_transporter->Cl_ion_out GABA_A_R GABA-A Receptor KCC2_transporter->GABA_A_R Maintains low intracellular Cl- for inhibitory GABAergic transmission KCC2_Modulator KCC2 Enhancer (e.g., CLP290) KCC2_Modulator->KCC2_transporter Enhances KCC2_Blocker KCC2 Blocker (e.g., VU0240551) KCC2_Blocker->KCC2_transporter Inhibits

Caption: Signaling pathway of KCC2 modulation.

cluster_workflow Experimental Workflow for Compound Validation Start Start: Isolate Primary Cells Culture Culture Primary Cells Start->Culture Treatment Treat with Compound (e.g., this compound or KCC2 Modulator) Culture->Treatment Assay Perform Functional Assay Treatment->Assay Data_Analysis Data Analysis (e.g., IC50 determination) Assay->Data_Analysis End End: Validate Efficacy Data_Analysis->End

Caption: General experimental workflow for validating compound efficacy in primary cell cultures.

Experimental Protocols

A detailed understanding of the methodologies is crucial for the interpretation and replication of experimental data.

Primary Cell Culture

The successful establishment of primary cell cultures is fundamental for in vitro validation studies. While specific protocols vary depending on the tissue of origin, a general approach involves the following steps:

  • Tissue Dissociation: Tissues are mechanically and/or enzymatically dissociated to obtain a single-cell suspension.

  • Cell Plating: Cells are plated on coated surfaces to promote attachment and growth. Common coatings include Geltrex®, collagen I, or the use of a feeder layer of irradiated cells (e.g., NIH-3T3 cells).[9][10]

  • Culture Media: Specialized media containing appropriate growth factors and supplements are used to maintain cell viability and phenotype. For example, tissue-specific primary cell media often outperform commercial media in maintaining primary epithelial cancer cells.[9]

  • Passaging: Once confluent, cells are detached using reagents like Accutase or trypsin/EDTA and replated at a lower density.[11] It is crucial to monitor cultures for the overgrowth of fibroblasts, which can be selectively removed.[11]

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and the effect of pharmacological agents.

  • Cell Preparation: Primary cells are cultured on glass coverslips. For heterologous expression systems, HEK-293T cells are commonly transfected with the ion channel of interest.[2]

  • Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

  • Data Acquisition: Voltage-clamp or current-clamp recordings are used to measure ion channel currents or changes in membrane potential, respectively.

  • Compound Application: The compound of interest (e.g., this compound) is diluted in the external bath solution and perfused over the cell to determine its effect on channel activity.[2] The block of the channel is often voltage- and K+-dependent, suggesting the binding site is within the pore.[3][12]

Conclusion

The validation of this compound's efficacy in primary cell cultures reveals its role as a potent inhibitor of Kir1.1 and Kir7.1 channels, not a KCC2 modulator. For researchers interested in modulating neuronal excitability through chloride homeostasis, a focus on true KCC2 enhancers and blockers is warranted. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and interpreting experiments aimed at validating the efficacy of ion channel and transporter modulators in physiologically relevant primary cell systems. This objective approach ensures a more accurate and impactful progression of drug discovery efforts.

References

Unveiling Kir Channel Function: A Comparative Analysis of VU590 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of a potent small-molecule inhibitor and genetic silencing techniques provides researchers with a clearer understanding of inward rectifier potassium (Kir) channel function. This guide dissects the experimental data, offering a comprehensive look at the cross-validation of VU590 results with genetic knockdown of its primary targets, Kir1.1 (ROMK) and Kir7.1.

In the quest to elucidate the physiological roles of ion channels, researchers rely on a variety of tools to perturb their function. Small-molecule inhibitors and genetic knockdown techniques, such as siRNA and shRNA, are two of the most powerful approaches. This compound, a well-characterized inhibitor of the inward rectifier potassium (Kir) channels Kir1.1 and Kir7.1, has been instrumental in probing their functions in diverse physiological processes.[1][2][3] This guide provides a comparative analysis, cross-validating the effects of this compound with the outcomes of genetic knockdown of the corresponding channel-encoding genes, KCNJ1 (Kir1.1) and KCNJ13 (Kir7.1).

Quantitative Comparison of Effects

Table 1: Comparison of this compound and Genetic Knockdown on Kir7.1 Function in the Retina

ParameterMethodTargetModel SystemKey FindingReference
Electroretinogram (ERG) a-, b-, and c-wave amplitudesPharmacological InhibitionKir7.1MiceReduced amplitude of all waves[1][4][5]
Electroretinogram (ERG) a-, b-, and c-wave amplitudesshRNA KnockdownKir7.1MiceReduced amplitude of all waves[1][4][5]
Whole-cell inward currentPharmacological InhibitionKir7.1Isolated Mouse RPE cellsBlocked by this compound (35 ± 3%)[5]

Table 2: Comparison of this compound Analogue and Genetic Knockout on Kir1.1 Function in the Heart

ParameterMethodTargetModel SystemKey FindingReference
Myocyte ContractilityPharmacological Inhibition (VU591)Kir1.1Isolated Mouse MyocytesDiazoxide-induced cardioprotection lost with VU591[6][7]
Left Ventricular PressureGenetic Knockout (Cardiac-specific)Kir1.1Isolated Mouse HeartsDiazoxide (B193173) still improved function, suggesting other targets or compensatory mechanisms[6][7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and genetic knockdown on Kir channels, as well as a typical experimental workflow for their comparison.

cluster_membrane Cell Membrane K_channel Kir Channel (Kir1.1 or Kir7.1) K_out K+ (intracellular) K_channel->K_out K_in K+ (extracellular) K_in->K_channel K+ influx Physiological_Function Physiological Function (e.g., Ion Homeostasis, Membrane Potential Regulation) K_out->Physiological_Function Maintains This compound This compound This compound->K_channel Blocks Pore Knockdown Genetic Knockdown (siRNA/shRNA) Knockdown->K_channel Reduces Expression

Caption: Mechanism of Kir channel inhibition by this compound and genetic knockdown.

cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approach cluster_analysis Comparative Analysis A1 Cell/Animal Model A2 Administer this compound A1->A2 A3 Functional Assay (e.g., Electrophysiology) A2->A3 C1 Compare Results A3->C1 B1 Cell/Animal Model B2 Transfect/Transduce with siRNA/shRNA B1->B2 B3 Confirm Knockdown (qPCR/Western Blot) B2->B3 B4 Functional Assay (e.g., Electrophysiology) B3->B4 B4->C1 C2 Cross-Validation C1->C2

Caption: Experimental workflow for comparing this compound and genetic knockdown.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in the comparative analysis.

Pharmacological Inhibition with this compound in vivo (Electroretinography)
  • Animal Preparation: Adult mice are anesthetized, and their pupils are dilated.

  • This compound Administration: A solution of this compound (e.g., 50 µM) is injected into the subretinal space of one eye. A control vehicle (e.g., saline or an inactive analogue like VU608) is injected into the contralateral eye.

  • Electroretinogram (ERG) Recording: After a set incubation period, ERGs are recorded in response to light stimuli of varying intensities. The amplitudes of the a-, b-, and c-waves are measured.

  • Data Analysis: The ERG waveforms and wave amplitudes from the this compound-treated and control eyes are compared to determine the effect of Kir7.1 inhibition.[1][4][8]

Genetic Knockdown of Kir7.1 using shRNA in vivo (Electroretinography)
  • shRNA Lentivirus Production: Lentiviral particles carrying shRNA targeting Kcnj13 (the gene encoding Kir7.1) and control (non-targeting) shRNA are produced.

  • Subretinal Injection: The lentiviral particles are injected into the subretinal space of mice.

  • Incubation Period: Mice are allowed to recover, and the shRNA is expressed for a period sufficient to achieve significant knockdown of Kir7.1 (e.g., several weeks).

  • Knockdown Confirmation: A subset of animals may be used to confirm Kir7.1 knockdown in the retinal pigment epithelium (RPE) via methods like qPCR or Western blotting.

  • ERG Recording and Analysis: ERGs are recorded and analyzed as described in the pharmacological inhibition protocol.[1][4][5]

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Cells expressing the Kir channel of interest (either endogenously or through heterologous expression) are prepared for recording.

  • Pipette Solution: The patch pipette is filled with an intracellular solution containing potassium as the primary cation.

  • Whole-Cell Configuration: A high-resistance seal is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

  • Current Recording: Membrane currents are recorded in response to a series of voltage steps.

  • Drug Application: For pharmacological studies, this compound is applied to the bath solution, and the effect on the recorded currents is measured.

  • Data Analysis: The current-voltage relationship and the extent of current inhibition by this compound are analyzed.[3][5]

siRNA-mediated Gene Knockdown in vitro
  • Cell Seeding: Cells are seeded in a culture plate at a density that will allow for optimal transfection efficiency.

  • Transfection Complex Formation: siRNA molecules targeting the gene of interest (e.g., KCNJ1 or KCNJ13) are mixed with a transfection reagent in serum-free medium to allow the formation of lipid-siRNA complexes.

  • Transfection: The transfection complexes are added to the cells, and the cells are incubated to allow for uptake of the siRNA.

  • Incubation: The cells are incubated for a period (typically 48-72 hours) to allow for the degradation of the target mRNA and subsequent protein knockdown.

  • Knockdown Validation and Functional Assays: The level of gene knockdown is confirmed by qPCR or Western blotting, and the functional consequences are assessed using appropriate assays.[9][10][11]

Conclusion

The direct comparison of this compound's effects with those of genetic knockdown of Kir1.1 and Kir7.1 reveals a strong correlation, particularly for Kir7.1 in the retina. Both approaches consistently demonstrate the crucial role of this channel in normal retinal function. While the data for Kir1.1 is more indirect, it still points towards the utility of pharmacological inhibition in studying its function. The convergence of results from these distinct methodologies provides a robust validation of Kir channels as key players in their respective physiological contexts and solidifies the use of this compound as a reliable tool for their investigation. Researchers can confidently leverage both pharmacological and genetic tools, with the understanding that their combined application offers a more complete picture of ion channel biology.

References

Safety Operating Guide

Navigating the Safe Disposal of VU590: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of VU590, a potent and selective inhibitor of the Kir1.1 (ROMK) potassium channel. Adherence to these guidelines will ensure the safety of laboratory personnel and the protection of our environment.

Essential Safety Information

According to the Safety Data Sheet (SDS) for this compound hydrochloride, the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Consequently, it does not have associated hazard pictograms, signal words, or hazard statements. The NFPA ratings (scale 0-4) for health, fire, and reactivity are all 0.

Despite its non-hazardous classification, it is imperative to follow standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, when handling this compound.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound hydrochloride. Many physical and chemical properties have not been determined, as noted in the safety data sheet.

PropertyValue
CAS Number 1783987-83-6
Molecular Weight 561.46 g/mol
Chemical Formula C24H34Cl2N4O7
Flash Point Not applicable
Decomposition Temperature Not determined
pH-value Not applicable
Water Solubility 10 mg/ml
DMSO Solubility ≤20 mg/ml
Explosion Hazard Product does not present an explosion hazard
Hazardous Decomposition Products No dangerous decomposition products known

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to prevent its entry into sewer systems, surface water, or ground water. The recommended method for handling spills or waste is mechanical pickup.

1. Waste Collection:

  • Collect solid this compound waste in a clearly labeled, sealed container. The container should be compatible with chemical waste storage.
  • For solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into a sealed container for disposal.

2. Labeling:

  • Label the waste container clearly with the words "Chemical Waste," the name "this compound," and the approximate quantity. While not classified as hazardous, clear labeling prevents accidental misuse or improper disposal.

3. Storage:

  • Store the sealed waste container in a designated chemical waste storage area, away from incompatible materials. Although no specific incompatible materials are listed, good laboratory practice dictates segregation of waste.

4. Disposal:

  • Dispose of the this compound waste through your institution's chemical waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal.
  • Do not pour this compound solutions down the drain or dispose of solid this compound in regular trash.

5. Decontamination:

  • Decontaminate any surfaces or equipment that have come into contact with this compound using a suitable laboratory detergent and water.

Experimental Protocols

No specific experimental protocols related to the disposal of this compound are cited in the available safety and technical documentation. The disposal procedures provided are based on general chemical safety guidelines and the specific information available in the Safety Data Sheet.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

VU590_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Preparation cluster_2 Interim Storage cluster_3 Final Disposal start Generate this compound Waste (Solid or Solution) collect_solid Collect solid waste in a sealed, labeled container. start->collect_solid If Solid absorb_solution Absorb solution with inert material; place in a sealed, labeled container. start->absorb_solution If Solution store_waste Store in designated chemical waste area. collect_solid->store_waste absorb_solution->store_waste institutional_disposal Dispose through institutional chemical waste program. store_waste->institutional_disposal end Disposal Complete institutional_disposal->end

A logical workflow for the proper disposal of this compound.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.